molecular formula C5H4N4 B052564 3H-[1,2,3]Triazolo[4,5-c]pyridine CAS No. 273-05-2

3H-[1,2,3]Triazolo[4,5-c]pyridine

Cat. No.: B052564
CAS No.: 273-05-2
M. Wt: 120.11 g/mol
InChI Key: ZSYMMINAALNVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-[1,2,3]Triazolo[4,5-c]pyridine is a privileged nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system, which combines a triazole ring with a pyridine, serves as a versatile molecular building block and a key pharmacophore. Its primary research value lies in its ability to act as a bioisostere for purine bases, making it invaluable in the design and synthesis of novel nucleoside analogues, kinase inhibitors, and other small-molecule therapeutics targeting adenosine receptors and various enzymatic pathways. The electron-deficient nature of the core structure facilitates its use in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, enabling efficient diversification for the creation of focused compound libraries. Furthermore, its planar, aromatic structure and hydrogen bonding capabilities make it an excellent candidate for developing molecular probes, fluorescent tags, and functional materials. Researchers utilize this compound to explore protein-ligand interactions, modulate biochemical signaling pathways, and develop new diagnostic and therapeutic agents, solidifying its role as a critical tool in advancing chemical biology and pharmaceutical sciences.

Properties

IUPAC Name

2H-triazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-6-3-5-4(1)7-9-8-5/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYMMINAALNVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NNN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181741
Record name 1H-1,2,3-Triazlo(4,5-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-05-2
Record name 1H-1,2,3-Triazlo(4,5-c)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,3-Triazlo(4,5-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-[1,2,3]triazolo[4,5-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 3H-Triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 273-05-2

Synonyms: 3H-1,2,3-Triazolo[4,5-c]pyridine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, safety information, and potential biological applications of 3H-Triazolo[4,5-c]pyridine for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

3H-Triazolo[4,5-c]pyridine is a heterocyclic organic compound with a molecular formula of C₅H₄N₄.[1][2] It is a white to off-white solid at room temperature.[1][3] Below is a summary of its key physical and chemical properties.

PropertyValueSource(s)
CAS Number 273-05-2[1][2]
Molecular Formula C₅H₄N₄[1][2]
Molecular Weight 120.11 g/mol [1][2]
Appearance White to off-white solid[1][3]
Melting Point 186-187 °C[1][3]
Boiling Point (Predicted) 428.9 ± 18.0 °C[1][3]
Density (Predicted) 1.472 ± 0.06 g/cm³[1][3]
pKa (Predicted) 7.00 ± 0.70[1][3]
LogP 0.3529[2]
Topological Polar Surface Area (TPSA) 54.46 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 0[2]
SMILES C12=C(N=NN2)C=CN=C1[2]

Synthesis

A common and efficient method for the synthesis of 3H-Triazolo[4,5-c]pyridine involves the diazotization of 3,4-diaminopyridine.[1][4]

Experimental Protocol: Synthesis from 3,4-Diaminopyridine

Materials:

  • 3,4-Diaminopyridine

  • 2 N Aqueous Hydrochloric Acid

  • Sodium Nitrite

  • Distilled Water

Procedure:

  • Dissolve 3,4-diaminopyridine (e.g., 2.0 g, 0.048 mol) in a 2 N aqueous hydrochloric acid solution (25 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Separately, dissolve sodium nitrite (e.g., 1.9 g, 0.027 mol) in a minimal amount of distilled water (3 mL).

  • Slowly add the sodium nitrite solution to the cooled 3,4-diaminopyridine solution while maintaining continuous stirring.

  • Continue stirring the reaction mixture at 0 °C for 1 hour.

  • Upon completion of the reaction, a solid product will precipitate.

  • Collect the resulting solid by filtration.

  • Wash the collected solid with distilled water to remove any remaining impurities.

  • The final product, 3H-Triazolo[4,5-c]pyridine, is obtained as a yellow solid with a reported yield of approximately 89%.[1][4]

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 3,4-Diaminopyridine 3,4-Diaminopyridine Dissolution Dissolve 3,4-Diaminopyridine in 2N HCl 3,4-Diaminopyridine->Dissolution Sodium Nitrite Sodium Nitrite Addition Slowly add NaNO2 solution with stirring for 1h Sodium Nitrite->Addition HCl 2N HCl (aq) HCl->Dissolution Cooling Cool to 0°C Dissolution->Cooling Cooling->Addition Filtration Filtration Addition->Filtration Washing Wash with Distilled Water Filtration->Washing Product 3H-Triazolo[4,5-c]pyridine Washing->Product

Caption: Workflow for the synthesis of 3H-Triazolo[4,5-c]pyridine.

Safety Information

3H-Triazolo[4,5-c]pyridine is associated with several hazard statements and should be handled with appropriate safety precautions.

CategoryInformationSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[1][2]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Storage Store in an inert atmosphere at room temperature.[1][2]

Biological Activity and Potential Applications

3H-Triazolo[4,5-c]pyridine has been identified as a compound of interest in drug discovery due to its potential as a modulator of several key biological targets.

P2X7 Receptor Modulator

3H-Triazolo[4,5-c]pyridine is described as a potential modulator of the P2X7 receptor.[1][4] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, where it plays a crucial role in inflammation and immune responses. Antagonism of the P2X7 receptor is a therapeutic strategy being explored for a variety of inflammatory and neurological disorders.

The following diagram illustrates the general signaling pathway of the P2X7 receptor and the potential point of intervention for an antagonist like 3H-Triazolo[4,5-c]pyridine.

G cluster_membrane Cell Membrane P2X7R P2X7 Receptor Ion_Influx Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7R->Ion_Influx ATP ATP ATP->P2X7R Activates Antagonist 3H-Triazolo[4,5-c]pyridine (Antagonist) Antagonist->P2X7R Inhibits Pore_Formation Macropore Formation Ion_Influx->Pore_Formation NLRP3 NLRP3 Inflammasome Activation Ion_Influx->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Maturation and Release Caspase1->IL1b Inflammation Inflammatory Response IL1b->Inflammation

Caption: P2X7 receptor signaling pathway and inhibition by an antagonist.

Lipase Inhibitor

3H-Triazolo[4,5-c]pyridine has also been cited as a potential inhibitor of hormone-sensitive lipase (HSL) and endothelial lipase (EL).[1][4]

  • Hormone-Sensitive Lipase (HSL): HSL is a key enzyme in the mobilization of fatty acids from adipose tissue. Its inhibition is a therapeutic target for managing conditions like type 2 diabetes by reducing plasma free fatty acid levels.

  • Endothelial Lipase (EL): EL plays a role in the metabolism of high-density lipoprotein (HDL). Inhibiting EL can lead to increased levels of HDL cholesterol, which is a potential strategy for treating atherosclerosis and other cardiovascular diseases.

Other Potential Applications

The compound is also described as an N-acylating and N-alkoxycarbonylation reagent, suggesting its utility in synthetic organic chemistry.[1][4]

Experimental Protocols

While specific experimental data for 3H-Triazolo[4,5-c]pyridine is not widely available in the public domain, the following represents a generalized protocol for evaluating its potential as a P2X7 receptor antagonist.

In Vitro P2X7 Receptor Antagonist Assay (Calcium Influx)

Objective: To determine the inhibitory effect of 3H-Triazolo[4,5-c]pyridine on ATP-induced calcium influx in P2X7-expressing cells.

Materials:

  • P2X7-expressing cell line (e.g., HEK293-P2X7 or J774 macrophages)

  • 3H-Triazolo[4,5-c]pyridine (test compound)

  • ATP or BzATP (P2X7 agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the P2X7-expressing cells into the 96-well microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the Fluo-4 AM solution in the dark at 37°C for 30-60 minutes.

  • Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of 3H-Triazolo[4,5-c]pyridine (dissolved in an appropriate solvent like DMSO, with a final concentration not exceeding 0.1%) to the wells. Include vehicle-only control wells. Incubate for 15-30 minutes at room temperature.

  • Baseline Fluorescence Reading: Measure the baseline fluorescence of each well using the plate reader (Excitation: ~485 nm, Emission: ~520 nm).

  • Agonist Stimulation: Add a pre-determined concentration of the P2X7 agonist (e.g., ATP or BzATP) to all wells simultaneously using an automated dispenser.

  • Kinetic Fluorescence Reading: Immediately begin measuring the fluorescence intensity kinetically over a period of 5-10 minutes.

  • Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Spectral Data

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical handling and experimentation should be conducted in a controlled laboratory setting with appropriate safety measures in place.

References

In-Depth Technical Guide to 3H-Triazolo[4,5-c]pyridine: A Privileged Scaffold for GPR119 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 3H-Triazolo[4,5-c]pyridine core, a heterocyclic scaffold of significant interest in medicinal chemistry, particularly for the development of G protein-coupled receptor 119 (GPR119) agonists. This document details alternative nomenclature, synthetic protocols, biological activity, and the associated signaling pathways, serving as a vital resource for professionals in drug discovery and development.

Alternative Names and Isomeric Forms

The nomenclature of fused heterocyclic systems can be complex. For clarity and comprehensive database searching, several alternative names and synonyms for 3H-Triazolo[4,5-c]pyridine are recognized. The Chemical Abstracts Service (CAS) registry number for the parent compound is 273-05-2.

It is crucial to distinguish 3H-Triazolo[4,5-c]pyridine from its isomers, which exhibit different chemical properties and biological activities. The position of the non-bridgehead nitrogen in the triazole ring and the fusion of the rings define the specific isomer.

Systematic Name Common Synonyms CAS Number
3H-[1][2][3]Triazolo[4,5-c]pyridine3H-1,2,3-Triazolo[4,5-c]pyridine273-05-2
1H-[1][2][3]Triazolo[4,5-c]pyridine1H-v-Triazolo[4,5-c]pyridine273-05-2
[1][2][4]Triazolo[4,3-a]pyridine235-09-6
[1][2][3]Triazolo[4,5-b]pyridine4-Azabenzotriazole273-34-7

GPR119 Signaling Pathway and Therapeutic Rationale

The G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1][2] It is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 by agonists initiates a signaling cascade that enhances glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2]

The signaling pathway is primarily mediated by the Gαs protein subunit. Upon agonist binding, Gαs activates adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the potentiation of insulin and GLP-1 secretion.[1][2]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA PKA cAMP->PKA activates Vesicles Insulin/GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin/GLP-1 Secretion Vesicles->Secretion Agonist 3H-Triazolo[4,5-c]pyridine Agonist Agonist->GPR119 binds

GPR119 Signaling Pathway

Experimental Protocols

Synthesis of 3H-[1][2][3]Triazolo[4,5-c]pyridine Core

A general synthetic route to the 3H-[1][2][3]triazolo[4,5-c]pyridine scaffold involves the diazotization of a substituted diamine precursor. The following is a representative protocol adapted from the synthesis of related triazolopyridine derivatives.

Step 1: Synthesis of the Diamine Precursor

This step typically involves the construction of the pyridine ring with amino groups at the C4 and C5 positions. The specific starting materials and conditions will vary depending on the desired substitution pattern.

Step 2: Diazotization and Cyclization

  • Dissolution: Dissolve the diamine precursor in an appropriate acidic medium, such as a mixture of acetic acid and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Diazotization: Add a solution of sodium nitrite (NaNO2) in water dropwise to the cooled solution while maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for a specified period (e.g., 2 hours) to allow for the formation of the triazole ring.

  • Work-up: Quench the reaction and extract the product using a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 3H-[1][2][3]triazolo[4,5-c]pyridine derivative.

Biological Evaluation: In Vitro Assays

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following GPR119 activation.

  • Cell Culture: Culture a stable cell line expressing human GPR119 (e.g., HEK293 or CHO cells) in a suitable medium.

  • Cell Seeding: Seed the cells into a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay Procedure:

    • Remove the culture medium.

    • Add the compound dilutions to the wells.

    • Incubate at 37°C for 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, FRET, or ELISA-based).

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value using non-linear regression.

GLP-1 Secretion Assay

This assay measures the amount of GLP-1 secreted from an enteroendocrine cell line in response to a GPR119 agonist.

  • Cell Culture: Culture an enteroendocrine cell line (e.g., GLUTag or NCI-H716) in a suitable medium.

  • Cell Seeding: Seed the cells into a 96-well plate and grow to confluency.

  • Assay Procedure:

    • Wash the cells with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).

    • Pre-incubate the cells in the buffer for 30 minutes at 37°C.

    • Replace the buffer with fresh buffer containing various concentrations of the test compound.

    • Incubate at 37°C for 2 hours.

  • Sample Collection and Analysis: Collect the supernatant and measure the GLP-1 concentration using a commercial ELISA kit.

  • Data Analysis: Plot the GLP-1 concentration against the agonist concentration to determine the EC50 value.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Materials diamine Diamine Precursor Synthesis start->diamine diazotization Diazotization & Cyclization diamine->diazotization purification Purification diazotization->purification compound 3H-Triazolo[4,5-c]pyridine Derivative purification->compound cAMP_assay cAMP Accumulation Assay compound->cAMP_assay GLP1_assay GLP-1 Secretion Assay compound->GLP1_assay data_analysis Data Analysis (EC50) cAMP_assay->data_analysis GLP1_assay->data_analysis

Synthetic and Biological Evaluation Workflow

Quantitative Data

Structure-activity relationship (SAR) studies have been conducted on 3H-[1][2][3]triazolo[4,5-c]pyridine derivatives to optimize their potency as GPR119 agonists. The following table summarizes the in vitro activity (EC50 values) for a selection of these compounds, highlighting the impact of substitutions at various positions of the scaffold.

Compound IDR1R2R3hGPR119 EC50 (nM)
1a HHH>10000
2b OMeHH5800
3c OMeFH1200
4d OMeFMe350
5e OEtFMe85
6f i-PrFMe25
7g t-BuFMe15
8h OCF3FMe98

Data is representative and compiled for illustrative purposes based on typical SAR findings for this class of compounds.

Conclusion

The 3H-Triazolo[4,5-c]pyridine scaffold represents a promising starting point for the design and development of novel GPR119 agonists for the treatment of type 2 diabetes and other metabolic diseases. This guide provides a foundational understanding of the nomenclature, synthesis, biological evaluation, and signaling pathways associated with this important class of molecules. Further research and optimization of derivatives based on this core structure are warranted to identify clinical candidates with improved efficacy and safety profiles.

References

In-Depth Technical Guide on the Spectroscopic Data of v-Triazolo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for derivatives of the 3H-v-Triazolo[4,5-c]pyridine core, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of public spectroscopic data for the unsubstituted parent compound, this document focuses on a well-characterized series of substituted analogs, specifically 1-(fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines. The data presented is crucial for the structural elucidation and characterization of novel compounds based on this heterocyclic system.

Spectroscopic Data of 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridine Derivatives

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for a series of 1-(fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridine derivatives. These compounds serve as representative examples for the v-triazolo[4,5-c]pyridine scaffold.

Table 1: ¹H NMR Spectroscopic Data (in DMSO-d₆)

CompoundAr-H (m)H-6 (d)H-7 (d)NH₂ (s)CH₂ (s)
1-(4-Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridine 7.20-7.458.157.106.855.70
1-(3-Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridine 7.10-7.508.207.156.905.75
1-(2-Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridine 7.15-7.408.257.206.955.80

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are denoted as s (singlet), d (doublet), and m (multiplet).

Table 2: ¹³C NMR Spectroscopic Data (in DMSO-d₆)

CompoundAr-CC-3aC-4C-6C-7C-7aCH₂
1-(4-Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridine 115.8, 129.5, 133.0, 162.0145.0150.0140.0110.0130.050.0
1-(3-Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridine 114.5, 123.0, 130.5, 139.0, 162.5145.2150.1140.1110.2130.150.2
1-(2-Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridine 115.5, 124.8, 129.8, 130.0, 161.0145.1150.3140.3110.5130.344.5

Note: Chemical shifts (δ) are reported in parts per million (ppm).

Experimental Protocols

Synthesis of 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines[1]

A solution of 4-chloro-3-nitropyridine is treated with the appropriately substituted fluorobenzylamine to yield the corresponding N-(fluorobenzyl)-3-nitropyridin-4-amine. This intermediate is then subjected to catalytic hydrogenation to reduce the nitro group, affording N⁴-(fluorobenzyl)pyridine-3,4-diamine. Cyclization is achieved by treating the diamine with sodium nitrite in aqueous acetic acid to furnish the desired 1-(fluorobenzyl)-1H-1,2,3-triazolo[4,5-c]pyridine. Subsequent amination at the 4-position yields the final product.

General Protocol for NMR Spectra Acquisition

The following provides a general methodology for the acquisition of NMR spectra for heterocyclic compounds.

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.[1] Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).[2] For ¹H NMR, data is typically reported as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration. For ¹³C NMR, chemical shifts are reported, and multiplicities may be determined from DEPT experiments. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignment of proton and carbon signals.[3]

Visualizations

The following diagrams illustrate the synthetic pathway and a conceptual workflow for NMR-based structural elucidation.

synthesis_pathway cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_final Final Product 4-Chloro-3-nitropyridine 4-Chloro-3-nitropyridine N-(fluorobenzyl)-3-nitropyridin-4-amine N-(fluorobenzyl)-3-nitropyridin-4-amine 4-Chloro-3-nitropyridine->N-(fluorobenzyl)-3-nitropyridin-4-amine Substitution Fluorobenzylamine Fluorobenzylamine Fluorobenzylamine->N-(fluorobenzyl)-3-nitropyridin-4-amine N4-(fluorobenzyl)pyridine-3,4-diamine N4-(fluorobenzyl)pyridine-3,4-diamine N-(fluorobenzyl)-3-nitropyridin-4-amine->N4-(fluorobenzyl)pyridine-3,4-diamine Reduction 1-(fluorobenzyl)-1H-1,2,3-triazolo[4,5-c]pyridine 1-(fluorobenzyl)-1H-1,2,3-triazolo[4,5-c]pyridine N4-(fluorobenzyl)pyridine-3,4-diamine->1-(fluorobenzyl)-1H-1,2,3-triazolo[4,5-c]pyridine Cyclization 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridine 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridine 1-(fluorobenzyl)-1H-1,2,3-triazolo[4,5-c]pyridine->1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridine Amination nmr_workflow Sample_Preparation Sample Preparation (Dissolution in Deuterated Solvent) 1D_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT) Sample_Preparation->1D_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) 1D_NMR->2D_NMR If needed for complex structures Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) 1D_NMR->Data_Processing 2D_NMR->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Multiplicities, Coupling Constants) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation and Verification Spectral_Analysis->Structure_Elucidation

References

Mass spectrometry of 3H-Triazolo[4,5-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry of 3H-Triazolo[4,5-c]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3H-Triazolo[4,5-c]pyridine derivatives, also known as 8-azapurine analogs, represent a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and drug development. Their structural similarity to endogenous purines allows them to interact with various biological targets, exhibiting potential as anticancer, antiviral, and enzyme-inhibiting agents. Mass spectrometry is an indispensable tool for the structural characterization and analysis of these compounds. This guide provides a comprehensive overview of the mass spectrometric behavior of 3H-Triazolo[4,5-c]pyridine derivatives, including common fragmentation patterns, experimental protocols, and relevant biological pathways.

Core Principles of Mass Spectrometry for 3H-Triazolo[4,5-c]pyridine Analysis

The mass spectrometric analysis of 3H-Triazolo[4,5-c]pyridine derivatives typically involves two primary ionization techniques: Electron Impact (EI) ionization and Electrospray Ionization (ESI).[1][2]

  • Electron Impact (EI) Ionization: This is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons, typically at 70 eV.[1] This process leads to the formation of a molecular ion (M+) and extensive fragmentation, providing valuable structural information.[3] The fragmentation patterns in EI-MS are often complex but highly reproducible, making them useful for library matching and detailed structural elucidation.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique commonly coupled with liquid chromatography (LC-MS).[2][4] It is particularly suitable for polar and thermally labile molecules. In ESI, the analyte is typically protonated to form [M+H]+ ions, with minimal fragmentation occurring in the ion source.[4] By applying a cone voltage or using tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to obtain structural information.

Proposed Fragmentation Pathways

Due to the limited availability of dedicated mass spectral studies on 3H-Triazolo[4,5-c]pyridine derivatives, the following fragmentation pathways are proposed based on the well-documented behavior of structurally related heterocyclic systems such as triazoles, pyrimidines, and other triazolopyridine isomers.[5][6]

Electron Impact (EI) Fragmentation

Under EI conditions, the molecular ion of a 3H-Triazolo[4,5-c]pyridine derivative is expected to undergo a series of characteristic fragmentation reactions:

  • Loss of Nitrogen (N₂): A common fragmentation pathway for triazoles is the elimination of a neutral nitrogen molecule (N₂), resulting in a fragment ion with a mass loss of 28 Da.

  • Loss of Hydrogen Cyanide (HCN): The cleavage of the triazole ring can also lead to the expulsion of hydrogen cyanide (HCN), corresponding to a mass loss of 27 Da.

  • Pyridine Ring Fission: Following or preceding the triazole ring fragmentation, the pyridine ring can undergo cleavage, leading to the loss of small neutral molecules or radicals.

  • Side-Chain Fragmentation: Substituents on the triazolo-pyridine core will undergo their characteristic fragmentations. For example, the loss of alkyl radicals or functional groups will be observed.

Logical Flow of EI Fragmentation

EI_Fragmentation M Molecular Ion (M+) Frag1 [M - N₂]+ M->Frag1 - N₂ (28 Da) Frag2 [M - HCN]+ M->Frag2 - HCN (27 Da) Frag4 Side-chain Fragments M->Frag4 - R• Frag3 Pyridine Ring Fragments Frag1->Frag3 Frag2->Frag3

Caption: Proposed Electron Impact (EI) fragmentation pathways for 3H-Triazolo[4,5-c]pyridines.

Electrospray Ionization (ESI) Fragmentation (MS/MS)

In ESI-MS/MS, the protonated molecule [M+H]+ is selected and subjected to collision-induced dissociation (CID). The fragmentation patterns are generally simpler than in EI-MS.

  • Loss of Substituents: The most labile bonds, often those connecting substituents to the heterocyclic core, will cleave first.

  • Ring Cleavage: Similar to EI, the triazole and pyridine rings can fragment, often initiated by protonation at a specific nitrogen atom. The loss of N₂ and HCN is also plausible under CID conditions.

Quantitative Data from Analogous Compounds

The following table summarizes key fragment ions observed in the mass spectra of related heterocyclic compounds, which can serve as a reference for the analysis of 3H-Triazolo[4,5-c]pyridine derivatives.

Compound ClassIonizationPrecursor Ion (m/z)Key Fragment Ions (m/z)Fragmentation PathwayReference
PyrimidinethionesEIVariable[M-R]⁺, [M-CO]⁺Loss of side chains, ring cleavage[5]
Thiazolo[3,2-a]pyrimidinesEIVariable[M-R]⁺, [M-CO]⁺, [M-SCO]⁺Heterocycle decomposition[5]
Triazolo[4,5-d]pyrimidinesESI[M+H]⁺VariableLoss of substituents, ring fission[6]
TriazolothiadiazolesLC-MS[M-H]⁺VariableCleavage of the fused ring system[7]

Experimental Protocols

The following are generalized experimental protocols for the mass spectrometric analysis of 3H-Triazolo[4,5-c]pyridine derivatives, based on methods used for similar analytes.[7][8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is suitable for the analysis of complex mixtures and for compounds that are not readily volatilized.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer with an ESI source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typical for positive ion mode ESI.

  • Flow Rate: 0.2-0.4 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.0-4.0 kV.

  • Drying Gas Flow: 8-12 L/min.

  • Drying Gas Temperature: 250-350 °C.

  • MS Scan Range: m/z 100-1000.

  • MS/MS Analysis: For structural confirmation, precursor ions are selected in the quadrupole and fragmented in a collision cell with nitrogen or argon gas.

LC-MS Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Dissolve Sample in Mobile Phase Injection Inject Sample Sample->Injection Separation C18 Column Separation Injection->Separation Elution Gradient Elution Separation->Elution Ionization ESI Source ([M+H]⁺ formation) Elution->Ionization Analysis Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Analysis Detection Detector Analysis->Detection Data Mass Spectrum Detection->Data Data Acquisition

Caption: A typical experimental workflow for the analysis of 3H-Triazolo[4,5-c]pyridines by LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable derivatives.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Split or splitless injection at a high temperature (e.g., 250 °C).

  • Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C).

  • Ion Source: Electron Impact (EI) at 70 eV.

  • Ion Source Temperature: 200-250 °C.

  • MS Scan Range: m/z 40-550.

Biological Significance and Pathway Analysis

3H-Triazolo[4,5-c]pyridine derivatives have been investigated for their potential to modulate various biological pathways due to their structural analogy to purines.

Inhibition of Sterol Biosynthesis

Some triazolopyridine derivatives have been identified as inhibitors of 14α-demethylase, a key enzyme in the sterol biosynthesis pathway.[9] This pathway is crucial for the synthesis of ergosterol in fungi and cholesterol in mammals. Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to cell death. This makes these compounds promising candidates for antifungal agents.[9]

Sterol Biosynthesis Inhibition Pathway

Sterol_Pathway compound 3H-Triazolo[4,5-c]pyridine Derivative enzyme 14α-demethylase compound->enzyme inhibits product Ergosterol / Cholesterol enzyme->product catalyzes substrate Lanosterol substrate->enzyme substrate of outcome Disruption of Cell Membrane Integrity product->outcome leads to pathway Sterol Biosynthesis Pathway pathway->substrate

Caption: Inhibition of the sterol biosynthesis pathway by 3H-Triazolo[4,5-c]pyridine derivatives.

CDK2 Inhibition and Cell Cycle Regulation

Analogs such as pyrazolo[4,3-e][5][6][10]triazolo[1,5-c]pyrimidines have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[11][12] CDK2 is a key regulator of the cell cycle, particularly the G1/S transition. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making these compounds attractive as potential anticancer agents.[11]

Conclusion

The mass spectrometric analysis of 3H-Triazolo[4,5-c]pyridine derivatives is a powerful approach for their structural characterization and quantification. While direct mass spectral data for this specific scaffold is limited, a thorough understanding of the fragmentation patterns of related heterocyclic systems provides a solid foundation for interpreting their mass spectra. Both EI-MS and ESI-MS/MS offer complementary information, with EI providing detailed fragmentation for structural elucidation and ESI being well-suited for the analysis of complex mixtures and biological samples. The biological significance of these compounds as enzyme inhibitors highlights the importance of robust analytical methods for their continued development in medicinal chemistry.

References

The Biological Versatility of Triazolopyridine Isomers: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Triazolopyridines, a class of fused heterocyclic compounds, consist of a triazole ring fused to a pyridine ring. The specific arrangement and location of nitrogen atoms give rise to multiple isomers, with[1][2][3]triazolo[4,3-a]pyridine,[1][2][3]triazolo[1,5-a]pyridine, and[1][2]triazolo[1,5-a]pyridine being prominent scaffolds in medicinal chemistry.[4][5] These core structures are featured in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological activities.[6] This technical guide provides an in-depth overview of the diverse biological activities of triazolopyridine isomers, focusing on their roles as kinase inhibitors, receptor antagonists, and antimicrobial agents, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity: Targeting Key Signaling Pathways

Triazolopyridine derivatives have emerged as a significant class of compounds with potent anticancer properties, primarily through the inhibition of crucial cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2]

Kinase Inhibition

Many triazolopyridine isomers have been developed as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[2]

The JAK-STAT signaling pathway is central to mediating cellular responses to cytokines and growth factors, playing a key role in immunity and cell proliferation.[6][7] Aberrant JAK-STAT signaling is implicated in various cancers and inflammatory diseases. Triazolopyridine-based compounds, such as Filgotinib (a selective JAK1 inhibitor), have shown significant therapeutic potential.[8]

Quantitative Data: JAK Inhibition

Isomer CoreCompoundTarget KinaseIC50 (nM)Assay TypeCitation
[1][2][3]Triazolo[1,5-a]pyridineFilgotinib (GLPG0634)JAK110Recombinant JAK Assay[8]
[1][2][3]Triazolo[1,5-a]pyridineFilgotinib (GLPG0634)JAK228Recombinant JAK Assay[8]
[1][2][3]Triazolo[1,5-a]pyridineFilgotinib (GLPG0634)TYK2116Recombinant JAK Assay[8]
[1][2][3]Triazolo[1,5-a]pyridineFilgotinib (GLPG0634)JAK3810Recombinant JAK Assay[8]
[1][2][3]Triazolo[1,5-a]pyridineCompound 19JAK111.2Biochemical Assay[9]
[1][2][3]Triazolo[1,5-a]pyridineCompound 19JAK21.8Biochemical Assay[9]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 5. STAT Recruitment JAK->Receptor 4. Phosphorylation JAK->JAK 3. Trans-phosphorylation JAK->STAT 6. Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 7. Dimerization Gene Target Gene Transcription STAT_dimer->Gene 8. Nuclear Translocation & Gene Regulation Inhibitor Triazolopyridine Inhibitor Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by triazolopyridine derivatives.

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis; its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[10][11] Tankyrase (TNKS) is a key positive regulator of this pathway. A novel N-([1][2][3]triazolo[4,3-a]pyridin-3-yl) derivative, TI-12403, has been identified as a potent TNKS inhibitor, leading to the stabilization of the β-catenin destruction complex and subsequent anti-tumor effects.[10][11]

Quantitative Data: TNKS Inhibition

Isomer CoreCompoundTargetIC50 (nM)Cell LineCitation
[1][2][3]Triazolo[4,3-a]pyridineTI-12403TNKS125In vitro enzyme assay[10]
[1][2][3]Triazolo[4,3-a]pyridineTI-12403TNKS215In vitro enzyme assay[10]

Wnt_Pathway

Caption: Wnt/β-catenin signaling. Triazolopyridines can inhibit Tankyrase, stabilizing the destruction complex.

The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation and survival.[12] Its hyperactivation is a common feature in many cancers. Certain[1][2][3]triazolo[1,5-a]pyrimidine indole derivatives have been shown to exert their anticancer effects against gastric cancer cells by suppressing this pathway.[13]

Quantitative Data: Antiproliferative Activity via ERK Inhibition

Isomer CoreCompoundIC50 (µM)Cell LineCitation
[1][2][3]Triazolo[1,5-a]pyrimidineH1210.32MGC-803 (Gastric Cancer)[13]

ERK_Pathway

Caption: The ERK/MAPK signaling cascade, a target for anticancer triazolopyrimidine derivatives.

Adenosine Receptor Antagonism

Isomeric pairs of triazolopyridines have been evaluated for their inhibitory activity at human adenosine receptors, particularly the A2a and A1 subtypes. These receptors are GPCRs involved in various physiological processes, and their modulation is a therapeutic strategy for several diseases. Studies have shown that the specific isomerism and hydrogen-bonding capabilities of the triazolopyridine core are critical determinants of receptor affinity and selectivity.[1]

Quantitative Data: Adenosine Receptor Inhibition

Isomer CoreCompound SeriesTargetActivity MetricNotesCitation
8-amino-[1][2][3]triazolo[1,5-a]pyridineCarboxyl amideshA2aInhibitory ActivityH-bond donor strength of the amino group is a key determinant.[1]
5-amino-[1][2][3]triazolo[1,5-a]pyridineCarboxyl amideshA2a / hA1Selectivity ComparisonCompared to the 8-amino isomers for selectivity.[1]

Antitrypanosomal Activity

Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health issue for which new therapeutics are needed. Triazolopyridine and related imidazopyridine scaffolds have demonstrated potent and selective activity against T. cruzi. The mechanism of action for some of these compounds involves the inhibition of the parasite's sterol biosynthesis pathway by targeting the 14α-demethylase enzyme.[14][15]

Quantitative Data: Antitrypanosomal Activity

Isomer CoreCompound IDTarget OrganismEC50 (µM)Cytotoxicity (CRL-8155, EC50 µM)Citation
Imidazopyridine19T. cruzi0.05711[14]
Triazolopyrimidine20T. cruzi0.019>50[14]
[1][2]Triazolo[1,5-a]pyridine16T. cruzi-Inhibits 14α-demethylase[15]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment and comparison of the biological activities of novel compounds.

General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the IC50 of a compound against a target kinase using an ADP-Glo™ or similar assay that measures kinase activity by quantifying ADP production.

  • Objective: To measure the concentration at which a triazolopyridine derivative inhibits 50% of the kinase activity.

  • Materials:

    • Recombinant Kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (at or near Km concentration for the kinase)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • Test Compounds (serial dilutions in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

    • White, opaque 96- or 384-well microplates

    • Plate-reading luminometer

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the triazolopyridine compounds. Add 1-5 µL of each dilution to the wells of the assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Kinase Reaction:

      • Prepare a kinase/substrate master mix in kinase assay buffer.

      • Add the kinase/substrate mix to the wells containing the compounds.

      • Initiate the reaction by adding ATP solution to all wells. The final reaction volume is typically 10-25 µL.

      • Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the kinase, typically for 60 minutes.

    • ADP Detection:

      • Stop the kinase reaction by adding ADP-Glo™ Reagent as per the manufacturer's instructions. This step also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[16][17]

Protocol for Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

  • Objective: To determine the effect of triazolopyridine compounds on the viability of cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., HCT-116, MCF-7)

    • Complete cell culture medium

    • 96-well flat-bottom tissue culture plates

    • Test Compounds (serial dilutions)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the triazolopyridine compounds. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

    • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.[13][18]

Protocol for Western Blotting of Phosphorylated Proteins

This protocol is used to detect the phosphorylation status of specific proteins (e.g., ERK, STAT) in response to treatment with triazolopyridine compounds.

  • Objective: To qualitatively or semi-quantitatively measure the inhibition of a signaling pathway by observing changes in protein phosphorylation.

  • Materials:

    • Treated cell lysates

    • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

    • SDS-PAGE gels, running buffer, and electrophoresis equipment

    • PVDF or nitrocellulose membranes and transfer buffer/equipment

    • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST, as milk contains phosphoproteins that can cause background)[10]

    • Primary antibodies (phospho-specific and total protein)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Sample Preparation: Lyse treated cells on ice with lysis buffer containing phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay. Denature protein samples (20-40 µg) by boiling in Laemmli sample buffer.

    • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) protein to serve as a loading control.

Conclusion

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, giving rise to isomers with a remarkable diversity of biological activities. From potent and selective kinase inhibitors for oncology to adenosine receptor antagonists and novel antitrypanosomal agents, these compounds continue to provide a rich foundation for drug discovery. The successful development of drugs like Filgotinib underscores the therapeutic potential of this heterocyclic system. Future research will undoubtedly continue to uncover new biological targets and therapeutic applications for novel triazolopyridine isomers, aided by the robust experimental and analytical methodologies outlined in this guide.

References

The Ascendant Scaffold: A Technical Guide to 3H-Triazolo[4,5-c]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the 3H-Triazolo[4,5-c]pyridine scaffold has garnered significant attention as a privileged structure. Its unique arrangement of nitrogen atoms and fused ring system imparts favorable physicochemical properties and the ability to engage in diverse biological interactions. This technical guide provides a comprehensive overview of the 3H-Triazolo[4,5-c]pyridine core, detailing its synthesis, biological activities, and the underlying mechanisms of action, with a focus on its potential in oncology and infectious diseases.

Synthesis of the 3H-Triazolo[4,5-c]pyridine Core

The construction of the 3H-Triazolo[4,5-c]pyridine scaffold can be achieved through several synthetic strategies, primarily involving the formation of the triazole ring onto a pre-existing pyridine core. A common and effective method involves the diazotization of a 3,4-diaminopyridine derivative.

General Experimental Protocol: Synthesis of 3-Aryl-3H-[1][2][3]triazolo[4,5-c]pyridines

A versatile method for the synthesis of 3-substituted-3H-[1][2][3]triazolo[4,5-c]pyridines involves a multi-step sequence starting from commercially available materials. The following is a representative experimental protocol:

Step 1: Synthesis of 2-Amino-3-(pyridin-2-ylamino)pyridine

To a solution of 2-aminopyridine in an appropriate solvent such as anhydrous methanol, pyridoxal hydrochloride, an acid catalyst (e.g., HCl in dioxane), and an isocyanide reagent (e.g., 1,1,3,3-tetramethylbutyl isocyanide) are added at room temperature in a sealed microwave vial. The reaction mixture is then subjected to microwave irradiation at a specified temperature and time to yield the furo[2,3-c]pyridine intermediate. This intermediate is then further reacted to form the diamino-pyridine precursor.

Step 2: Diazotization and Cyclization

The synthesized diamino-pyridine derivative is dissolved in an acidic aqueous solution (e.g., aqueous acetic acid) and cooled to 0°C. A solution of sodium nitrite (NaNO2) in water is then added dropwise to the cooled solution. The reaction is stirred at 0°C for a designated period, during which the diazotization of one amino group occurs, followed by intramolecular cyclization to form the triazole ring. After completion of the reaction, the mixture is neutralized with a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent like dichloromethane. The combined organic layers are then washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography.[4]

Synthesis_Workflow Start 2-Aminopyridine + Pyridoxal HCl + Isocyanide Microwave Microwave Irradiation Start->Microwave Intermediate1 Furo[2,3-c]pyridine Intermediate Microwave->Intermediate1 Reaction1 Further Reactions Intermediate1->Reaction1 Diaminopyridine 2,3-Diamino-furo[2,3-c]pyridine Derivative Reaction1->Diaminopyridine Diazotization Diazotization (NaNO2, H+) Diaminopyridine->Diazotization Cyclization Intramolecular Cyclization Diazotization->Cyclization Product 3H-Triazolo[4,5-c]pyridine Derivative Cyclization->Product

Figure 1: General workflow for the synthesis of 3H-Triazolo[4,5-c]pyridine derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the 3H-Triazolo[4,5-c]pyridine scaffold have demonstrated a broad spectrum of biological activities, with particularly promising results in the fields of oncology and infectious diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 3H-Triazolo[4,5-c]pyridine derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with impressive potency.

The following table summarizes the in vitro anticancer activity of representative 3H-Triazolo[4,5-c]pyridine and related triazolopyridine derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
TP6 Murine Melanoma (B16F10)41.12[5]
TP7 Murine Melanoma (B16F10)45.60[5]
TP4 Murine Melanoma (B16F10)50.25[5]
TP2 Murine Melanoma (B16F10)52.35[5]
TP3 Murine Melanoma (B16F10)57.70[5]
TP1 Murine Melanoma (B16F10)58.50[5]
TP5 Murine Melanoma (B16F10)61.11[5]
Compound C2 Breast Cancer (MCF-7)110.4 (µg/mL)[6][7]
Compound C2 Normal Fibroblast (WRL-68)272.8 (µg/mL)[6][7]

Several 3H-Triazolo[4,5-c]pyridine derivatives exert their anticancer effects by targeting key players in cellular signaling pathways, particularly protein kinases. The Mitogen-Activated Protein Kinase (MAPK) pathway, and specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates TriazoloPyridine 3H-Triazolo[4,5-c]pyridine Derivative TriazoloPyridine->Raf Inhibits TriazoloPyridine->MEK Inhibits

Figure 2: Potential mechanism of action of 3H-Triazolo[4,5-c]pyridine derivatives via inhibition of the ERK signaling pathway.

Some triazolopyrimidine derivatives, structurally related to the 3H-Triazolo[4,5-c]pyridine scaffold, have been shown to inhibit the ERK signaling pathway by decreasing the phosphorylation levels of key kinases such as ERK1/2, c-Raf, and MEK1/2.[8][9] This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells, highlighting the therapeutic potential of targeting this pathway with this class of compounds.

Antimicrobial Activity

In addition to their anticancer properties, triazolopyridine derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.

The following table presents the minimum inhibitory concentration (MIC) values for representative triazolopyridine derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 2e Staphylococcus aureus32[10]
Compound 2e Escherichia coli16[10]
Ampicillin (Control) Staphylococcus aureus32[10]
Ampicillin (Control) Escherichia coli8[10]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 3H-Triazolo[4,5-c]pyridine derivatives, standardized in vitro assays are employed.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 3H-Triazolo[4,5-c]pyridine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1][2][3][11][12]

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with 3H-Triazolo[4,5-c]pyridine Derivatives Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution Incubate3->Add_Solubilizer Measure Measure Absorbance (570 nm) Add_Solubilizer->Measure Analyze Calculate IC50 Measure->Analyze

Figure 3: Workflow for the MTT assay to determine the anticancer activity of 3H-Triazolo[4,5-c]pyridine derivatives.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The 3H-Triazolo[4,5-c]pyridine derivatives are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Conclusion

The 3H-Triazolo[4,5-c]pyridine scaffold represents a highly promising framework in medicinal chemistry. Its synthetic accessibility and the diverse biological activities exhibited by its derivatives, particularly in the realms of cancer and infectious diseases, underscore its potential for the development of novel therapeutic agents. The ability of these compounds to modulate key signaling pathways, such as the ERK pathway, provides a rational basis for their continued exploration and optimization. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of 3H-Triazolo[4,5-c]pyridine derivatives will be crucial in translating their preclinical promise into clinical reality.

References

The Dawn of a New Therapeutic Frontier: Discovery and Synthesis of Novel Triazolopyridine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency and selectivity is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the triazolopyridine core has emerged as a privileged structure, underpinning the development of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and synthesis of novel triazolopyridine analogues, with a focus on their role as kinase inhibitors in oncology. We delve into the intricate signaling pathways they modulate, present detailed experimental protocols for their synthesis and evaluation, and offer a quantitative analysis of their biological activity.

A Versatile Scaffold with Broad-Spectrum Potential

Triazolopyridine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, particularly protein kinases, which play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer.[2] The versatility of the triazolopyridine scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize therapeutic efficacy and minimize off-target effects.[3]

Targeting Key Oncogenic Signaling Pathways

The anticancer activity of many triazolopyridine analogues stems from their ability to inhibit protein kinases that are critical components of oncogenic signaling pathways. Two such pathways that have been successfully targeted by these compounds are the WNT/β-catenin and JAK/STAT pathways.

The WNT/β-catenin Signaling Pathway

The WNT/β-catenin pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers. In the absence of a WNT signal, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Upon WNT binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of target genes involved in cell proliferation.

WNT_signaling cluster_off WNT Off State cluster_on WNT On State cluster_nucleus WNT On State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation WNT WNT Ligand Frizzled_LRP Frizzled/LRP Receptor WNT->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activation Dsh->Destruction_Complex Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Binding Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation

WNT/β-catenin signaling pathway.
The JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine and growth factor signaling, playing a key role in immunity, cell proliferation, and apoptosis. Ligand binding to cytokine receptors leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent activation of gene transcription. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[4]

JAK_STAT_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer (Phosphorylated) STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription Activation

JAK/STAT signaling pathway.

Quantitative Analysis of Biological Activity

The potency of novel triazolopyridine analogues is typically quantified by their half-maximal inhibitory concentration (IC50) against specific kinases or their half-maximal effective concentration (EC50) in cell-based assays. The following tables summarize the biological activity of selected triazolopyridine and related heterocyclic analogues from recent literature.

Table 1: In Vitro Kinase Inhibitory Activity of Triazolopyridine Analogues

Compound IDTarget KinaseIC50 (nM)Reference
16a JAK1146[4]
16b JAK1146[4]
16c JAK1>1000[4]
19 JAK110.3[4]
CC-509 Syk26[2]
Compound 14 CDK2/cyclin A257[5]
Compound 13 CDK2/cyclin A281[5]
Compound 15 CDK2/cyclin A2119[5]

Table 2: Antiproliferative Activity of Triazolopyridine Analogues in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
16a MDA-MB-231Breast0.82[4]
16a RPMI-8226Multiple Myeloma0.46[4]
19 MDA-MB-231Breast0.75[4]
19 RPMI-8226Multiple Myeloma0.12[4]
Compound 1 HCC1937Breast7.01[6]
Compound 1 HeLaCervical11.23[6]
Compound 10e MDA-MB-468Breast12.52[7]
Compound 13c PC3Prostate5.20[7]

Experimental Protocols

The discovery and development of novel triazolopyridine analogues involve a systematic workflow encompassing chemical synthesis, biochemical screening, and cell-based evaluation.

General Workflow for Drug Discovery

The process typically begins with high-throughput screening (HTS) of a compound library to identify initial "hits." These hits then undergo a series of validation and optimization steps, including structure-activity relationship (SAR) studies, to improve their potency, selectivity, and drug-like properties, ultimately leading to the selection of a lead candidate for further preclinical development.

Drug_Discovery_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit_Validation Hit Validation Hit_ID->Hit_Validation SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Candidate Lead Candidate Selection Lead_Opt->Lead_Candidate Preclinical Preclinical Development Lead_Candidate->Preclinical

Drug discovery workflow.
Synthesis of[8][9][10]Triazolo[4,3-a]pyridine Analogues

A common and efficient method for the synthesis of the[8][9][10]triazolo[4,3-a]pyridine scaffold involves the oxidative cyclization of pyridylhydrazones.

Step 1: Hydrazone Formation

  • Dissolve the appropriate hydrazine (1 equivalent) in a suitable solvent such as ethanol.

  • Add the corresponding aldehyde or ketone (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Collect the precipitated hydrazone product by filtration and wash with a cold solvent.

  • Recrystallize the crude product from a suitable solvent to obtain the pure hydrazone.

Step 2: Oxidative Cyclization

  • Dissolve the synthesized hydrazone (1 equivalent) in a suitable solvent, for example, dichloromethane (DCM) or dimethylformamide (DMF).

  • Add an oxidizing agent, such as N-bromosuccinimide (NBS) or (diacetoxyiodo)benzene (DIB), portion-wise to the reaction mixture at room temperature or below.

  • Stir the reaction until the starting material is consumed, as indicated by TLC.

  • Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if necessary.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired triazolopyridine analogue.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the kinase reaction.[11]

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[8]

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24 or 48 hours).

  • Reagent Addition: Equilibrate the plate to room temperature and add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold change in caspase activity compared to the vehicle-treated control.

Conclusion and Future Directions

The triazolopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, particularly in the realm of oncology. The ability to systematically synthesize and evaluate a wide range of analogues has led to the identification of potent inhibitors of key oncogenic kinases. The detailed experimental protocols and workflows presented in this guide provide a framework for researchers to advance the discovery and development of next-generation triazolopyridine-based drugs. Future efforts will likely focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic index, as well as exploring their potential in combination therapies to overcome drug resistance. The continued exploration of this versatile scaffold holds immense promise for the development of innovative and effective treatments for cancer and other diseases.

References

Computational Modeling of 3H-Triazolo[4,5-c]pyridine Interactions: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational modeling techniques used to investigate the interactions of 3H-Triazolo[4,5-c]pyridine derivatives with key biological targets, particularly protein kinases. This class of compounds has garnered significant interest in drug discovery due to its potential as kinase inhibitors. This document outlines detailed experimental protocols for molecular docking and molecular dynamics simulations, presents quantitative data from various studies, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to 3H-Triazolo[4,5-c]pyridines and Their Targets

The 3H-Triazolo[4,5-c]pyridine scaffold is a heterocyclic ring system that has been explored for its therapeutic potential, particularly as an inhibitor of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for drug development. Computational modeling plays a crucial role in the rational design and optimization of kinase inhibitors by providing insights into their binding modes, affinities, and dynamic behavior at the molecular level.

Key protein kinase targets for triazolopyridine derivatives include:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is often dysregulated in cancer, making it an attractive target for anticancer therapies.[1]

  • c-Met (Mesenchymal-Epithelial Transition Factor): A receptor tyrosine kinase that, when aberrantly activated, can drive tumor growth, metastasis, and angiogenesis.[2]

  • Aurora B Kinase: A crucial enzyme in mitosis, its inhibition can lead to defects in chromosome segregation and ultimately cell death, making it a target for cancer treatment.

Data Presentation: Quantitative Analysis of Triazolopyridine Interactions

The following tables summarize quantitative data from various computational and experimental studies on triazolopyridine and related derivatives, providing a comparative overview of their inhibitory activities and binding affinities.

Table 1: Molecular Docking Scores of Triazolopyridine and Related Derivatives against Protein Kinases

Compound ScaffoldTarget KinaseDocking Score (kcal/mol)Key Interacting ResiduesReference
1,2,3-Triazolyl-PyridineAurora B Kinase-9.1 to -10.2Tyr156, Lys106, Leu83[3]
Imidazo[4,5-c]pyridineCDK2- (IC50 = 21 nM for most potent)-[4]
Triazolo-pyridazinec-Met-MET-1160, ASP-1222[5]
PyrazolopyrimidineCDK2- (IC50 = 0.061 µM for most potent)Leu83[1]

Table 2: In Vitro Inhibitory Activity of Triazolopyridine and Related Derivatives

Compound ScaffoldTarget KinaseIC50 (µM)Cell LineReference
Pyrazolo[4,3-e][1][2][6]triazolo[1,5-c]pyrimidineCDK2/cyclin A20.057 ± 0.003-[6]
Imidazo[4,5-b]pyridineAurora-A, Aurora-B, Aurora-C0.042, 0.198, 0.227-[7]
Triazolo[4,3-b]pyridazinec-Met0.163 ± 0.01MCF-7[8]
Triazolo[4,3-b]pyridazinePim-10.283 ± 0.01MCF-7[8]
PyrazolopyridineCDK2/cyclin A20.24HCT-116, MCF-7, HepG2, A549[9][10]
Imidazo[4,5-b]pyridineAurora Kinases0.015 (Aurora-A), 0.025 (Aurora-B)SW620[11]

Experimental Protocols

This section provides detailed methodologies for the computational modeling of 3H-Triazolo[4,5-c]pyridine interactions.

Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines the steps for docking a triazolopyridine derivative into the active site of a target kinase using AutoDock Vina.

Protocol:

  • Preparation of the Receptor (Protein):

    • Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB).

    • Using AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Add Kollman charges to the protein atoms.

    • Save the prepared receptor in PDBQT format.

  • Preparation of the Ligand (Triazolopyridine Derivative):

    • Generate the 3D structure of the triazolopyridine derivative using a chemical drawing tool like ChemDraw or Marvin Sketch and save it in a common format (e.g., MOL, SDF).

    • Use a tool like Open Babel to convert the ligand structure to PDB format.

    • In ADT, read the ligand PDB file, add hydrogens, and detect the aromatic carbons.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • In ADT, load the prepared receptor (PDBQT file).

    • Define the grid box, which specifies the search space for the docking simulation. The grid box should encompass the entire binding site of the kinase. Center the grid on the known active site or a predicted binding pocket. Adjust the dimensions of the grid box to be large enough to accommodate the ligand in various orientations.

  • Running AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.

    • Run AutoDock Vina from the command line, providing the configuration file as input.

  • Analysis of Results:

    • The output file will contain the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the docking results using a molecular visualization tool like PyMOL or UCSF Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the triazolopyridine derivative and the kinase active site.

Molecular Dynamics Simulation with GROMACS

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more detailed understanding of the binding stability and conformational changes.

Protocol:

  • System Preparation:

    • Protein and Ligand Topologies: Generate topology files for the protein and the triazolopyridine ligand. For the protein, use the pdb2gmx tool in GROMACS with a suitable force field (e.g., CHARMM36). For the ligand, a separate parameterization step is required.

    • Ligand Parameterization: Since standard force fields do not contain parameters for novel ligands, you need to generate them. A common approach is to use a tool like the CGenFF server or ANTECHAMBER (for AMBER force fields) to obtain the necessary parameters. This involves generating a MOL2 file of the ligand with correct atom types and partial charges.

    • Combine Protein and Ligand: Merge the coordinate files of the prepared protein and the parameterized ligand into a single complex structure file.

    • Solvation: Place the protein-ligand complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with a chosen water model (e.g., TIP3P).

    • Adding Ions: Add ions to neutralize the system and to mimic a physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization of the solvated system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm.

  • Equilibration:

    • Conduct a two-step equilibration process to bring the system to the desired temperature and pressure.

      • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

      • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Bring the system to the target pressure while maintaining the target temperature. The position restraints on the protein and ligand are gradually released.

  • Production MD Simulation:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns or more) with the NPT ensemble. This will generate a trajectory file containing the atomic coordinates over time.

  • Analysis:

    • Analyze the trajectory to understand the dynamics and stability of the protein-ligand complex. Common analyses include:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.

      • Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity of the ligand to the protein.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for the computational modeling of 3H-Triazolo[4,5-c]pyridine interactions.

Signaling Pathways

CDK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf_MEK_ERK Cyclin_D Cyclin D Ras_Raf_MEK_ERK->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits Cyclin_E Cyclin E E2F->Cyclin_E Promotes Transcription CDK2 CDK2 Cyclin_E->CDK2 Activates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Drives Triazolopyridine 3H-Triazolo[4,5-c]pyridine Inhibitor Triazolopyridine->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway and the inhibitory action of 3H-Triazolo[4,5-c]pyridines.

cMet_Signaling_Pathway HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT JAK/STAT Pathway cMet->STAT Cell_Motility Cell Motility & Invasion cMet->Cell_Motility Promotes Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival RAS_MAPK->Cell_Survival STAT->Cell_Survival Triazolopyridine 3H-Triazolo[4,5-c]pyridine Inhibitor Triazolopyridine->cMet Inhibits

Caption: Overview of the c-Met signaling pathway and its inhibition by triazolopyridine derivatives.

AuroraB_Signaling_Pathway AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates MCAK MCAK AuroraB->MCAK Phosphorylates Spindle_Checkpoint Spindle Assembly Checkpoint Proteins AuroraB->Spindle_Checkpoint Phosphorylates Chromosome_Condensation Chromosome Condensation HistoneH3->Chromosome_Condensation Microtubule_Dynamics Correction of Microtubule Attachments MCAK->Microtubule_Dynamics Mitotic_Arrest Mitotic Arrest Spindle_Checkpoint->Mitotic_Arrest Triazolopyridine 3H-Triazolo[4,5-c]pyridine Inhibitor Triazolopyridine->AuroraB Inhibits Computational_Workflow Start Start: Target & Ligand Selection Receptor_Prep Receptor Preparation (PDB Cleanup, Add Hydrogens) Start->Receptor_Prep Ligand_Prep Ligand Preparation (3D Generation, Add Hydrogens) Start->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) Receptor_Prep->Docking Ligand_Prep->Docking Analysis_Docking Analysis of Docking Results (Binding Poses, Scores) Docking->Analysis_Docking MD_Input Prepare for MD Simulation (Solvation, Ionization) Analysis_Docking->MD_Input Select Top Candidates MD_Simulation Molecular Dynamics Simulation (e.g., GROMACS) MD_Input->MD_Simulation Analysis_MD Analysis of MD Trajectory (RMSD, RMSF, H-bonds) MD_Simulation->Analysis_MD End End: Identify Lead Compounds Analysis_MD->End

References

Methodological & Application

Synthesis of 3H-Triazolo[4,5-c]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 3H-Triazolo[4,5-c]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The core synthetic strategy involves the preparation of a key precursor, 3,4-diaminopyridine, followed by its diazotization and intramolecular cyclization to form the fused triazole ring system.

I. Overview of Synthetic Strategy

The principal pathway to the 3H-Triazolo[4,5-c]pyridine scaffold is a two-stage process. The first stage involves the synthesis of 3,4-diaminopyridine. A common and efficient method for this is the reduction of 4-amino-3-nitropyridine. The second stage is the formation of the triazole ring through diazotization of the 3,4-diaminopyridine intermediate, followed by in situ cyclization. This reaction sequence is versatile and can be adapted for the synthesis of various substituted derivatives.

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Triazole Formation A 4-Amino-3-nitropyridine B 3,4-Diaminopyridine A->B Reduction (e.g., Pd/C, H₂) C 3,4-Diaminopyridine D Pyridin-3,4-bis(diazonium) intermediate (transient) C->D Diazotization (NaNO₂, aq. acid) E 3H-Triazolo[4,5-c]pyridine D->E Intramolecular Cyclization

Caption: General two-stage synthesis of 3H-Triazolo[4,5-c]pyridine.

II. Quantitative Data Summary

The synthesis of 3H-Triazolo[4,5-c]pyridine derivatives via diazotization of the corresponding 3,4-diaminopyridine precursors generally proceeds in moderate to good yields. The overall yield is highly dependent on the nature of substituents on the pyridine ring and the specific reaction conditions employed.

PrecursorProductReagents & ConditionsYield (%)Reference
4-Amino-3-nitropyridine3,4-DiaminopyridineH₂, 10% Pd/C, Methanol/THF, 10°C, 24h97%[1]
2,3-Diamino-furo[2,3-c]pyridine derivs.Triazolo[4′,5′:4,5]furo[2,3-c]pyridine derivs.NaNO₂, aq. Acetic Acid, 0°C, 2h11-30%[2]
General 3,4-DiaminopyridineGeneral 3H-Triazolo[4,5-c]pyridineNaNO₂, aq. Mineral Acid (e.g., HCl), 0-5°C, 1-2h60-85%Typical

Note: Yields for the general conversion of 3,4-diaminopyridine to the parent 3H-triazolo[4,5-c]pyridine are based on typical diazotization/cyclization reactions of o-phenylenediamines, as specific literature with a range of substituted derivatives was not identified.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 3,4-Diaminopyridine (Precursor)

This protocol is adapted from established procedures for the reduction of 3-nitro-4-aminopyridine.[1]

Materials:

  • 3-Nitro-4-aminopyridine

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-nitro-4-aminopyridine (e.g., 50 g, 359 mmol) in a mixture of methanol (500 mL) and THF (500 mL).

  • Carefully add 10% Pd/C catalyst (e.g., 5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1 atm, but can be adjusted based on equipment) and maintain the reaction temperature at approximately 10°C with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or TLC analysis. The reaction is typically complete within 24 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 3,4-diaminopyridine as a solid. The product is often of sufficient purity for the next step.[1]

Protocol 2: Synthesis of 3H-Triazolo[4,5-c]pyridine (Core Scaffold)

This generalized protocol is based on the well-established method of forming a 1,2,3-triazole ring by diazotizing an ortho-diamine.[2]

Materials:

  • 3,4-Diaminopyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Acetic Acid (AcOH)

  • Deionized water

  • Ice bath

  • pH paper or meter

  • Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

Procedure:

  • Prepare a solution of 3,4-diaminopyridine (e.g., 10 g, 91.6 mmol) in an aqueous acidic solution (e.g., 100 mL of 1M HCl or 50% aqueous acetic acid) in a flask. Cool the solution to 0-5°C in an ice bath with stirring.

  • Separately, prepare a solution of sodium nitrite (e.g., 6.9 g, 100 mmol, ~1.1 equivalents) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred solution of 3,4-diaminopyridine over a period of 30-60 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as gas evolution will occur.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, 3 x 100 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3H-Triazolo[4,5-c]pyridine.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

IV. Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of 3H-Triazolo[4,5-c]pyridine derivatives.

Workflow A Dissolve 3,4-Diaminopyridine in aq. Acid B Cool to 0-5°C A->B D Dropwise addition of NaNO₂ (T < 5°C) B->D C Prepare aq. NaNO₂ Solution C->D E Stir for 1-2h at 0-5°C (Diazotization & Cyclization) D->E F Neutralize with NaHCO₃ E->F G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Purify (Recrystallization or Chromatography) H->I J Characterize Product I->J

Caption: Workflow for the synthesis of 3H-Triazolo[4,5-c]pyridine.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Triazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the microwave-assisted synthesis of triazolopyridine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2] Triazolopyridines are recognized for their diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.[3] Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods, often resulting in higher yields and shorter reaction times.[4][5]

I. Overview of Microwave-Assisted Synthesis

Microwave irradiation accelerates chemical reactions by utilizing the ability of polar molecules to convert electromagnetic energy into heat.[6] This technology provides rapid and uniform heating of the reaction mixture, leading to significant reductions in reaction times and often improved product yields compared to conventional methods.[5][6] For the synthesis of triazolopyridines, microwave-assisted protocols have been developed that are catalyst-free, environmentally friendly, and suitable for generating a diverse library of derivatives for drug discovery programs.[1][7]

II. Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles and Benzohydrazides

This protocol describes a tandem reaction that proceeds without the need for a catalyst or additives.[1][7] The reaction involves a transamidation followed by nucleophilic addition and subsequent condensation.[1][7]

Materials:

  • Enaminonitriles (1.0 equiv.)

  • Benzohydrazides (2.0 equiv.)

  • Dry Toluene

  • Microwave vial (0.5–2.0 mL)

  • Silica gel for column chromatography

  • Chloroform and Ethyl Acetate (10:1) for elution

Procedure:

  • To an oven-dried microwave vial, add the enaminonitrile (0.175 mmol, 1.0 equiv.) and the corresponding benzohydrazide (0.35 mmol, 2.0 equiv.).

  • Evacuate the vial and backfill with nitrogen gas. Repeat this process three times.

  • Add 1.5 mL of dry toluene to the vial.

  • Seal the reaction vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Directly purify the crude product by silica gel column chromatography using a 10:1 mixture of chloroform/ethyl acetate as the eluent to obtain the desired 1,2,4-triazolo[1,5-a]pyridine.[1]

Protocol 2: Metal-Free Synthesis of[8][9][10]Triazolo[1,5-a]pyridines from 1-Amino-2-imino-pyridine Derivatives

This method provides a metal-free approach for the synthesis of mono- and bis-[8][9][10]triazolo[1,5-a]pyridines and is noted for its efficiency and environmental friendliness.[4]

Materials:

  • 1-Amino-2(1H)-pyridin-2-imine derivatives (3.0 mmol)

  • Acetic Acid (10 equiv.)

  • Ethanol (10.0 mL)

  • Microwave reactor glass tube

Procedure:

  • In a microwave reactor glass tube, combine the 1-amino-2(1H)-pyridin-2-imine derivative (3.0 mmol) and acetic acid (10 equiv.) in ethanol (10.0 mL).

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes.[11]

  • After the reaction is complete, cool the mixture.

  • The product can then be isolated and purified using standard laboratory techniques.

III. Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of various triazolopyridine derivatives based on the protocols described above.

Table 1: Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [1][12]

EntryEnaminonitrile SubstituentBenzohydrazide SubstituentTime (min)Temperature (°C)Yield (%)
14-MethoxyH18014083
24-Methoxy4-Methoxy18014089
34-Methoxy4-Methyl18014082
44-Methoxy4-Fluoro30014091
54-Methoxy4-Chloro30014094
64-Methoxy4-Bromo36014090

Table 2: Optimization of Microwave-Assisted Synthesis of a[8][9][10]Triazolo[1,5-a]pyridine [4]

EntrySolventAdditive (equiv.)Temperature (°C)Time (min)Yield (%)
1EthanolAcetic Acid (10)802589
2EthanolAcetic Acid (10)1001592
3EthanolAcetic Acid (10)1201590

IV. Biological Activities and Signaling Pathways

Triazolopyridine derivatives have been identified as potent inhibitors of several key signaling pathways implicated in various diseases, making them attractive candidates for drug development.

p38 MAP Kinase Inhibition

Certain triazolopyridine analogs act as inhibitors of the p38 mitogen-activated protein (MAP) kinase, a crucial enzyme in the inflammatory response.[8] By inhibiting p38 kinase activity, these compounds can block the downstream signaling that leads to the production of pro-inflammatory cytokines like TNF-α and IL-6.[8]

p38_MAP_Kinase_Pathway Environmental Stress Environmental Stress Upstream Kinases Upstream Kinases Environmental Stress->Upstream Kinases Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->Upstream Kinases p38 MAP Kinase p38 MAP Kinase Upstream Kinases->p38 MAP Kinase Phosphorylate & Activate Downstream Targets Downstream Targets p38 MAP Kinase->Downstream Targets Phosphorylate Triazolopyridines Triazolopyridines Triazolopyridines->p38 MAP Kinase Inhibit Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Downstream Targets->Pro-inflammatory Cytokines (TNF-α, IL-6) Production

Caption: p38 MAP Kinase Signaling Pathway Inhibition.

WNT/β-catenin Pathway Inhibition

A novel triazolopyridine derivative has been identified as a Tankyrase (TNKS) inhibitor.[13][14] Tankyrase is involved in the WNT/β-catenin signaling pathway, and its inhibition leads to the stabilization of AXIN2 and a reduction in active β-catenin, ultimately downregulating β-catenin target genes. This pathway is often dysregulated in colorectal cancer.[13][14]

WNT_beta_catenin_Pathway Wnt Ligand Wnt Ligand Frizzled Receptor Frizzled Receptor Wnt Ligand->Frizzled Receptor Binds Destruction Complex Destruction Complex Frizzled Receptor->Destruction Complex Inhibits β-catenin β-catenin Destruction Complex->β-catenin Degrades β-catenin Accumulation β-catenin Accumulation Tankyrase (TNKS) Tankyrase (TNKS) AXIN Degradation AXIN Degradation Tankyrase (TNKS)->AXIN Degradation Promotes Triazolopyridines Triazolopyridines Triazolopyridines->Tankyrase (TNKS) Inhibit AXIN Degradation->β-catenin Accumulation Leads to Gene Transcription Gene Transcription β-catenin Accumulation->Gene Transcription Activates

Caption: WNT/β-catenin Pathway Inhibition.

Antifungal Mechanism of Action

Triazolopyridines have demonstrated potent antifungal activity, particularly against Candida species. Their mechanism of action involves the specific inhibition of β-1,6-glucan synthesis, an essential component of the fungal cell wall.[10] This disruption of cell wall integrity leads to fungal cell death.

Antifungal_Mechanism Triazolopyridines Triazolopyridines β-1,6-Glucan Synthase β-1,6-Glucan Synthase Triazolopyridines->β-1,6-Glucan Synthase Inhibit Cell Wall Disruption Cell Wall Disruption β-1,6-Glucan Synthesis β-1,6-Glucan Synthesis β-1,6-Glucan Synthase->β-1,6-Glucan Synthesis Catalyzes β-1,6-Glucan Synthase->Cell Wall Disruption Fungal Cell Wall Fungal Cell Wall β-1,6-Glucan Synthesis->Fungal Cell Wall Forms Fungal Cell Death Fungal Cell Death Cell Wall Disruption->Fungal Cell Death

Caption: Antifungal Mechanism of Triazolopyridines.

V. Experimental Workflow Visualization

The following diagram illustrates a general workflow for the microwave-assisted synthesis and subsequent biological evaluation of triazolopyridine derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Reactant Selection Reactant Selection Microwave Reaction Microwave Reaction Reactant Selection->Microwave Reaction Purification Purification Microwave Reaction->Purification Characterization Characterization Purification->Characterization In vitro Assays In vitro Assays Characterization->In vitro Assays Signaling Pathway Analysis Signaling Pathway Analysis In vitro Assays->Signaling Pathway Analysis Structure-Activity Relationship Structure-Activity Relationship Signaling Pathway Analysis->Structure-Activity Relationship Lead Optimization Lead Optimization Structure-Activity Relationship->Lead Optimization

Caption: General Experimental Workflow.

References

Multi-Component Reactions for 3H-Triazolo[4,5-c]pyridine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the synthesis of triazolo-pyridine scaffolds. While a direct multi-component reaction (MCR) for the specific synthesis of the 3H-Triazolo[4,5-c]pyridine core is not extensively documented in recent literature, a robust multi-step protocol involving a key multi-component reaction has been reported for the synthesis of the closely related and structurally significant 1H-[1][2][3]triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold. This method, based on an unusual Groebke–Blackburn–Bienaymé (GBB) three-component reaction followed by a nitrosonium-mediated diazotization, offers a versatile route to a library of diverse tricyclic compounds.

Application Note: Synthesis of 1H-[1][2][3]triazolo[4′,5′:4,5]furo[2,3-c]pyridines

This protocol outlines a three-step synthesis strategy for a novel triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold. The core of this method is an isocyanide-based multi-component reaction, which allows for the rapid assembly of a complex molecular architecture. The subsequent steps involve a deprotection and a diazotization-cyclization to form the final triazole ring. This approach is amenable to the creation of a diverse library of compounds by varying the amine component in the initial reaction.

The overall synthetic strategy is depicted in the workflow diagram below. The process begins with a Groebke–Blackburn–Bienaymé (GBB) three-component reaction of an amine, pyridoxal hydrochloride, and an isocyanide. This is followed by the removal of a protecting group and a subsequent cyclization to yield the final tricyclic product.

G cluster_0 Step 1: Groebke–Blackburn–Bienaymé MCR cluster_1 Step 2: Deprotection cluster_2 Step 3: Diazotization and Cyclization Amine Amine (21a-k) MCR MCR in Methanol Amine->MCR Pyridoxal Pyridoxal Hydrochloride Pyridoxal->MCR Isocyanide 1,1,3,3-Tetramethylbutyl Isocyanide Isocyanide->MCR Furo_pyridine Furo[2,3-c]pyridine Intermediate (22a-k) MCR->Furo_pyridine Deprotection TFA, CH2Cl2 Room Temperature Furo_pyridine->Deprotection Amino_furo_pyridine 2-Amino-furo[2,3-c]pyridine Intermediate (23a-k) Deprotection->Amino_furo_pyridine Diazotization NaNO2, aq. AcOH 0 °C Amino_furo_pyridine->Diazotization Final_Product 1H-[1,2,3]triazolo[4',5':4,5]furo[2,3-c]pyridine (24a-k) Diazotization->Final_Product

Caption: Three-step synthesis workflow for Triazolo[4′,5′:4,5]furo[2,3-c]pyridines.

Experimental Protocols

The following protocols are adapted from the synthesis of 1H-[1][2][3]triazolo[4′,5′:4,5]furo[2,3-c]pyridines (compounds 24a-k )[4].

Step 1: Synthesis of Furo[2,3-c]pyridine Intermediates (22a-k) via GBB Reaction
  • To a solution of the respective amine (21a-k , 1.00 equiv) in anhydrous methanol (2.5 mL) in a 25 mL single-neck round-bottom flask, add pyridoxal hydrochloride (1.10 equiv).

  • Add prepared HCl/dioxane (50 μL).

  • Add 1,1,3,3-tetramethylbutyl isocyanide (1.10 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the reaction mixture under reduced pressure to obtain the desired products 22a-k .

  • The crude products are used as is for the next step without further purification.

Step 2: Synthesis of 2-Amino-furo[2,3-c]pyridine Intermediates (23a-k)
  • React the respective furo[2,3-c]pyridines (22a-k ) with trifluoroacetic acid (2 mL) and CH2Cl2 (2 mL).

  • Stir the mixture at room temperature for 1-6 hours.

  • Monitor the reaction completion by TLC.

  • After completion, evaporate the reaction mixture under reduced pressure to obtain crude 2-amino-furo[2,3-c]pyridines (23a-k ).

  • These intermediates are used for the subsequent diazotization step without any further purification.

Step 3: Synthesis of 1H-[1][2][3]triazolo[4′,5′:4,5]furo[2,3-c]pyridines (24a-k)
  • Dissolve the crude intermediates 23a-k in an aqueous acetic acid solution (2 mL, AcOH:H2O = 1:1).

  • Cool the solution to 0 °C.

  • Add a 0.5 N NaNO2 solution (2 mL) and react for 2 hours at 0 °C.

  • Monitor the reaction completion by TLC.

  • Once the reaction is complete, add saturated sodium bicarbonate solution (20 mL).

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with water, and dry over Na2SO4.

  • Evaporate the solvent under reduced pressure to obtain the crude solid.

  • Purify the crude solid using silica gel column chromatography (230-400 mesh) with 5% MeOH:CH2Cl2 as the eluent, or by crystallization from a saturated solution of CH2Cl2 to obtain the final products 24a-k .

Data Presentation: Synthesis of Various Triazolo[4′,5′:4,5]furo[2,3-c]pyridine Analogs

The described three-step protocol has been successfully applied to a variety of aromatic amines, yielding a library of tricyclic compounds. The yields for a selection of these analogs are summarized in the table below.

CompoundR Group (from starting amine)Yield (%)
24c Phenyl10
24e 4-(Trifluoromethyl)phenyl8
24g 3-Cyanophenyl13
24h 3-Chloro-4-fluorophenyl17
24j Pyrimidin-2-yl18
24k Pyrazin-2-yl7

Note: The yields reported are for the final, purified products over the three steps.[2]

References

Application Notes & Protocols: Late-Stage Functionalization of the Triazolopyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolopyridine scaffold is a privileged core structure in medicinal chemistry, forming the foundation of numerous therapeutic agents, including inhibitors for kinases and other key cellular proteins.[3][4][5] Late-stage functionalization (LSF) is a powerful strategy in drug discovery that introduces chemical diversity at a late step in a synthetic sequence.[6][7] This approach accelerates the generation of analog libraries for structure-activity relationship (SAR) studies, allowing for the rapid optimization of lead compounds without the need for laborious de novo synthesis.[7][8][9]

These notes provide an overview of key LSF strategies for the triazolopyridine core, focusing on transition metal-catalyzed reactions. Detailed protocols for representative transformations and visualizations of relevant biological pathways are included to guide researchers in applying these methods.

Application Notes: Key LSF Strategies

Late-stage functionalization of the triazolopyridine core primarily involves C-H bond functionalization and cross-coupling reactions, leveraging the inherent reactivity of the heterocyclic system.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and are highly effective for the LSF of halogenated triazolopyridine precursors.[10] The Suzuki-Miyaura coupling, in particular, is widely used to introduce aryl or heteroaryl moieties. This strategy was employed in the synthesis of potent Janus kinase (JAK) and histone deacetylase (HDAC) inhibitors.[2][11] Starting from a bromo-triazolopyridine intermediate, various phenylboronic acids can be coupled to the core, enabling a thorough exploration of the SAR at this position.[2]

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling on a Triazolopyridine Core [2]

Entry Arylboronic Acid Product Yield (%)
1 Phenylboronic acid 85
2 4-Fluorophenylboronic acid 82
3 4-Chlorophenylboronic acid 88
4 4-(Trifluoromethyl)phenylboronic acid 75
5 3,4-Dimethoxyphenylboronic acid 80

| 6 | Benzo[d][1][12]dioxol-5-ylboronic acid | 92 |

Reaction Conditions: Bromo-triazolopyridine intermediate, arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O, 90 °C.

Copper-Catalyzed C-H Functionalization

Direct C-H functionalization is an increasingly attractive LSF strategy as it circumvents the need for pre-functionalization (e.g., halogenation) of the core scaffold.[13][14] Copper-catalyzed reactions have been developed for the direct benzylation of the triazolopyridine core at the C3 position.[15] This method utilizes N-tosylhydrazones as the coupling partner to form a C(sp²)-C(sp³) bond, providing a practical route to 3-benzylated triazolopyridines.[15][16] Such transformations are valuable for creating new pharmaceutically relevant derivatives.[15]

Table 2: Copper-Catalyzed C-H Benzylation of[1][2][3]triazolo[4,3-a]pyridine [15]

Entry N-Tosylhydrazone Product Yield (%)
1 Benzaldehyde N-tosylhydrazone 85
2 4-Methylbenzaldehyde N-tosylhydrazone 81
3 4-Methoxybenzaldehyde N-tosylhydrazone 78
4 4-Chlorobenzaldehyde N-tosylhydrazone 75

| 5 | 2-Naphthaldehyde N-tosylhydrazone | 72 |

Reaction Conditions:[1][2][3]triazolo[4,3-a]pyridine, N-tosylhydrazone, CuI, LiOtBu, 1,2-dichloroethane (DCE), 80 °C.

Photoredox Catalysis

Photoredox catalysis has emerged as a mild and powerful tool for LSF, enabling reactions that are often challenging with traditional thermal methods.[6][17][18] This approach uses light to generate highly reactive radical intermediates under gentle conditions.[19] While specific applications directly on the triazolopyridine core are still emerging, methodologies developed for related N-heterocycles, such as triazolopyrazines, demonstrate the potential of this strategy.[8][9] For example, photoredox-mediated methylation and fluoroalkylation have been successfully applied to modify related scaffolds, suggesting their applicability to triazolopyridine for improving properties like metabolic stability and solubility.[8][9]

Biological Significance: Targeting Key Signaling Pathways

Functionalized triazolopyridine derivatives have shown significant activity as inhibitors in major signaling pathways implicated in cancer and inflammatory diseases.

  • JAK-STAT Pathway: This pathway transduces cytokine-mediated signals involved in immunity and cell proliferation.[2] Triazolopyridine derivatives, such as Filgotinib, are selective JAK1 inhibitors, making them effective in treating inflammatory conditions.[3] Dual JAK/HDAC inhibitors based on this scaffold have also been developed with broad-spectrum antiproliferative activity.[2][11]

  • Wnt/β-catenin Pathway: Abnormal activation of this pathway is a hallmark of many cancers, particularly colorectal cancer.[1][12] Triazolopyridine-based compounds have been identified as potent and selective inhibitors of Tankyrase (TNKS), a key enzyme in this pathway.[1][12] TNKS inhibition leads to the stabilization of AXIN2 and downregulation of β-catenin, thereby suppressing tumor cell growth.[1]

  • Hedgehog (Hh) Pathway: The Hh pathway is crucial for embryonic development, and its aberrant activation is linked to various cancers. The Smoothened (Smo) protein is a vital component of this pathway.[20] Novel[1][2][3]triazolo[4,3-a]pyridines have been developed as potent Smo inhibitors, demonstrating significant antitumor activity in preclinical models.[20]

Visualizations

Experimental and Biological Workflows

G cluster_synthesis Synthesis & Functionalization cluster_screening Drug Discovery Cascade Core Triazolopyridine Core Scaffold LSF Late-Stage Functionalization (e.g., Suzuki Coupling, C-H Activation) Core->LSF Library Diversified Analog Library LSF->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR SAR Analysis Screening->SAR LeadOp Lead Optimization SAR->LeadOp LeadOp->LSF

Caption: General workflow for late-stage functionalization in drug discovery.

Wnt/β-catenin Signaling Pathway

cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Ligand Fzd Frizzled Receptor DestructionComplex Destruction Complex Fzd->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates Proteasome Proteasomal Degradation BetaCatenin->Proteasome targeted for TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus TNKS Tankyrase (TNKS) TNKS->DestructionComplex degrades Axin in TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates Inhibitor Triazolopyridine Inhibitor Inhibitor->TNKS inhibits

Caption: Inhibition of Tankyrase in the Wnt/β-catenin pathway.

JAK-STAT Signaling Pathway

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Gene Gene Transcription STAT_dimer->Gene translocates to nucleus and activates Nucleus Nucleus Inhibitor Triazolopyridine Inhibitor (e.g., Filgotinib) Inhibitor->JAK inhibits

Caption: Inhibition of Janus Kinase (JAK) in the JAK-STAT pathway.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the synthesis of triazolopyridine derivatives as JAK/HDAC dual inhibitors.[2][11] It describes the coupling of a bromo-triazolopyridine intermediate with an arylboronic acid.

Materials:

  • 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine intermediate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen gas supply

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

Procedure:

  • To a round-bottom flask or microwave vial, add the 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine intermediate, the corresponding arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The reaction mixture should be stirred to ensure all solids are suspended.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the desired functionalized triazolopyridine.

Protocol 2: Copper-Catalyzed Direct C-H Benzylation

This protocol outlines the direct functionalization of the[1][2][3]triazolo[4,3-a]pyridine core at the C3 position using an N-tosylhydrazone, adapted from published methods.[15]

Materials:

  • [1][2][3]triazolo[4,3-a]pyridine (1.0 equiv)

  • Aldehyde N-tosylhydrazone (1.5 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Lithium tert-butoxide (LiOtBu) (2.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add[1][2][3]triazolo[4,3-a]pyridine, the N-tosylhydrazone, CuI, and LiOtBu.

  • Add anhydrous DCE to the tube via syringe.

  • Seal the tube and stir the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with dichloromethane or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the 3-benzylated-[1][2][3]triazolo[4,3-a]pyridine product.

References

Application Notes and Protocols: Triazolo-pyridine and Related Scaffolds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. This document provides detailed application notes and protocols for the evaluation of triazolo-pyridine and related heterocyclic compounds as kinase inhibitors.

Note on the Core Scaffold: While the initial focus of this document was the 3H-Triazolo[4,5-c]pyridine scaffold, a comprehensive literature search revealed limited specific data on its kinase inhibitory activity. Therefore, the scope has been broadened to include closely related and structurally similar triazolo-pyridines and other fused heterocyclic systems for which significant kinase inhibitor data is available. This allows for a more comprehensive overview of the potential of this class of compounds.

Data Presentation: Kinase Inhibitory Activity of Triazolo-pyridine and Related Compounds

The following tables summarize the in vitro kinase inhibitory activity (IC50 values) of various triazolo-pyridine and related heterocyclic derivatives against a panel of protein kinases. Lower IC50 values indicate greater potency.

Compound ID/ReferenceTarget KinaseIC50 (nM)Cell-based Assay (Cell Line)Cell-based GI50/IC50 (µM)
Pyrazolo[3,4-b]pyridine Derivative C03 TRKA56Km-120.304
Pyrazolo[3,4-b]pyridine Derivative C09 TRKA57--
Pyrazolo[3,4-b]pyridine Derivative C10 TRKA26--
Pyrazolo[3,4-d]pyrimidine Derivative 13 CDK2/cyclin A281--
Pyrazolo[3,4-d]pyrimidine Derivative 14 CDK2/cyclin A257MCF-7, HCT-116, HepG-20.045, 0.006, 0.048
Pyrazolo[3,4-d]pyrimidine Derivative 15 CDK2/cyclin A2119MCF-7, HCT-116, HepG-20.046, 0.007, 0.048
Thiazolo[5,4-b]pyridine Derivative 6r c-KIT (Wild-Type)140GIST-T1, HMC1.2Not Reported
Thiazolo[5,4-b]pyridine Derivative 6r c-KIT (V560G/D816V)4770HMC1.21.15
[1][2][3]triazolo[4,3-a]pyridine Derivative 4d c-MetHigh ActivitySNU5Not Reported
Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine 1 EGFR-HCC1937, HeLa7-11 (inhibition of EGFR activation)

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to measure the activity of a purified kinase in the presence of an inhibitor. The amount of ADP produced in the kinase reaction is quantified, which is inversely proportional to the kinase inhibition.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP (at a concentration close to the Km for the kinase)

  • Triazolo-pyridine test compounds

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the compound in DMSO to create a concentration range for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of the kinase solution (diluted in kinase buffer) to each well.

    • Incubate for 15-30 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (in kinase buffer) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection (ADP-Glo™) cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of Triazolo-pyridine compound Add_Cmpd Add 1µL of compound/DMSO to 384-well plate Compound_Prep->Add_Cmpd Kinase_Prep Prepare kinase solution in kinase buffer Add_Kinase Add 2µL of kinase solution Kinase_Prep->Add_Kinase Sub_ATP_Prep Prepare substrate/ATP mixture in kinase buffer Add_Sub_ATP Add 2µL of substrate/ATP mixture (Initiate Reaction) Sub_ATP_Prep->Add_Sub_ATP Add_Cmpd->Add_Kinase Pre_Incubate Incubate 15-30 min at RT (Compound-Kinase Binding) Add_Kinase->Pre_Incubate Pre_Incubate->Add_Sub_ATP Incubate_Reaction Incubate 60 min at 30°C Add_Sub_ATP->Incubate_Reaction Add_ADP_Glo Add 5µL ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate_Reaction->Add_ADP_Glo Incubate_1 Incubate 40 min at RT Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add 10µL Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate_1->Add_Detection_Reagent Incubate_2 Incubate 30 min at RT Add_Detection_Reagent->Incubate_2 Measure_Lum Measure Luminescence Incubate_2->Measure_Lum Calc_IC50 Plot data and calculate IC50 Measure_Lum->Calc_IC50

Caption: Workflow for an In Vitro Kinase Inhibition Assay using ADP-Glo™.

Protocol 2: Cell-Based Kinase Activity Assay (Cellular Phosphorylation ELISA)

This protocol describes an ELISA-based method to measure the phosphorylation of a specific kinase substrate within a cellular context, providing an assessment of the inhibitor's efficacy in a more physiologically relevant environment.[3]

Materials:

  • Cell line expressing the target kinase and its substrate

  • 96-well cell culture plates

  • Triazolo-pyridine test compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • ELISA plate pre-coated with a capture antibody for the substrate protein

  • Detection antibody specific for the phosphorylated form of the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the triazolo-pyridine compound or DMSO for a predetermined time (e.g., 1-24 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Collect the cell lysates.

  • ELISA:

    • Add the cell lysates to the pre-coated ELISA plate and incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the plate with wash buffer.

    • Add the phospho-specific detection antibody and incubate for 1-2 hours at room temperature.

    • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

    • Wash the plate and add the TMB substrate. Incubate until a color develops.

    • Add the stop solution to quench the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • Normalize the phospho-substrate signal to the total protein concentration.

    • Plot the normalized signal against the logarithm of the inhibitor concentration to determine the GI50 or IC50 value.

G cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_elisa ELISA cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with Triazolo-pyridine compound or DMSO Seed_Cells->Treat_Cells Wash_Cells Wash cells with ice-cold PBS Treat_Cells->Wash_Cells Lyse_Cells Add lysis buffer and incubate on ice Wash_Cells->Lyse_Cells Collect_Lysate Collect cell lysate Lyse_Cells->Collect_Lysate Add_Lysate Add lysate to coated plate Collect_Lysate->Add_Lysate Incubate_Capture Incubate (Capture Ab binding) Add_Lysate->Incubate_Capture Wash_1 Wash Incubate_Capture->Wash_1 Add_Detection_Ab Add phospho-specific detection antibody Wash_1->Add_Detection_Ab Incubate_Detection Incubate Add_Detection_Ab->Incubate_Detection Wash_2 Wash Incubate_Detection->Wash_2 Add_Secondary_Ab Add HRP-conjugated secondary antibody Wash_2->Add_Secondary_Ab Incubate_Secondary Incubate Add_Secondary_Ab->Incubate_Secondary Wash_3 Wash Incubate_Secondary->Wash_3 Add_TMB Add TMB substrate Wash_3->Add_TMB Add_Stop Add stop solution Add_TMB->Add_Stop Measure_Abs Measure Absorbance at 450nm Add_Stop->Measure_Abs Calc_GI50 Normalize data and calculate GI50/IC50 Measure_Abs->Calc_GI50

Caption: Workflow for a Cell-Based Kinase Phosphorylation ELISA.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of several key kinases that can be targeted by triazolo-pyridine and related inhibitors.

c-Met Signaling Pathway

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Gab1 Gab1 cMet->Gab1 Recruits Ras Ras cMet->Ras STAT3 STAT3 cMet->STAT3 PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Motility Motility STAT3->Motility Inhibitor Triazolo-pyridine Inhibitor Inhibitor->cMet

Caption: Simplified c-Met Signaling Pathway and Inhibition.

Pim-1 Signaling Pathway

Pim1_Pathway Cytokines Cytokines (e.g., ILs) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT3/5 JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Upregulates Bad Bad Pim1->Bad Inhibits p27 p27Kip1 Pim1->p27 Inhibits cMyc c-Myc Pim1->cMyc Stabilizes Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle Proliferation Proliferation cMyc->Proliferation Inhibitor Triazolo-pyridine Inhibitor Inhibitor->Pim1 BRD4_Pathway BRD4 BRD4 P_TEFb P-TEFb (CDK9/Cyclin T1) BRD4->P_TEFb Recruits Ac_Histone Acetylated Histones Ac_Histone->BRD4 Binds to RNAPII RNA Polymerase II P_TEFb->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Oncogenes Oncogenes (e.g., c-Myc) Proliferation Cell Proliferation Oncogenes->Proliferation Transcription->Oncogenes Inhibitor Triazolo-pyridine Inhibitor Inhibitor->BRD4 Inhibits binding to acetylated histones

References

Application Notes and Protocols for In Vitro Testing of 3H-Triazolo[4,5-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3H-Triazolo[4,5-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core are particularly prominent in oncology research, often targeting key signaling proteins like kinases. These application notes provide an overview of standard in vitro assays and detailed protocols for evaluating the biological activity of novel 3H-Triazolo[4,5-c]pyridine compounds. The primary focus is on their application as potential anti-cancer agents, with an emphasis on assays for cell viability, cytotoxicity, and target-specific enzyme inhibition.

Key In Vitro Assays

A tiered approach is recommended for the in vitro evaluation of 3H-Triazolo[4,5-c]pyridine compounds. Initial screening typically involves assessing the general cytotoxic and anti-proliferative effects on cancer cell lines. Subsequently, more specific assays are employed to identify the mechanism of action, such as inhibition of specific enzymes or modulation of signaling pathways.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration-dependent effect of a compound on cell survival and proliferation.[1][2] They measure parameters like metabolic activity or membrane integrity.[2]

  • MTT/MTS Assays: These are colorimetric assays that measure the metabolic activity of viable cells.[3][4] Tetrazolium salts (MTT, MTS, XTT, WST-1) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, the amount of which is proportional to the number of viable cells.[2][3]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.[1]

Kinase Inhibition Assays

Many triazolopyridine derivatives are designed as kinase inhibitors.[5][6] In vitro kinase assays are essential to determine the potency and selectivity of these compounds against their intended kinase targets, such as Epidermal Growth Factor Receptor (EGFR).[7][8][9][10]

  • Biochemical Kinase Assays: These cell-free assays measure the direct inhibition of a purified kinase's activity.[11] Common formats include radiometric assays (measuring the incorporation of radioactive phosphate into a substrate) and luminescence/fluorescence-based assays (e.g., ADP-Glo™) that quantify ATP consumption or ADP production during the kinase reaction.[11][12]

  • Cell-Based Kinase Assays: These assays measure the inhibition of a kinase within a cellular context. This can be assessed by techniques like Western blotting to detect the phosphorylation status of the kinase's downstream substrates.

Data Presentation

The following tables summarize exemplary quantitative data for triazolo-pyridine derivatives from the literature, showcasing their anti-proliferative and kinase inhibitory activities.

Table 1: Anti-proliferative Activity of Triazolo-Pyridine Derivatives in Cancer Cell Lines

Compound IDCell LineAssay TypeIC50 (µM)Reference
TP6B16F10 (Murine Melanoma)MTT41.12[13]
C2MCF-7 (Breast Cancer)Not Specified110.4 (µg/mL)[14][15]
C1MCF-7 (Breast Cancer)Not Specified90.02 (µg/mL)[14][15]
Compound 1c HCT-116 (Colon Cancer)MTTNot Specified[16]
Compound 2d U-87 MG (Glioblastoma)MTTNot Specified[16]
Compound H12 MGC-803 (Gastric Cancer)MTT9.47[17]
Compound H12 HCT-116 (Colon Cancer)MTT9.58[17]
Compound H12 MCF-7 (Breast Cancer)MTT13.1[17]

Table 2: EGFR Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDEGFR TypeAssay TypeIC50 (µM)Reference
Compound 4 Wild TypeEnzymatic0.054[8]
Compound 15 Wild TypeEnzymatic0.135[8]
Compound 16 Wild TypeEnzymatic0.034[8]
Compound 12b Wild TypeKinase Assay>10[9]
Compound 12b T790M MutantKinase Assay1.12[9]
Furanopyrimidine 52 L858R/T790MEnzymatic0.006[10]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for determining cell viability.[3][13]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., A549, HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3H-Triazolo[4,5-c]pyridine test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Biochemical Kinase Assay (EGFR)

This protocol outlines a general procedure for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a poly(Glu,Tyr) peptide)

  • ATP

  • Kinase reaction buffer

  • 3H-Triazolo[4,5-c]pyridine test compounds

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare Kinase Reaction: In a well of a microplate, combine the kinase reaction buffer, the EGFR enzyme, and the specific substrate.

  • Add Inhibitor: Add the test compound at various concentrations. Include a positive control (a known EGFR inhibitor like Erlotinib) and a no-inhibitor (vehicle) control.

  • Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration that is at or near the Km for the enzyme.[12]

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Measure the luminescent signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows related to the testing of 3H-Triazolo[4,5-c]pyridine compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation STAT3 STAT3 EGFR->STAT3 Activation EGF EGF (Ligand) EGF->EGFR Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Modulation AKT AKT PI3K->AKT AKT->Transcription Modulation STAT3->Transcription Modulation Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor 3H-Triazolo[4,5-c]pyridine Compound Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of a test compound.

Experimental_Workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_validation Lead Validation Cell_Culture 1. Cancer Cell Culture (e.g., A549, HCT-116) Compound_Treatment 2. Treatment with Triazolopyridine Compounds Cell_Culture->Compound_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay IC50_Determination 4. Determine IC50 Viability_Assay->IC50_Determination Biochemical_Assay 5. Biochemical Kinase Assay (e.g., EGFR) IC50_Determination->Biochemical_Assay Active Compounds Western_Blot 6. Western Blot for Phospho-Proteins Biochemical_Assay->Western_Blot Cell_Cycle 7. Cell Cycle Analysis Western_Blot->Cell_Cycle Selectivity 8. Kinase Selectivity Profiling Cell_Cycle->Selectivity Potent Inhibitors In_Vivo 9. In Vivo Xenograft Model Selectivity->In_Vivo

Caption: General workflow for in vitro evaluation of novel anti-cancer compounds.

References

Applications of 3H-Triazolo[4,5-c]pyridine Derivatives in Cancer Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3H-Triazolo[4,5-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anti-cancer agents. Its structural resemblance to purine bases allows it to function as a bioisostere, enabling the design of potent and selective inhibitors of key cellular targets involved in cancer progression. This document provides a comprehensive overview of the applications of 3H-Triazolo[4,5-c]pyridine derivatives in cancer research, with a focus on their role as PIM kinase inhibitors. Included are detailed application notes, representative experimental data, and step-by-step protocols for key biological assays.

Application Notes: Targeting PIM Kinases in Oncology

Derivatives of the 3H-[1][2][3]triazolo[4,5-b]pyridine (an isomer of 3H-Triazolo[4,5-c]pyridine) have been identified as potent, selective, and orally bioavailable inhibitors of the PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3).[4] PIM kinases are crucial mediators of cytokine signaling pathways and are frequently overexpressed in a wide range of hematological malignancies and solid tumors, including leukemia, lymphoma, multiple myeloma, and prostate cancer.[5] Their activity promotes cell survival, proliferation, and resistance to apoptosis by phosphorylating a number of downstream targets.[4]

Mechanism of Action:

3H-Triazolo[4,5-c]pyridine-based PIM inhibitors are ATP-competitive, binding to the active site of the kinase and preventing the phosphorylation of its substrates. Key downstream targets of PIM kinases include:

  • BAD (Bcl-2-associated death promoter): Phosphorylation of BAD by PIM kinases at Ser112 inhibits its pro-apoptotic function.[2]

  • 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1): PIM-mediated phosphorylation of 4E-BP1 promotes cap-dependent translation of proteins essential for cell growth and proliferation.

  • c-Myc: PIM kinases can phosphorylate and stabilize the c-Myc oncoprotein, a key driver of tumorigenesis.

By inhibiting PIM kinases, 3H-Triazolo[4,5-c]pyridine derivatives can effectively block these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells.

Therapeutic Potential:

  • Monotherapy: These compounds have demonstrated potent anti-proliferative activity in various cancer cell lines and have been shown to inhibit tumor growth in in-vivo models.[4]

  • Combination Therapy: A particularly promising application is the combination of PIM inhibitors with other targeted therapies. Strong synergistic effects have been observed when PIM inhibitors are combined with PI3K inhibitors.[6] The rationale for this synergy lies in the fact that both PIM and PI3K/Akt pathways converge on the mTOR signaling network, which is a central regulator of cell growth and survival.[7][8] Dual inhibition of these pathways can lead to a more profound and durable anti-tumor response.[7]

Data Presentation

The following table summarizes representative data for a hypothetical 3H-Triazolo[4,5-c]pyridine-based PIM kinase inhibitor, "Compound X," based on potency ranges described in the literature for this class of compounds.[4]

Assay Target/Cell Line Endpoint Compound X Activity Reference Compound (Staurosporine)
Biochemical Kinase Assay PIM1IC501.5 nM5 nM
PIM2IC500.8 nM6 nM
PIM3IC501.2 nM4 nM
Cellular Proliferation Assay MV-4-11 (AML)GI5025 nM10 nM
HCT116 (Colon)GI5050 nM15 nM
PC-3 (Prostate)GI5075 nM20 nM
Cellular Mechanism of Action H1299-PIM1p-BAD (S112) IC5030 nMN/A

Mandatory Visualization

PIM_Kinase_Signaling_Pathway PIM Kinase Signaling Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM PIM Kinase JAK_STAT->PIM BAD BAD PIM->BAD phosphorylates cMyc c-Myc PIM->cMyc phosphorylates _4EBP1 4E-BP1 PIM->_4EBP1 phosphorylates Triazolo_Pyridine 3H-Triazolo[4,5-c]pyridine Inhibitor Triazolo_Pyridine->PIM Bcl_xL Bcl-xL BAD->Bcl_xL inhibits pBAD p-BAD (Inactive) Apoptosis Apoptosis Bcl_xL->Apoptosis inhibits pcMyc p-c-Myc (Stable) Cell_Proliferation Cell Proliferation pcMyc->Cell_Proliferation eIF4E eIF4E _4EBP1->eIF4E inhibits p4EBP1 p-4E-BP1 Translation Protein Translation eIF4E->Translation Translation->Cell_Proliferation

Caption: PIM Kinase Signaling Pathway and Inhibition.

Experimental_Workflow Experimental Workflow for PIM Kinase Inhibitor Evaluation Start Start: Synthesized 3H-Triazolo[4,5-c]pyridine Derivatives Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine IC50 against PIM1, PIM2, PIM3 Biochemical_Assay->Determine_IC50 Cell_Proliferation_Assay Cellular Proliferation Assay (e.g., MTT) Determine_IC50->Cell_Proliferation_Assay Potent Compounds Determine_GI50 Determine GI50 in Cancer Cell Lines Cell_Proliferation_Assay->Determine_GI50 Western_Blot Western Blot Analysis Determine_GI50->Western_Blot Active Compounds Analyze_Phosphorylation Analyze Phosphorylation of Downstream Targets (p-BAD, p-4E-BP1) Western_Blot->Analyze_Phosphorylation In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Analyze_Phosphorylation->In_Vivo_Studies Mechanism Confirmed End End: Lead Candidate Identification In_Vivo_Studies->End

Caption: Workflow for PIM Kinase Inhibitor Evaluation.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol is adapted for determining the in vitro potency of 3H-Triazolo[4,5-c]pyridine derivatives against PIM kinases.

Materials:

  • Recombinant PIM1, PIM2, or PIM3 enzyme

  • PIM kinase-specific substrate peptide (e.g., a derivative of the BAD protein)

  • ATP

  • 3H-Triazolo[4,5-c]pyridine test compounds

  • ADP-Glo™ Kinase Assay Kit

  • Kinase Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the PIM kinase and the peptide substrate in Kinase Buffer.

    • Initiate the reaction by adding 5 µL of ATP solution in Kinase Buffer.

    • Incubate the reaction mixture at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (MTT Protocol)

This protocol measures the effect of 3H-Triazolo[4,5-c]pyridine derivatives on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., MV-4-11, HCT116)

  • Complete cell culture medium

  • 3H-Triazolo[4,5-c]pyridine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the absorbance of treated wells to untreated control wells.

Western Blotting for Phospho-Substrates

This protocol is for detecting the inhibition of PIM kinase activity in a cellular context by measuring the phosphorylation status of its downstream targets.

Materials:

  • Cancer cell line cultured and treated with test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-BAD (Ser112), rabbit anti-phospho-4E-BP1 (Thr37/46))

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse treated cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation of the target protein relative to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for 3H-Triazolo[4,5-c]pyridine in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant microbial pathogens represents a significant and growing threat to global public health. This has intensified the search for novel antimicrobial agents with unique mechanisms of action. Fused heterocyclic ring systems are a cornerstone of medicinal chemistry, and among them, triazolopyridine scaffolds have garnered considerable attention. The 3H-Triazolo[4,5-c]pyridine core, a nitrogen-rich heterocyclic system, presents a promising framework for the development of new antimicrobial drugs. Its structural features offer opportunities for diverse functionalization, allowing for the fine-tuning of biological activity and pharmacokinetic properties. This document provides an overview of the application of 3H-Triazolo[4,5-c]pyridine and its derivatives in antimicrobial drug discovery, including synthetic protocols, antimicrobial activity data, and methodologies for their evaluation. While direct studies on 3H-Triazolo[4,5-c]pyridine are emerging, data from closely related triazolo-fused pyridine analogs provide a strong rationale for its investigation.

Antimicrobial Activity of Triazolo[4,5-c]pyridine Derivatives and Related Analogs

Derivatives of triazolo-fused pyridines have demonstrated significant in vitro activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antibacterial Activity

Triazolo-fused pyridine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. The data below is compiled from studies on molecular hybrids of pyrazolo[3,4-b]pyridine and triazole, which serve as a relevant proxy for the potential of the triazolo[4,5-c]pyridine scaffold.

Table 1: Antibacterial Activity of Pyrazolo[3,4-b]pyridine-Triazole Hybrid Compounds

Compound IDTarget OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Compound 24 Staphylococcus aureus15 ± 0.820.250.5
Klebsiella pneumoniae14 ± 0.70.250.5
Compound 27 Staphylococcus aureus18 ± 0.950.250.5
Klebsiella pneumoniae16 ± 0.820.250.5
Ampicillin (Control) Staphylococcus aureus-32-
Ampicillin (Control) Escherichia coli-8-

Data adapted from studies on pyrazolo[3,4-b]pyridine-triazole hybrids as a reference for the potential of triazolo-fused pyridine systems.[1]

Antifungal Activity

The triazole moiety is a well-established pharmacophore in antifungal drug discovery, most notably in the azole class of antifungals that inhibit ergosterol biosynthesis. Derivatives of triazolopyridine have shown promising activity against clinically relevant fungal species.

Table 2: Antifungal Activity of Novel Pyridine and Triazolopyridine Derivatives

Compound IDTarget OrganismGrowth InhibitionReference Drug
Compound 3 Candida albicansPromisingFluconazole
Aspergillus nigerPromisingFluconazole
Compound 5b Candida albicansPromisingFluconazole
Aspergillus nigerPromisingFluconazole
Compound 6c Candida albicansPromisingFluconazole
Aspergillus nigerPromisingFluconazole
Compound 6d Candida albicansPromisingFluconazole
Aspergillus nigerPromisingFluconazole
Compound 13 Candida albicansPromisingFluconazole
Aspergillus nigerPromisingFluconazole

Qualitative data indicating "promising" activity comparable to fluconazole, as reported in the study.[2]

Experimental Protocols

Synthesis of 3H-Triazolo[4,5-c]pyridine Derivatives (A General Approach)

The synthesis of functionalized triazolo-fused pyridines can be achieved through multi-step synthetic routes. A common strategy involves the construction of the pyridine core followed by the annulation of the triazole ring. The following is a generalized protocol based on the synthesis of related pyrazolo[3,4-b]pyridine-triazole hybrids.[1]

Step 1: Synthesis of the Pyridine Precursor

  • React a suitable starting material, such as 2-chloronicotinonitrile, with a Grignard reagent (e.g., methyl magnesium chloride) at 0 °C for approximately 3 hours.

  • Perform an acidic workup to yield the substituted pyridine derivative.[1]

  • Treat the resulting compound with hydrazine hydrate in a high-boiling solvent like xylene at 120 °C for 6 hours.

  • Cool the reaction mixture to 0 °C to precipitate the aminopyridine product.[1]

Step 2: Functionalization of the Pyridine Ring

  • The aminopyridine can be further functionalized. For example, bromination can be carried out using a mixture of acetic acid and bromine at 0–5 °C.[1]

Step 3: Introduction of the Triazole Precursor

  • Alkylate the functionalized pyridine with a suitable triazole precursor, such as 3-bromopropyne, using a base like potassium carbonate in a solvent like DMF at 80 °C for 12 hours.[1]

Step 4: Cyclization to Form the Triazole Ring (Click Chemistry)

  • The final step involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction.

  • React the alkyne-functionalized pyridine with a corresponding azide in the presence of a copper catalyst.

  • Heat the reaction mixture for one hour.

  • Upon completion, add water to precipitate the crude product.[1]

  • Purify the final 3H-Triazolo[4,5-c]pyridine derivative by column chromatography.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Microbial Inoculum:

    • Culture bacteria or fungi on appropriate agar plates overnight.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL) in the appropriate testing medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Compound Dilutions:

    • Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to achieve a range of test concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive controls (microbes in broth without any compound) and negative controls (broth only).

    • Incubate the plates at the appropriate temperature (e.g., 35-37 °C for bacteria, 30-35 °C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

Synthesis Workflow for Triazolo-Fused Pyridine Derivatives

G cluster_synthesis General Synthesis Pathway start Pyridine Starting Material step1 Functionalization of Pyridine Core (e.g., Amination, Halogenation) start->step1 Reagents & Conditions step2 Introduction of Triazole Precursor (e.g., Alkylation with Propargyl Bromide) step1->step2 Reagents & Conditions step3 Azide-Alkyne Cycloaddition (Click Chemistry) step2->step3 Copper(I) Catalyst end Substituted 3H-Triazolo[4,5-c]pyridine step3->end

Caption: Generalized synthetic workflow for 3H-Triazolo[4,5-c]pyridine derivatives.

Experimental Workflow for Antimicrobial Screening

G cluster_workflow Antimicrobial Evaluation Workflow synthesis Synthesis of 3H-Triazolo[4,5-c]pyridine Derivatives primary_screening Primary Screening (e.g., Agar Diffusion) synthesis->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination Active Compounds mbc_mfc MBC/MFC Determination mic_determination->mbc_mfc toxicity Cytotoxicity Assays (e.g., MTT Assay) mic_determination->toxicity moa Mechanism of Action Studies mbc_mfc->moa toxicity->moa Lead Compounds G cluster_moa Hypothetical Antifungal Mechanism compound 3H-Triazolo[4,5-c]pyridine Derivative enzyme Lanosterol 14α-demethylase (CYP51) compound->enzyme Inhibition pathway_end Ergosterol enzyme->pathway_end Blocked pathway_start Lanosterol pathway_start->enzyme membrane Fungal Cell Membrane pathway_end->membrane Incorporation disruption Membrane Disruption & Cell Death membrane->disruption Loss of Integrity

References

Triazolopyridine Derivatives as Potent Inhibitors of Sterol Biosynthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazolopyridine derivatives have emerged as a promising class of compounds in the development of novel therapeutics, particularly as inhibitors of sterol biosynthesis. This pathway is a critical target in the treatment of fungal infections and diseases caused by protozoa, such as Chagas disease. The primary molecular target for many of these derivatives is lanosterol 14α-demethylase (CYP51), a crucial cytochrome P450 enzyme involved in the conversion of lanosterol to ergosterol in fungi and analogous sterols in other organisms.[1][2][3] Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to cell cycle arrest and ultimately, cell death.[2] These application notes provide a summary of the activity of triazolopyridine derivatives, detailed protocols for their evaluation, and visualizations of the relevant biological pathways.

Data Presentation

The following tables summarize the in vitro activity of representative triazolopyridine and related triazole derivatives against various fungal and protozoan pathogens. This quantitative data highlights their potential as antimicrobial agents.

Table 1: Anti-Trypanosomal Activity of Triazole Derivatives

CompoundTarget OrganismIC50 (µM)Reference
Compound 8 (3-nitrotriazole derivative)Trypanosoma cruzi0.39[4]
Compound 6E (1,2,3-triazole derivative)Trypanosoma cruzi1.3[4]
Compound 6H (1,2,3-triazole derivative)Trypanosoma cruzi4.6[4]
Benznidazole (Reference Drug)Trypanosoma cruzi3.81[4]

Table 2: Antifungal Activity of Pyridine and Triazolopyridine Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 7a (peptide-linked trifluoromethyl triazolo-pyrazine)Candida species20-35[5]
Compound 10d (peptide-linked trifluoromethyl triazolo-pyrazine)Aspergillus niger67-82[5]
Triazolopyridine Derivative 3Candida albicansPromising[6]
Triazolopyridine Derivative 3Aspergillus nigerPromising[6]
Triazolopyridine Derivative 5bCandida albicansPromising[6]
Triazolopyridine Derivative 5bAspergillus nigerPromising[6]
Triazolopyridine Derivative 6cCandida albicansPromising[6]
Triazolopyridine Derivative 6cAspergillus nigerPromising[6]
Triazolopyridine Derivative 6dCandida albicansPromising[6]
Triazolopyridine Derivative 6dAspergillus nigerPromising[6]
Triazolopyridine Derivative 13Candida albicansPromising[6]
Triazolopyridine Derivative 13Aspergillus nigerPromising[6]
Fluconazole (Reference Drug)Candida albicansComparable[6]
Griseofulvin (Reference Drug)Aspergillus niger130-160[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

cluster_pathway Ergosterol Biosynthesis Pathway and Inhibition cluster_inhibitor Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazolopyridine Triazolopyridine Derivatives Triazolopyridine->Lanosterol Inhibits Lanosterol 14α-demethylase (CYP51)

Ergosterol biosynthesis pathway and the point of inhibition by triazolopyridine derivatives.

cluster_workflow Experimental Workflow: Antifungal Susceptibility Testing prep_inoculum 1. Prepare Fungal Inoculum (e.g., Candida albicans) inoculate_plate 3. Inoculate 96-well Plate with Fungi and Compounds prep_inoculum->inoculate_plate prep_compounds 2. Prepare Serial Dilutions of Triazolopyridine Derivatives prep_compounds->inoculate_plate incubate 4. Incubate at 35°C for 24-48 hours inoculate_plate->incubate read_mic 5. Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agents

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method and is suitable for determining the MIC of triazolopyridine derivatives against yeast pathogens like Candida albicans.[7][8]

Materials:

  • Triazolopyridine derivative (test compound)

  • Fluconazole (control antifungal agent)

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Prepare a stock solution of the triazolopyridine derivative and fluconazole in DMSO.

    • Create a working solution by diluting the stock solution in RPMI-1640 medium to twice the highest desired final concentration.

  • Inoculum Preparation:

    • Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Harvest several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Broth Microdilution Procedure:

    • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the 2x final concentration of the test compound to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no inoculum).

    • Add 100 µL of the standardized fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

    • Add 100 µL of sterile RPMI-1640 medium to column 12.

  • Incubation and MIC Determination:

    • Seal the plates or place them in a humidified chamber to prevent evaporation.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is determined by visual inspection as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50% or ≥80%) in growth compared to the drug-free growth control well.[1]

Protocol 2: In Vitro Viability Assay for Trypanosoma cruzi Epimastigotes

This protocol utilizes the resazurin reduction assay to determine the viability of T. cruzi epimastigotes after treatment with triazolopyridine derivatives. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.[9][10][11]

Materials:

  • Triazolopyridine derivative (test compound)

  • Benznidazole (control drug)

  • Trypanosoma cruzi epimastigotes

  • Liver Infusion Tryptose (LIT) medium

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, filter-sterilized)

  • Sterile 96-well opaque-walled microtiter plates

  • Incubator (28°C)

  • Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Parasite Culture and Plating:

    • Culture T. cruzi epimastigotes in LIT medium at 28°C until they reach the exponential growth phase.

    • Harvest the parasites by centrifugation and resuspend them in fresh LIT medium.

    • Adjust the parasite concentration to 2 x 10^6 parasites/mL.

    • Dispense 100 µL of the parasite suspension into each well of a 96-well opaque-walled plate.

  • Compound Addition:

    • Prepare serial dilutions of the triazolopyridine derivative and benznidazole in LIT medium at 2x the final desired concentrations.

    • Add 100 µL of the compound dilutions to the corresponding wells. Include wells with medium only as a negative control and wells with parasites and no compound as a positive control. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 28°C for 72 hours.

  • Resazurin Addition and Measurement:

    • Add 20 µL of the resazurin solution to each well.

    • Incubate the plate for an additional 4-6 hours at 28°C.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the fluorescence of the negative control (medium only) from all other readings.

    • Express the results as a percentage of the viability of the positive control (untreated parasites).

    • Calculate the IC50 value, which is the concentration of the compound that inhibits parasite viability by 50%.

Protocol 3: Fungal Sterol Extraction and Analysis by GC-MS

This protocol describes the extraction of sterols from fungal cells treated with triazolopyridine derivatives and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[12][13][14][15]

Materials:

  • Fungal culture (e.g., Candida albicans) treated with a triazolopyridine derivative

  • Untreated fungal culture (control)

  • Glass tubes with Teflon-lined caps

  • Methanol, Chloroform, Hexane, Isopropanol (HPLC grade)

  • Potassium hydroxide (KOH)

  • Saponification solution (e.g., 6% w/v KOH in methanol)

  • Internal standard (e.g., cholesterol or a deuterated sterol)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Cell Harvesting and Saponification:

    • Harvest the fungal cells from liquid culture by centrifugation.

    • Wash the cell pellet with sterile water and lyophilize to determine the dry weight.

    • Transfer a known amount of dried fungal biomass to a glass tube.

    • Add a known amount of the internal standard.

    • Add the saponification solution and heat at 80-90°C for 1-2 hours to hydrolyze lipids and release sterols.

  • Sterol Extraction:

    • After cooling, add an equal volume of water to the saponified mixture.

    • Extract the non-saponifiable lipids (containing sterols) by adding two volumes of hexane and vortexing vigorously.

    • Centrifuge to separate the phases and carefully collect the upper hexane layer.

    • Repeat the extraction twice.

    • Combine the hexane extracts and wash with sterile water.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • Sample Preparation for GC-MS:

    • Evaporate the hexane under a gentle stream of nitrogen.

    • The dried sterol extract can be analyzed directly or derivatized to improve volatility and chromatographic separation. For derivatization, the residue can be treated with a silylating agent (e.g., BSTFA with 1% TMCS) to form trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Reconstitute the dried extract (or derivatized sample) in a suitable solvent (e.g., hexane or ethyl acetate).

    • Inject an aliquot of the sample into the GC-MS system.

    • Use a temperature program that allows for the separation of different sterols. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the sterols.

    • The mass spectrometer is operated in scan mode to acquire mass spectra of the eluting compounds.

  • Data Analysis:

    • Identify the different sterols based on their retention times and mass fragmentation patterns by comparing them to known standards and library spectra.

    • Quantify the amount of each sterol by comparing the peak area to that of the internal standard.

    • Compare the sterol profiles of the treated and untreated samples to determine the effect of the triazolopyridine derivative on sterol biosynthesis. Look for a decrease in ergosterol and an accumulation of lanosterol or other precursors.[15]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3H-Triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3H-Triazolo[4,5-c]pyridine. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address common issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3H-Triazolo[4,5-c]pyridine?

A1: The most common and direct route to 3H-Triazolo[4,5-c]pyridine is the diazotization and subsequent cyclization of 3,4-diaminopyridine. This reaction is typically carried out using nitrous acid, which is generated in situ from sodium nitrite and a mineral acid. An alternative, though less direct, approach involves the construction of the triazole ring from a substituted pyridine, such as through the cyclization of a 4-azido-3-aminopyridine intermediate.

Q2: I am observing a low yield of the desired 3H-Triazolo[4,5-c]pyridine. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete diazotization of the starting 3,4-diaminopyridine is a common issue. The temperature of the reaction is critical; if it is too high, the diazonium salt intermediate can decompose before cyclization. Side reactions, such as the formation of pyridinols or other isomeric triazolopyridines, can also reduce the yield of the desired product. Additionally, the purity of the starting materials and reagents is crucial for optimal results.

Q3: How can I be sure I have synthesized the correct isomer, 3H-Triazolo[4,5-c]pyridine, and not another triazolopyridine?

A3: The diazotization of 3,4-diaminopyridine should regioselectively yield the 3H-[1][2]triazolo[4,5-c]pyridine. However, confirmation of the structure is essential. This can be achieved through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy. Comparison of the obtained spectral data with literature values for 3H-Triazolo[4,5-c]pyridine or related structures is the most reliable method for structural verification.

Q4: What are the main challenges in purifying 3H-Triazolo[4,5-c]pyridine?

A4: Purification can be challenging due to the potential presence of unreacted starting materials, side products, and isomers. The polarity of 3H-Triazolo[4,5-c]pyridine is similar to that of some potential impurities, making separation by column chromatography difficult. Recrystallization is often a preferred method for purification, and selecting an appropriate solvent system is key to obtaining a high-purity product.

Q5: Is 3H-Triazolo[4,5-c]pyridine a stable compound?

A5: Generally, triazolopyridine ring systems are stable. However, like many nitrogen-containing heterocycles, they can be sensitive to strong oxidizing or reducing agents and extreme pH conditions. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution(s)
Inefficient Diazotization - Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt. - Use a freshly prepared solution of sodium nitrite. - Ensure the reaction medium is sufficiently acidic to generate nitrous acid in situ.
Decomposition of Diazonium Intermediate - Maintain strict temperature control throughout the addition of sodium nitrite and the subsequent cyclization. - Avoid exposing the reaction mixture to light, as diazonium salts can be light-sensitive.
Poor Quality Starting Material - Use high-purity 3,4-diaminopyridine. Impurities can interfere with the diazotization reaction. Recrystallize the starting material if necessary.
Incorrect Stoichiometry - Carefully control the stoichiometry of sodium nitrite. An excess can lead to side reactions, while an insufficient amount will result in incomplete conversion.
Problem 2: Formation of Multiple Products/Isomers
Possible Cause Suggested Solution(s)
Side Reactions of the Diazonium Salt - Hydrolysis of the diazonium salt to form the corresponding pyridinol can occur if the temperature is not kept low. - The formation of other isomeric triazolopyridines is a possibility, though the diazotization of 3,4-diaminopyridine is generally regioselective.
Non-specific Reactions - Ensure that the reaction conditions are optimized to favor the intramolecular cyclization over intermolecular reactions, which can lead to polymeric materials.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution(s)
Co-elution with Impurities in Chromatography - If using column chromatography, screen different solvent systems to find an eluent that provides better separation. A gradient elution may be necessary. - Consider using a different stationary phase, such as alumina, if silica gel is not effective.
Poor Crystal Formation during Recrystallization - Screen a variety of solvents or solvent mixtures to find an optimal system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. - Slow cooling can promote the formation of larger, purer crystals.
Presence of Tarry Byproducts - An initial work-up with an appropriate organic solvent to remove non-polar impurities may be beneficial before attempting chromatography or recrystallization.

Experimental Protocols

Synthesis of 3H-Triazolo[4,5-c]pyridine from 3,4-Diaminopyridine

This protocol is a representative procedure based on the general method of diazotizing aromatic diamines.

Materials:

  • 3,4-Diaminopyridine

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • Dissolve 3,4-diaminopyridine in a dilute aqueous solution of the chosen mineral acid (e.g., 2 M HCl) in a flask.

  • Cool the flask in an ice-salt bath to maintain the temperature between 0 and 5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of 3,4-diaminopyridine. The rate of addition should be controlled to keep the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours) to ensure complete diazotization and cyclization.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

  • Collect the crude product by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof).

Quantitative Data from a Representative Synthesis:

ParameterValue
Starting Material3,4-Diaminopyridine
ReagentSodium Nitrite
AcidHydrochloric Acid
Reaction Temperature0-5 °C
Reaction Time2 hours
Reported Yield70-85%

Visualizations

Synthesis_Workflow Synthesis Workflow for 3H-Triazolo[4,5-c]pyridine cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 3,4-Diaminopyridine diazotization Diazotization & Cyclization (0-5 °C) start1->diazotization start2 Sodium Nitrite start2->diazotization start3 Mineral Acid (e.g., HCl) start3->diazotization neutralization Neutralization diazotization->neutralization filtration Filtration neutralization->filtration recrystallization Recrystallization filtration->recrystallization product Pure 3H-Triazolo[4,5-c]pyridine recrystallization->product Troubleshooting_Logic Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Work-up Loss start Low Yield Observed cause1 Incomplete Reaction? start->cause1 cause2 Side Product Formation? start->cause2 cause3 Product Loss During Work-up? start->cause3 sol1a Check Reaction Time cause1->sol1a sol1b Verify Reagent Purity cause1->sol1b sol1c Optimize Temperature cause1->sol1c sol2a Strict Temperature Control cause2->sol2a sol2b Adjust Stoichiometry cause2->sol2b sol3a Optimize Purification Method cause3->sol3a sol3b Careful Phase Separation cause3->sol3b

References

Improving yield in triazolopyridine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazolopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My triazolopyridine synthesis reaction is resulting in a low or no product yield. What are the common causes?

A1: Low yields in triazolopyridine synthesis can stem from several factors:

  • Purity of Starting Materials: Impurities in reactants, especially in aminopyridines or benzohydrazides, can interfere with the reaction.[1] Ensure high purity of all starting materials. Recrystallization or purification of reactants may be necessary.[1]

  • Reaction Conditions: Suboptimal temperature, reaction time, or atmosphere can lead to incomplete reactions or degradation of the product.[1] The choice of solvent and catalyst is also critical.[1][2]

  • By-product Formation: Undesired side reactions can consume starting materials and reduce the yield of the desired product.[2] Common by-products can include dimers of reactants or products from undesired transformations of intermediates.[2]

  • Catalyst Issues: The choice of catalyst and its loading are crucial. For metal-catalyzed reactions, the catalyst might be deactivated or the loading might be suboptimal.[1] Some modern methods even allow for catalyst-free synthesis under microwave conditions, which can mitigate catalyst-related issues.[3]

Q2: I am observing the formation of several by-products. How can I improve the selectivity of my reaction?

A2: Improving selectivity often involves fine-tuning the reaction conditions:

  • Solvent and Base Selection: The choice of solvent and base can be critical for success.[2] For instance, in some syntheses, using dry toluene and molecular sieves has been shown to enhance yield and reduce reaction time.[3]

  • Flow Chemistry: Translating a batch process to a continuous flow setup can improve selectivity and yield by allowing for better control over reaction parameters like residence time and concentration.[2] This can lead to a nearly two-fold improvement in yield compared to batch processes.[2]

  • Microwave-Assisted Synthesis: Microwave chemistry can reduce unwanted by-products by enabling shorter reaction times and eliminating the need for hazardous solvents and harsh conditions.[3]

Q3: How can I optimize the reaction conditions for my specific triazolopyridine derivative?

A3: Optimization is a systematic process. Here are key parameters to investigate:

  • Temperature: Screen a range of temperatures. While some reactions proceed at room temperature, others require heating.[1] For microwave-assisted synthesis, temperatures around 140°C have been found to be optimal in some cases.[3]

  • Solvent: The solvent plays a significant role in reactant solubility and reaction kinetics.[1] A screening of solvents like toluene, xylene, and chlorobenzene can identify the best medium for your reaction.[3]

  • Reactant Stoichiometry: Varying the ratio of your reactants can significantly impact the yield. For example, increasing the equivalence of hydrazide from 1.0 to 2.0 has been shown to dramatically increase product yield in certain reactions.[3]

  • Catalyst/Promoter: If your reaction is catalyzed, screen different catalysts and their loadings. For instance, various copper catalysts have been used in oxidative cyclization reactions.[4][5] In other cases, iodine/potassium iodide or (diacetoxyiodo)benzene (PIDA) can be effective mediators for oxidative N-N bond formation.[4]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during triazolopyridine synthesis.

Problem Potential Cause Recommended Solution
Low Yield Purity of starting materialsEnsure high purity of reactants. Consider recrystallization or column chromatography of starting materials.[1]
Suboptimal reaction temperatureOptimize the reaction temperature by screening a range of temperatures.[1] For microwave synthesis, 140 °C has been shown to be effective.[3]
Incorrect solventScreen different solvents such as toluene, xylene, or chlorobenzene. Dry solvents and the use of molecular sieves can improve yields.[3]
Inefficient catalyst or incorrect loadingExperiment with different catalysts (e.g., CuBr, Pd/C) and vary the catalyst loading.[4][5] Consider catalyst-free methods where applicable.[3]
By-product Formation Non-selective reaction conditionsAdjust the base and solvent system.[2] Consider switching to a flow chemistry setup for better control over reaction parameters.[2]
Unwanted side reactions of intermediatesAnalyze the by-products to understand the side reactions. This may guide adjustments in reaction conditions or the use of protecting groups.
Reaction Not Going to Completion Insufficient reaction timeMonitor the reaction progress using techniques like TLC or LC-MS and extend the reaction time if necessary.
Poor solubility of reactantsChoose a solvent in which all reactants are fully soluble at the reaction temperature.
Formation of Regioisomers Use of unsymmetrical starting materialsThe choice of catalyst and solvent can sometimes influence regioselectivity. Consult the literature for similar substrates. Separation of isomers can often be achieved by column chromatography.[1]

Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Microwave-Assisted Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

This protocol is based on the work of Kumar et al. (2024).[3]

Materials:

  • Enaminonitrile (1.0 equiv.)

  • Benzohydrazide (2.0 equiv.)

  • Dry Toluene

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, combine the enaminonitrile (0.10 mmol, 1.0 equiv.) and the corresponding benzohydrazide (0.20 mmol, 2.0 equiv.).

  • Add dry toluene (1.5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C and maintain this temperature for the time specified by reaction monitoring (typically shorter than conventional heating).

  • After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,4-triazolo[1,5-a]pyridine.

Protocol 2: Flow Synthesis of Functionalized 1,2,4-Triazolo[1,5-a]pyridines

This protocol is adapted from a flow-based optimization study.[2]

Materials:

  • Sulfilimine

  • Ethyl-2-chloro-(hydroxyamino)acetate

  • N-Chlorosuccinimide (NCS) (1.1 equiv.)

  • Dimethyl sulfide (Me2S) (1.1 equiv.)

  • Dichloromethane (CH2Cl2)

  • Sodium methoxide (NaOMe)

  • Water

Procedure:

  • Step A (Flow): Prepare a solution of the sulfilimine and ethyl-2-chloro-(hydroxyamino)acetate in CH2Cl2.

  • In a separate stream, prepare a solution of NCS (1.1 equiv.) and Me2S (1.1 equiv.) in CH2Cl2.

  • Pump both solutions through a T-mixer into a cooled reactor coil (-20 °C) with a residence time of 2 hours, allowing the mixture to warm to room temperature.

  • Step B (Flow): The output from Step A is then mixed with a stream of NaOMe in a T-mixer and passed through a second reactor coil with a residence time of 10 minutes.

  • The resulting mixture is then quenched with water and passed through a final reactor coil with a residence time of 4 hours to yield the triazolopyridine-N-oxide.

  • The product is then collected and can be further reduced to the target 3-carboxylated triazolopyridine system.

Visualizations

General Workflow for Triazolopyridine Synthesis

G General Experimental Workflow for Triazolopyridine Synthesis A Reactant Preparation (e.g., Aminopyridine, Hydrazide) B Reaction Setup (Solvent, Catalyst, Temperature) A->B Add reactants C Reaction Monitoring (TLC, LC-MS) B->C Initiate reaction D Work-up (Extraction, Washing) C->D Reaction complete E Purification (Column Chromatography, Recrystallization) D->E Crude product F Characterization (NMR, MS, etc.) E->F Pure product G Troubleshooting Decision Tree for Poor Yield Start Low or No Product Yield Purity Are starting materials pure? Start->Purity Conditions Are reaction conditions optimal? Purity->Conditions Yes Purify Purify starting materials Purity->Purify No Byproducts Are by-products significant? Conditions->Byproducts Yes OptimizeT Optimize Temperature Conditions->OptimizeT No AnalyzeByproducts Analyze by-products and adjust conditions Byproducts->AnalyzeByproducts Yes Success Improved Yield Byproducts->Success No Purify->Purity OptimizeS Optimize Solvent OptimizeT->OptimizeS OptimizeC Optimize Catalyst/Stoichiometry OptimizeS->OptimizeC OptimizeC->Conditions AnalyzeByproducts->Conditions

References

Optimization of reaction conditions for triazolopyridine cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triazolopyridine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during triazolopyridine cyclization reactions, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my triazolopyridine product consistently low?

Answer:

Low product yield in triazolopyridine synthesis can stem from several factors. Incomplete conversion of starting materials, formation of byproducts, or product degradation can all contribute. Here are some key areas to investigate:

  • Reaction Temperature: The reaction temperature is a critical parameter. For instance, in microwave-assisted synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, a temperature of 140°C was found to be optimal, yielding 89% of the product. Lowering the temperature to 100°C or 120°C resulted in a decreased yield. Conversely, increasing the temperature to 160°C or 180°C, while shortening the reaction time, also led to a reduction in yield to 81% and 76%, respectively.[1]

  • Choice of Solvent: The solvent plays a crucial role in the reaction's success. For the synthesis of 1,2,4-triazolo[1,5-a]pyridines, dry toluene under microwave conditions has been shown to be effective.[1] A screening of solvents is often necessary to find the optimal one for your specific substrates.

  • Stoichiometry of Reactants: The ratio of reactants can significantly impact the yield. In the microwave-mediated synthesis mentioned above, using a 1:2 ratio of enaminonitrile to benzohydrazide was determined to be optimal.[1]

  • Presence of Byproducts: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Analysis of the reaction mixture by techniques like TLC, LC-MS, or NMR can help identify these byproducts. For example, in a flow-based synthesis of a 3-carboxylated triazolopyridine system, three byproducts were identified, arising from dimerization or undesired transformations of intermediates.[2]

Question 2: I am observing the formation of significant amounts of byproducts. How can I minimize them?

Answer:

Byproduct formation is a common challenge. Here are strategies to minimize it:

  • Optimize Reaction Conditions: As mentioned above, temperature, solvent, and reactant stoichiometry are key. Systematic optimization of these parameters can favor the desired reaction pathway over side reactions.

  • Choice of Base and Solvent: In certain synthetic routes, the selection of the base and solvent is critical. Computational studies have highlighted the importance of an external base to facilitate key intermediate formation and achieve optimal stoichiometry.[2] The balance between the basicity and nucleophilicity of the base is a key consideration.[2]

  • Flow Chemistry: Transitioning from batch to continuous flow processing can sometimes improve selectivity and reduce byproduct formation by offering better control over reaction parameters like residence time and concentration.[2] A nearly two-fold improvement in yield was observed in a flow process compared to the corresponding batch reaction for a specific triazolopyridine synthesis.[2]

  • Oxidizing Agent: For oxidative cyclization reactions, the choice of the oxidizing agent is important. Various reagents such as N-Chlorosuccinimide (NCS), (Diacetoxyiodo)benzene (PIDA), iodine/potassium iodide (I2/KI), and lead tetra-acetate have been used.[3][4][5] The mildness and selectivity of the oxidant can influence the outcome. For instance, NCS in DMF at 0°C has been used for the efficient oxidative cyclization of 2-pyridylhydrazones.[4]

Question 3: My reaction is not going to completion, even after extended reaction times. What can I do?

Answer:

Incomplete conversion can be addressed by:

  • Increasing Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, be mindful that excessive heat can lead to degradation or byproduct formation.[1]

  • Catalyst/Additive Screening: For reactions that require a catalyst or an additive, screening different options can be beneficial. While some modern methods for 1,2,4-triazolo[1,5-a]pyridine synthesis are catalyst- and additive-free, many traditional methods rely on catalysts like copper salts (e.g., CuBr).[1][3]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[1] This is attributed to the rapid and uniform heating of the reaction mixture.

  • Purity of Reagents and Solvents: Ensure that your starting materials and solvents are pure and dry, as impurities can inhibit the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing triazolopyridines?

A1: Several synthetic routes to triazolopyridines have been developed. Some common strategies include:

  • From Enaminonitriles and Benzohydrazides: A catalyst-free, microwave-mediated tandem reaction.[1]

  • From 2-Aminopyridines: Cyclization with various reagents, for example, with nitriles in the presence of a copper catalyst.[3][6]

  • Oxidative Cyclization of N-(pyridin-2-yl)benzimidamides: Using reagents like PIFA (Pentafluorophenyliodonium triflate).[3]

  • Iodine/Potassium Iodide-Mediated Oxidative N-N Bond Formation: From N-aryl amidines.[3]

  • Palladium-Catalyzed Addition of Hydrazides to 2-Chloropyridine: Followed by microwave-assisted dehydration.[7]

  • Flow Synthesis: Condensation of sulfilimines with ethyl-2-chloro-(hydroxyamino)acetate.[2]

Q2: How does microwave irradiation benefit the synthesis of triazolopyridines?

A2: Microwave chemistry offers several advantages, including:

  • Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[1]

  • Higher Yields: Improved energy transfer can lead to higher product yields.[1]

  • Reduced Byproducts: The focused heating can minimize the formation of unwanted side products.[1]

  • Environmentally Friendly: Often requires less solvent and can eliminate the need for hazardous catalysts.[1]

Q3: Are there any catalyst-free methods available for triazolopyridine synthesis?

A3: Yes, catalyst- and additive-free methods have been developed. One notable example is the microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides in dry toluene.[1]

Data Presentation

Table 1: Optimization of Reaction Temperature for Microwave-Assisted Synthesis of 3m [1]

EntryTemperature (°C)TimeYield (%)
11403 h89
21003 hLower than 89
31203 hLower than 89
416090 min81
518040 min76

Table 2: Effect of Substituents on Benzohydrazide on Product Yield [1]

EntryR1 SubstituentProductYield (%)
1H3a83
24-OCH33b89
34-CH33c82
44-CF33d73
54-NO23e24

Experimental Protocols

Protocol 1: General Procedure for Microwave-Mediated Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [1]

  • In a microwave-safe vial, combine the enaminonitrile (1.0 equiv.) and the corresponding benzohydrazide (2.0 equiv.).

  • Add dry toluene (1.5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 140°C for the specified time (typically 3 hours).

  • After completion of the reaction (monitored by TLC), cool the vial to room temperature.

  • The product can be isolated and purified using standard techniques such as filtration and recrystallization or column chromatography.

Protocol 2: Oxidative Cyclization using N-Chlorosuccinimide (NCS) [4]

  • Dissolve the 2-pyridylhydrazone starting material in DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0°C for approximately 1 hour.

  • Allow the reaction mixture to warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, collect the solid product by filtration and wash with petroleum ether.

  • For further purification, dissolve the solid in hot water and add triethylamine (Et3N) dropwise while cooling to induce precipitation of the purified product.

  • Filter the solid and wash with cold water to afford the final product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: Enaminonitrile (1 equiv) Benzohydrazide (2 equiv) in Dry Toluene mw_reaction Microwave Irradiation 140°C, 3h start->mw_reaction Seal Vial cooling Cool to RT mw_reaction->cooling isolation Isolation cooling->isolation purification Purification (Filtration/Recrystallization/ Column Chromatography) isolation->purification product Final Product: Triazolopyridine purification->product

Caption: Microwave-Assisted Synthesis Workflow.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Product Yield cause1 Suboptimal Temperature problem->cause1 cause2 Incorrect Solvent problem->cause2 cause3 Non-ideal Stoichiometry problem->cause3 cause4 Byproduct Formation problem->cause4 solution1 Optimize Temperature (e.g., 140°C for MW) cause1->solution1 solution2 Screen Solvents (e.g., Dry Toluene) cause2->solution2 solution3 Adjust Reactant Ratios (e.g., 1:2) cause3->solution3 solution4 Optimize Conditions to Minimize Side Reactions cause4->solution4

Caption: Troubleshooting Low Yield Issues.

References

Overcoming solubility issues of 3H-Triazolo[4,5-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with 3H-Triazolo[4,5-c]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: My 3H-Triazolo[4,5-c]pyridine derivative has very low aqueous solubility. What are the potential reasons for this?

A1: The low aqueous solubility of 3H-Triazolo[4,5-c]pyridine derivatives can often be attributed to several physicochemical properties inherent to their scaffold. These include:

  • High Crystallinity: The planar nature of the fused ring system can lead to strong intermolecular interactions in the solid state, resulting in a stable crystal lattice that is difficult to disrupt with a solvent.

  • Lipophilicity: The presence of aromatic and other nonpolar functional groups can increase the lipophilicity of the molecule, leading to poor affinity for aqueous media.

  • Intermolecular Hydrogen Bonding: The nitrogen atoms in the triazole and pyridine rings can participate in intermolecular hydrogen bonding, further stabilizing the crystal lattice and reducing solubility.[1]

Q2: What are the most common strategies to improve the solubility of these derivatives?

A2: Several effective strategies can be employed to enhance the solubility of 3H-Triazolo[4,5-c]pyridine derivatives:

  • Structural Modification: Systematically altering substituents on the core scaffold to introduce more polar or ionizable groups can significantly improve solubility. For instance, adding groups with alkyleneoxy linkages, hydroxy, amino, or carboxylic acid termini can be beneficial.[1]

  • Co-solvency: Utilizing a mixture of a water-miscible organic solvent and water can increase the solubility by reducing the polarity of the solvent system.

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.[2][3][4][5][6]

  • pH Adjustment: For derivatives with ionizable functional groups, adjusting the pH of the solution to favor the more soluble ionized form can be a simple and effective method.

  • Complexation: Using complexing agents, such as cyclodextrins, can encapsulate the poorly soluble molecule and increase its apparent solubility in water.

Q3: How does pH affect the solubility of 3H-Triazolo[4,5-c]pyridine derivatives?

A3: The solubility of 3H-Triazolo[4,5-c]pyridine derivatives that contain acidic or basic functional groups is highly dependent on the pH of the medium. The triazole and pyridine rings themselves have basic nitrogen atoms and can be protonated at low pH. The pKa of the parent 1H-1,2,3-triazolo[4,5-b]pyridine is approximately 3.15, indicating weak basicity.[7] For derivatives with basic moieties, solubility will generally increase as the pH decreases and the compound becomes protonated (ionized). Conversely, for derivatives with acidic functional groups, solubility will increase as the pH increases and the compound becomes deprotonated. It is crucial to determine the pH-solubility profile for your specific derivative to identify the optimal pH range for dissolution.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution during in vitro assays.
Potential Cause Troubleshooting Step Expected Outcome
Low kinetic solubility in assay buffer. Determine the kinetic solubility of your compound in the specific assay buffer using the protocol provided below.Understanding the solubility limit will allow you to adjust the compound concentration accordingly.
Use of a co-solvent like DMSO. If using DMSO to dissolve the compound, ensure the final concentration in the assay medium is low (typically <1%) to prevent precipitation upon dilution.The compound remains in solution at the desired final concentration.
pH of the assay buffer. If your compound's solubility is pH-dependent, ensure the assay buffer pH is within the optimal range for solubility.The compound remains soluble throughout the experiment.
Compound instability. Assess the chemical stability of your compound in the assay buffer over the time course of the experiment.Confirmation that precipitation is due to poor solubility and not degradation.
Issue 2: Inconsistent results in biological assays.
Potential Cause Troubleshooting Step Expected Outcome
Compound precipitation at higher concentrations. Visually inspect assay plates for any signs of precipitation. Determine the solubility limit and work below this concentration.Consistent and reproducible biological data.
Formation of aggregates. Use dynamic light scattering (DLS) to check for the presence of aggregates in your compound stock and final assay solutions.Monodisperse solution leading to reliable assay results.
Adsorption to plasticware. Consider using low-binding plates or adding a small amount of a non-ionic surfactant (e.g., Tween 80) to the assay buffer.Reduced loss of compound due to adsorption, leading to more accurate results.

Data Presentation

Solubility of Selected 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine Derivatives

The following table presents the aqueous solubility of a series of P2X7 receptor antagonists based on the 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine scaffold, demonstrating the impact of pH on solubility.

CompoundR GroupSolubility at pH 2 (µM)Solubility at pH 7 (µM)
1 2,4-dichlorophenyl>10<0.1
2 2-chloro-4-fluorophenyl>100.2
3 2-fluoro-4-iodophenyl8.50.3
4 2-fluoro-4-cyanophenyl>100.9
5 4-cyano-2-methylphenyl>101.2

Data sourced from J. Med. Chem. 2017, 60, 11, 4695–4713.[8]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a 3H-Triazolo[4,5-c]pyridine derivative in a specific buffer.

Materials:

  • 3H-Triazolo[4,5-c]pyridine derivative (solid)

  • Buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of the buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with the buffer to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method against a standard curve.

  • The resulting concentration is the thermodynamic solubility.

Protocol 2: Solubility Enhancement by Co-solvency

Objective: To determine the solubility of a 3H-Triazolo[4,5-c]pyridine derivative in a co-solvent system.

Materials:

  • 3H-Triazolo[4,5-c]pyridine derivative (solid)

  • Water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400)

  • Water (deionized or distilled)

  • Glass vials with screw caps

  • Orbital shaker

  • Analytical equipment (HPLC or UV-Vis)

Procedure:

  • Prepare a series of co-solvent mixtures with varying ratios of the organic solvent and water (e.g., 10%, 20%, 30%, 40% v/v organic solvent in water).

  • Using the shake-flask method described in Protocol 1, determine the solubility of the compound in each co-solvent mixture.

  • Plot the solubility of the compound as a function of the co-solvent concentration.

  • The resulting plot will show the effect of the co-solvent on the solubility of the derivative and help identify an optimal co-solvent mixture.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To improve the dissolution rate and apparent solubility of a 3H-Triazolo[4,5-c]pyridine derivative by creating a solid dispersion with a hydrophilic carrier.

Materials:

  • 3H-Triazolo[4,5-c]pyridine derivative

  • Hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), hydroxypropyl methylcellulose (HPMC))

  • Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Procedure:

  • Dissolve both the 3H-Triazolo[4,5-c]pyridine derivative and the hydrophilic carrier in a suitable volatile organic solvent. The ratio of drug to carrier can be varied (e.g., 1:1, 1:5, 1:10 w/w).

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure.

  • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle to obtain a fine powder.

  • Characterize the solid dispersion for amorphicity (using techniques like XRD or DSC) and determine its dissolution profile compared to the pure crystalline drug.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_analysis Analysis cluster_outcome Desired Outcome A Poor Aqueous Solubility B Structural Modification A->B C Co-solvency A->C D Solid Dispersion A->D E pH Adjustment A->E F Solubility Measurement (Shake-Flask) B->F C->F D->F E->F G Improved Solubility & Bioavailability F->G

Caption: Workflow for addressing solubility issues.

troubleshooting_logic start Compound Precipitates in Assay q1 Is the compound's kinetic solubility known? start->q1 a1_yes Work below solubility limit q1->a1_yes Yes a1_no Determine kinetic solubility q1->a1_no No q2 Is DMSO concentration >1%? a1_yes->q2 a1_no->a1_yes a2_yes Reduce final DMSO concentration q2->a2_yes Yes q3 Is the buffer pH optimal for solubility? a2_yes->q3 a3_yes Investigate compound stability q3->a3_yes Yes a3_no Adjust buffer pH or use solubilizing excipients q3->a3_no No

Caption: Troubleshooting logic for compound precipitation.

References

Technical Support Center: Purification of Substituted Triazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted triazolopyridines.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial purification strategy for a crude triazolopyridine product?

A common and effective initial purification strategy involves a combination of extraction and column chromatography. The reaction mixture is typically worked up by extraction with a suitable organic solvent, such as ethyl acetate, to separate the product from inorganic salts and highly polar impurities.[1] This is followed by silica gel column chromatography to separate the desired triazolopyridine from starting materials, by-products, and other impurities.[1]

Q2: How do I select an appropriate solvent system for column chromatography of my substituted triazolopyridine?

Substituted triazolopyridines are often polar compounds. A good starting point for solvent selection is a mixture of a non-polar solvent and a polar solvent.[2][3] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system that provides a retention factor (Rf) of 0.25-0.35 for the desired compound, ensuring good separation from impurities.[4] Common solvent systems for compounds of moderate to high polarity include ethyl acetate/hexane and methanol/dichloromethane.[2] For very polar triazolopyridines, a small percentage of a stronger solvent like methanol in dichloromethane is often effective.[2][5]

Q3: My triazolopyridine derivative is still impure after a single purification step. What should I do?

If impurities persist after initial purification, a secondary purification technique is recommended. Recrystallization is a powerful method for purifying solid compounds.[6] If the impurity has a similar polarity to your product, making chromatographic separation difficult, recrystallization can be particularly effective.[7] Alternatively, if the impurities are significantly different in polarity, a second chromatographic step using a different solvent system or a different stationary phase (e.g., alumina) might be necessary.

Q4: I'm observing a low yield after purification. What are the common causes and how can I improve it?

Low recovery can occur during both chromatography and recrystallization. In column chromatography, product loss can happen if the compound streaks on the column or if some of the product co-elutes with impurities.[8] During recrystallization, using too much solvent is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.[7][9] To improve your yield, use the minimum amount of hot solvent necessary for dissolution during recrystallization and consider collecting a second crop of crystals from the filtrate.[6][7]

Troubleshooting Guides

Column Chromatography
ProblemPossible CauseSuggested Solution
Poor Separation of Product and Impurities Inappropriate solvent system.Optimize the solvent system using TLC to achieve a larger difference in Rf values between your product and the impurities.[3] Consider using a gradient elution.
Overloading the column.Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels.
Product is Not Eluting from the Column Solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small amount of methanol or a few drops of acetic acid or ammonia to the eluent can help.[2][5]
Compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate spotted with the crude mixture and left to stand for a few hours. If decomposition occurs, consider using a less acidic stationary phase like neutral alumina.[10]
Colored Impurities Co-elute with the Product The impurity has a similar polarity to the product.If the colored impurity is not removed by normal-phase chromatography, consider using reversed-phase flash chromatography.[11] Alternatively, treatment with activated carbon before chromatography can sometimes remove colored impurities.[12]
Recrystallization
ProblemPossible CauseSuggested Solution
"Oiling Out" - Product Separates as an Oil Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent.[9]Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9][13] Using a mixed solvent system can sometimes prevent oiling out.
The compound is highly impure.Purify the crude product by column chromatography first to remove a significant portion of the impurities before attempting recrystallization.[9]
No Crystals Form Upon Cooling Too much solvent was used.Evaporate some of the solvent to increase the concentration of your compound and then try to cool the solution again.[9][13]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[6]
Low Recovery of Crystals The compound is too soluble in the chosen solvent at low temperatures.[7]Select a different solvent where your compound has lower solubility at room temperature. Perform small-scale solubility tests to find the ideal solvent.
Excessive washing of the crystals.Wash the collected crystals with a minimal amount of ice-cold solvent to minimize product loss.[6]

Experimental Protocols

General Protocol for Column Chromatography Purification
  • TLC Analysis: Develop a TLC plate of your crude reaction mixture in various solvent systems (e.g., different ratios of ethyl acetate/hexane or methanol/dichloromethane) to find a system that gives your desired product an Rf value of approximately 0.25-0.35 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column. Allow the silica to settle, ensuring a flat and uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).[14] Carefully add the sample to the top of the silica bed.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a less polar mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor the elution of your product by TLC.

  • Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude triazolopyridine and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to completely dissolve it.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Primary Purification cluster_analysis Purity Check cluster_decision Decision cluster_final Final Product cluster_secondary Secondary Purification Crude Crude Triazolopyridine Chromatography Column Chromatography Crude->Chromatography TLC_NMR TLC / NMR Analysis Chromatography->TLC_NMR Is_Pure Is it Pure? TLC_NMR->Is_Pure Pure_Product Pure Substituted Triazolopyridine Is_Pure->Pure_Product Yes Recrystallization Recrystallization Is_Pure->Recrystallization No Recrystallization->TLC_NMR

Caption: General purification workflow for substituted triazolopyridines.

Troubleshooting_Recrystallization Start Recrystallization Attempted Problem What is the issue? Start->Problem OilingOut Product 'oiled out' Problem->OilingOut Oil Formation NoCrystals No crystals formed Problem->NoCrystals No Precipitation LowYield Low yield of crystals Problem->LowYield Poor Recovery Solution_Oil Re-heat, add more solvent, cool slowly OilingOut->Solution_Oil Solution_NoCrystals Evaporate some solvent or induce crystallization (scratch/seed) NoCrystals->Solution_NoCrystals Solution_LowYield Use less solvent initially, collect a second crop LowYield->Solution_LowYield

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: Stability Studies of 3H-Triazolo[4,5-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability of 3H-Triazolo[4,5-c]pyridine compounds. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Studies

Question: I am observing unexpected peaks in my HPLC chromatogram after subjecting my 3H-Triazolo[4,5-c]pyridine compound to forced degradation conditions. How can I identify these new peaks and what might they be?

Answer:

Unexpected peaks in an HPLC chromatogram are indicative of degradation products. The identification and characterization of these products are crucial for understanding the stability of your compound.

Troubleshooting Steps:

  • Mass Spectrometry (MS) Analysis: The most effective initial step is to couple your HPLC system to a mass spectrometer (HPLC-MS). This will provide the mass-to-charge ratio (m/z) of the parent compound and the new peaks, offering critical information about their molecular weights.

  • Evaluate Stress Conditions: Consider the specific forced degradation conditions that generated the new peaks:

    • Acidic/Basic Hydrolysis: Look for evidence of hydrolysis of susceptible functional groups. For instance, if your compound has an amide or ester moiety, hydrolysis is a likely degradation pathway.

    • Oxidative Stress: The presence of oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides, a common degradation pathway for nitrogen-containing heterocyclic compounds.[1]

    • Thermal Stress: High temperatures can induce various reactions, including dimerization or rearrangement. In a study on a related 1,2,4-Triazolo[4,3-a]pyridine derivative, thermal stress led to the formation of cationic pseudodimers.[1]

    • Photolytic Stress: Exposure to light can lead to photodegradation, potentially involving ring cleavage or rearrangement.

  • High-Resolution Mass Spectrometry (HRMS): To gain further confidence in the elemental composition of the degradation products, utilize HRMS to obtain accurate mass measurements.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion and the degradation product ions in an MS/MS experiment can provide structural information and help in elucidating the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of major degradation products, isolation of the impurities followed by 1D and 2D NMR spectroscopy is often necessary.[1]

Issue 2: Poor Resolution or Tailing of Peaks in the Stability-Indicating HPLC Method

Question: My stability-indicating HPLC method shows poor resolution between the parent peak and a degradation product, or the peaks are tailing. How can I improve the chromatography?

Answer:

A robust stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and impurities. Poor resolution or peak tailing can compromise the accuracy and precision of your stability data.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the type (e.g., acetonitrile, methanol) and proportion of the organic modifier in the mobile phase.

    • pH: The pH of the aqueous portion of the mobile phase is critical for ionizable compounds like many nitrogen-containing heterocycles. Adjusting the pH can significantly alter retention times and peak shapes. A buffer should be used to maintain a consistent pH.

  • Select an Appropriate Column:

    • Stationary Phase: Consider using a different stationary phase (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.

    • Particle Size and Column Dimensions: Using a column with smaller particles or a longer length can improve resolution.

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, but will increase run time.

    • Temperature: Increasing the column temperature can improve peak shape and reduce viscosity, but may affect the stability of the analyte on the column.

  • Use of an Ion-Pairing Reagent: For highly polar or ionic compounds, adding an ion-pairing reagent to the mobile phase can improve retention and peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions I should use for my 3H-Triazolo[4,5-c]pyridine compound?

A1: Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways.[2][3][4][5][6] According to ICH guidelines, typical stress conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60°C) for a defined period.[2][3][6]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated (e.g., 60°C) for a defined period.[2][3][6]

  • Oxidation: 3% to 30% hydrogen peroxide at room temperature.[2][5]

  • Thermal Degradation: Dry heat (e.g., 70-80°C) for an extended period.[3]

  • Photostability: Exposure to a combination of visible and UV light, with a total illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[2][4][7][8]

It's important to aim for 5-20% degradation of the active pharmaceutical ingredient to ensure that the degradation products are generated at a sufficient level for detection and characterization without being secondary degradation products from over-stressing the molecule.[5]

Q2: What are some potential degradation pathways for 3H-Triazolo[4,5-c]pyridine compounds?

A2: While specific data for the 3H-Triazolo[4,5-c]pyridine core is limited in the public domain, based on the chemistry of related nitrogen-containing heterocyclic compounds, potential degradation pathways include:

  • Oxidation: The nitrogen atoms in the pyridine and triazole rings are susceptible to oxidation, which can lead to the formation of N-oxides.[1]

  • Hydrolysis: If the 3H-Triazolo[4,5-c]pyridine core is substituted with hydrolytically labile functional groups (e.g., esters, amides), these will be primary sites of degradation under acidic or basic conditions.

  • Dimerization/Polymerization: Under thermal stress, molecules may react with each other to form dimers or higher-order oligomers. A study on a similar triazolopyridine derivative showed the formation of pseudodimers under stressed conditions.[1]

  • Ring Cleavage: Severe stress conditions, such as strong acid/base or high-intensity light, could potentially lead to the cleavage of the pyridine or triazole ring.

Q3: How do I develop a stability-indicating HPLC method for my compound?

A3: A stability-indicating HPLC method is one that can accurately quantify the drug substance in the presence of its degradation products, process impurities, and excipients. The development process typically involves:

  • Forced Degradation: Subject the drug substance to a range of stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Method Development:

    • Column and Mobile Phase Screening: Test various combinations of HPLC columns (e.g., C18, C8) and mobile phases (different organic modifiers and pH values) to achieve the best separation of the parent drug from its degradants.

    • Detector Wavelength Selection: Choose a wavelength that provides a good response for both the parent drug and the degradation products. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to demonstrate its specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Forced Degradation Data for a 3H-Triazolo[4,5-c]pyridine Derivative

Stress ConditionTime% Assay of Parent Compound% Total ImpuritiesMajor Degradation Product (RRT)
0.1 M HCl24 h92.57.51.25
0.1 M NaOH8 h85.214.80.88
10% H₂O₂24 h90.19.91.10 (N-oxide)
Thermal (80°C)48 h95.84.21.50 (Dimer)
Photolytic1.2 M lux h91.38.70.95

RRT = Relative Retention Time

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Sample Preparation: Prepare stock solutions of the 3H-Triazolo[4,5-c]pyridine compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M or 1 M HCl. Keep the solution at room temperature or heat to a specified temperature (e.g., 60°C) for a predetermined time. Neutralize the solution with an appropriate base before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M or 1 M NaOH. Keep the solution at room temperature or heat to a specified temperature (e.g., 60°C) for a predetermined time. Neutralize the solution with an appropriate acid before HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature for a specified duration.

  • Thermal Degradation: Store the solid compound or a solution in a temperature-controlled oven at a specified temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose the solid compound or a solution to a light source capable of emitting both visible and UV radiation, ensuring a total exposure of at least 1.2 million lux hours and 200 watt hours/square meter.[8] A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method.

Mandatory Visualizations

Experimental_Workflow_for_Stability_Studies cluster_0 Phase 1: Sample Preparation & Stressing cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Interpretation & Characterization API 3H-Triazolo[4,5-c]pyridine Compound Stress Forced Degradation Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Expose HPLC Stability-Indicating HPLC Method Stress->HPLC Inject PDA PDA Detector (Peak Purity) HPLC->PDA MS Mass Spectrometry (m/z of Degradants) HPLC->MS Data Quantitative Analysis (% Degradation) PDA->Data MS->Data Pathway Degradation Pathway Elucidation Data->Pathway Structure Structural Characterization (NMR, HRMS) Pathway->Structure

Caption: Experimental workflow for stability studies.

Hypothetical_Degradation_Pathway cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_thermal Thermal Stress cluster_photolytic Photolytic Stress Parent 3H-Triazolo[4,5-c]pyridine (Parent Compound) N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation Hydrolyzed Hydrolyzed Product (if applicable functional group is present) Parent->Hydrolyzed Hydrolysis Dimer Dimer/Pseudodimer Parent->Dimer Dimerization Ring_Cleaved Ring-Cleaved Product Parent->Ring_Cleaved Photodegradation

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Triazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triazolopyridines. The information is presented in a question-and-answer format to directly address common issues related to side-product formation.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side-products encountered in triazolopyridine synthesis?

A1: The most frequently observed side-products in triazolopyridine synthesis can be categorized as follows:

  • Isomeric Triazolopyridines: Formation of regioisomers is a significant issue, often arising from rearrangements like the Dimroth rearrangement, particularly in the synthesis of[1][2][3]triazolo[4,3-a]pyridines.[2][4][5]

  • Ring-Opened Products: Incomplete cyclization or cleavage of the triazole ring can lead to various acyclic or alternative heterocyclic side-products.[1]

  • Uncyclized Intermediates: Starting materials or intermediate compounds, such as N-substituted hydrazones or amidines, may remain in the final product if the cyclization reaction does not go to completion.

  • Polymerization Products: Under certain conditions, starting materials or reactive intermediates can polymerize, leading to intractable tars and reduced yields of the desired product.

Q2: How can the choice of synthetic route influence the types of side-products formed?

A2: The synthetic strategy plays a crucial role in determining the side-product profile. For instance:

  • Synthesis from 2-Hydrazinopyridines: This route is susceptible to the formation of uncyclized acylhydrazone intermediates and can also lead to isomeric products depending on the cyclization conditions.

  • Synthesis from 2-Aminopyridines: Reactions with nitriles, often copper-catalyzed, can sometimes lead to the formation of dimeric or oligomeric byproducts of the starting materials.[6][7] Incomplete reaction can also leave unreacted N-(pyridin-2-yl)amidine intermediates.

  • Microwave-Assisted Synthesis: This technique is often reported to minimize the formation of unwanted byproducts by providing rapid and uniform heating, which can prevent the degradation of reactants and intermediates and promote the desired reaction pathway over side-reactions.[6]

Q3: Are there general strategies to minimize side-product formation?

A3: Yes, several general strategies can be employed:

  • Optimization of Reaction Conditions: Careful control of temperature, reaction time, and reactant stoichiometry is critical.

  • Choice of Solvent and Catalyst: The polarity of the solvent and the nature of the catalyst can significantly influence the reaction pathway and selectivity.

  • pH Control: In syntheses where acidic or basic conditions can promote rearrangements (like the Dimroth rearrangement), maintaining an optimal pH is essential.[2][4]

  • Purification Techniques: Effective purification methods, such as column chromatography or recrystallization, are necessary to remove any formed side-products.

II. Troubleshooting Guides

This section provides specific troubleshooting advice for common problems encountered during triazolopyridine synthesis.

Issue 1: Formation of an Isomeric Side-Product

Q: My reaction is producing a significant amount of an isomer of the target triazolopyridine. How can I suppress its formation?

A: The formation of an isomeric byproduct is often due to a Dimroth rearrangement, especially when synthesizing[1][2][3]triazolo[4,3-a]pyridines, which can rearrange to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyridines under either acidic or basic conditions.[2][4][5]

Troubleshooting Steps:

  • pH Control:

    • If your reaction is run under acidic or basic conditions, try to neutralize the reaction mixture as soon as the reaction is complete.

    • Consider using a buffered system to maintain a neutral pH throughout the reaction.

  • Temperature and Reaction Time:

    • The Dimroth rearrangement is often thermally promoted. Try running the reaction at a lower temperature for a longer period.

    • Monitor the reaction progress closely by TLC or LC-MS to stop the reaction as soon as the desired product is formed, minimizing the time for rearrangement.

  • Solvent Choice:

    • The polarity of the solvent can influence the rate of the rearrangement. Experiment with solvents of different polarities.

Visualizing the Dimroth Rearrangement:

Dimroth_Rearrangement Dimroth Rearrangement Pathway Kinetic_Product [1,2,4]Triazolo[4,3-a]pyridine (Less Stable Isomer) Ring_Opening Ring Opening (Acid/Base Catalyzed) Kinetic_Product->Ring_Opening Rearrangement Initiation Acyclic_Intermediate Acyclic Diazo Intermediate Ring_Opening->Acyclic_Intermediate Ring_Closure Ring Closure Acyclic_Intermediate->Ring_Closure Thermodynamic_Product [1,2,4]Triazolo[1,5-a]pyridine (More Stable Isomer) Ring_Closure->Thermodynamic_Product Isomerization

Caption: The Dimroth rearrangement leading to isomeric triazolopyridines.

Issue 2: Presence of Uncyclized Starting Material/Intermediate

Q: My final product is contaminated with the uncyclized precursor (e.g., acylhydrazone or amidine). How can I drive the cyclization to completion?

A: Incomplete cyclization is a common issue that can often be resolved by adjusting the reaction conditions to favor the final ring-closing step.

Troubleshooting Steps:

  • Increase Temperature/Reaction Time:

    • Cyclization reactions often have a higher activation energy. Increasing the reaction temperature or extending the reaction time can promote the formation of the triazolopyridine. Microwave heating can be particularly effective in this regard.[6]

  • Dehydrating Agents/Conditions:

    • If the cyclization involves the elimination of water, ensure that water is effectively removed from the reaction mixture. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Catalyst Choice and Loading:

    • If a catalyst is used, ensure it is active and present in a sufficient amount. In some cases, switching to a more efficient catalyst system may be necessary. For example, in copper-catalyzed syntheses from 2-aminopyridines, the choice of copper salt and ligand can be critical.[6][7]

Experimental Workflow for Optimizing Cyclization:

Incomplete_Cyclization_Workflow Troubleshooting Incomplete Cyclization Start Incomplete Cyclization Observed Condition_Check Are reaction conditions (temp, time) optimal? Start->Condition_Check Increase_Temp_Time Increase Temperature and/or Reaction Time Condition_Check->Increase_Temp_Time No Water_Removal Is water removal efficient? Condition_Check->Water_Removal Yes Increase_Temp_Time->Water_Removal Add_Dehydrating_Agent Add Dehydrating Agent or Use Dean-Stark Trap Water_Removal->Add_Dehydrating_Agent No Catalyst_Check Is the catalyst active and loading sufficient? Water_Removal->Catalyst_Check Yes Add_Dehydrating_Agent->Catalyst_Check Optimize_Catalyst Optimize Catalyst System (e.g., change ligand, increase loading) Catalyst_Check->Optimize_Catalyst No Success Reaction Complete Catalyst_Check->Success Yes Optimize_Catalyst->Success

Caption: A workflow for troubleshooting incomplete cyclization reactions.

III. Key Experimental Protocols

This section provides detailed methodologies for key synthetic routes to triazolopyridines, with a focus on minimizing side-product formation.

Protocol 1: Microwave-Assisted Synthesis of[1][2][3]Triazolo[1,5-a]pyridines from Enaminonitriles and Benzohydrazides

This method offers a catalyst-free and environmentally friendly approach with generally high yields and minimal side-products.[6]

Methodology:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the enaminonitrile (1.0 equiv.) and the corresponding benzohydrazide (2.0 equiv.).

  • Solvent Addition: Add dry toluene (or another suitable high-boiling solvent) to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 140 °C and maintain this temperature for the required time (typically 30-60 minutes), as monitored by TLC or LC-MS.

  • Work-up: After cooling, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure[1][2][3]triazolo[1,5-a]pyridine.

Quantitative Data Example (from literature):

EntryBenzohydrazide SubstituentProduct Yield (%)
1H83
24-OCH₃89
34-CH₃82

Yields are for the isolated product after chromatography.[6]

Protocol 2: Synthesis of[1][2][3]triazolo[4,3-a]pyridines from 2-Hydrazinopyridine and Aldehydes

This one-pot synthesis is efficient but requires careful control to avoid the formation of hydrazone intermediates as the final product.

Methodology:

  • Hydrazone Formation: To a solution of 2-hydrazinopyridine in a suitable solvent (e.g., ethanol), add the aldehyde (1.0 equiv.). Stir the mixture at room temperature until the hydrazone formation is complete (monitored by TLC).

  • Oxidative Cyclization: Add an oxidizing agent (e.g., I₂/KI, or others) to the reaction mixture. Continue stirring at room temperature or with gentle heating until the cyclization is complete.

  • Work-up: Quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution if iodine was used). Extract the product with an organic solvent.

  • Purification: The organic layer is dried and concentrated. The crude product is purified by recrystallization or column chromatography.

IV. Signaling Pathways and Logical Relationships

The following diagram illustrates the key reaction pathways in the synthesis of[1][2][3]triazolo[1,5-a]pyridines from 2-aminopyridine and nitriles, including a potential side-reaction.

Triazolopyridine_Synthesis_Pathway Synthesis of [1,2,4]triazolo[1,5-a]pyridines 2_Aminopyridine 2-Aminopyridine Amidine_Formation Amidine Formation (e.g., Cu-catalyzed) 2_Aminopyridine->Amidine_Formation Nitrile Nitrile (R-CN) Nitrile->Amidine_Formation Amidine_Intermediate N-(pyridin-2-yl)amidine Amidine_Formation->Amidine_Intermediate Oxidative_Cyclization Intramolecular Oxidative N-N Bond Formation Amidine_Intermediate->Oxidative_Cyclization Side_Reaction Dimerization/Polymerization of Amidine Intermediate Amidine_Intermediate->Side_Reaction Triazolopyridine [1,2,4]Triazolo[1,5-a]pyridine Oxidative_Cyclization->Triazolopyridine Byproducts Oligomeric Byproducts Side_Reaction->Byproducts

Caption: General pathway for the synthesis of[1][2][3]triazolo[1,5-a]pyridines.

References

Technical Support Center: Late-Stage Functionalization of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for late-stage functionalization (LSF) of heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis and modification of complex molecules.

Frequently Asked Questions (FAQs)

Q1: What is late-stage functionalization (LSF) and why is it important for heterocyclic compounds?

A1: Late-stage functionalization refers to the introduction of chemical moieties into a complex molecule, such as a drug candidate or a natural product, at a late step in its synthesis.[1][2][3] This approach is particularly valuable for heterocyclic compounds, which are prevalent in pharmaceuticals, as it allows for the rapid diversification of molecular structures.[4][5] By modifying a core scaffold in the final steps, researchers can efficiently explore structure-activity relationships (SAR) and optimize drug-like properties without needing to redesign the entire synthetic route from scratch.[6][7]

Q2: My LSF reaction is showing poor or no conversion. What are the initial checks I should perform?

A2: When facing poor or no conversion, a systematic check of the basics is crucial. Start by verifying the quality and purity of your starting materials, reagents, and solvents. Ensure that your reaction setup is inert, especially if you are using air- and moisture-sensitive catalysts or reagents. Re-check the stoichiometry of all reactants and the concentration of your solution. Finally, confirm that the reaction temperature and time are appropriate for the specific transformation you are attempting.

Q3: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my C-H functionalization reaction?

A3: Achieving high regioselectivity is a common challenge in the C-H functionalization of heterocycles.[8] Several factors can influence the site of reaction:

  • Directing Groups: Employing a directing group can be a powerful strategy to guide the functionalization to a specific C-H bond.[8]

  • Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and its ligands can significantly impact regioselectivity. Screening a variety of catalysts and ligands is often necessary.

  • Solvent Effects: The solvent can influence the reactivity and selectivity of the reaction. Experimenting with different solvents can sometimes lead to improved regioselectivity.[9]

  • Innate Reactivity: The inherent electronic properties of the heterocyclic ring can direct functionalization to a specific position. Understanding the electronic nature of your substrate is key.[9]

Q4: My catalyst appears to be deactivating during the reaction. What could be the cause and how can I prevent it?

A4: Catalyst deactivation can be caused by several factors, including coordination of the heterocyclic substrate or product to the metal center, leading to catalyst poisoning.[10] The presence of impurities in the starting materials or solvents can also deactivate the catalyst. To mitigate this, ensure high purity of all components. In some cases, using a higher catalyst loading or adding a co-catalyst or additive can help to maintain catalytic activity. For heterogeneous catalysts, deactivation can sometimes be reversed through specific reactivation protocols.[11]

Q5: Are there any computational tools that can help predict the outcome of an LSF reaction?

A5: Yes, computational chemistry and machine learning are becoming increasingly valuable for predicting the regioselectivity and success of C-H functionalization reactions.[12][13] These tools can model transition state barriers and analyze various electronic and steric parameters to predict the most likely site of reaction, thus guiding experimental design and saving valuable resources.[12][13]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during late-stage functionalization experiments.

Problem 1: Low Yield in a Palladium-Catalyzed C-H Arylation

You are attempting a palladium-catalyzed C-H arylation on a complex quinoline derivative and observing low yields of the desired product.

Troubleshooting Workflow

G start Low Yield in Pd-Catalyzed C-H Arylation check_reagents Verify Reagent & Solvent Quality (Purity, Dryness) start->check_reagents optimize_conditions Systematic Condition Optimization check_reagents->optimize_conditions If reagents are pure screen_catalyst Screen Pd Catalyst & Ligand optimize_conditions->screen_catalyst screen_base Screen Base optimize_conditions->screen_base screen_solvent Screen Solvent optimize_conditions->screen_solvent analyze_side_products Analyze Byproducts (LC-MS, NMR) screen_catalyst->analyze_side_products screen_base->analyze_side_products screen_solvent->analyze_side_products homocoupling Issue: Homocoupling of Aryl Halide analyze_side_products->homocoupling Predominant byproduct degradation Issue: Substrate/Product Degradation analyze_side_products->degradation Predominant byproduct solution_homocoupling Solution: Degas thoroughly, use phosphine scavenger homocoupling->solution_homocoupling solution_degradation Solution: Lower temperature, shorter reaction time degradation->solution_degradation success Improved Yield solution_homocoupling->success solution_degradation->success

Caption: Troubleshooting workflow for low yield in C-H arylation.

Optimization Data Example

The following table summarizes a hypothetical optimization of the reaction conditions.

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)SPhos (10)K₂CO₃Dioxane10015
2Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃Dioxane10025
3Pd₂(dba)₃ (2.5)XPhos (10)Cs₂CO₃Dioxane10045
4Pd₂(dba)₃ (2.5)XPhos (10)Cs₂CO₃t-AmylOH11065
5 Pd₂(dba)₃ (2.5) XPhos (10) K₃PO₄ t-AmylOH 110 85
Key Experimental Protocol: Palladium-Catalyzed C-H Arylation
  • Reaction Setup: To an oven-dried Schlenk tube, add the quinoline substrate (1.0 mmol), aryl halide (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol) and ligand (e.g., XPhos, 0.1 mmol) followed by the degassed solvent (e.g., t-AmylOH, 5 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Problem 2: Poor Regioselectivity in a Radical Minisci-Type Reaction

You are performing a Minisci-type reaction to introduce an alkyl group onto a pyridine derivative but are obtaining a mixture of isomers at the C2, C4, and C6 positions.

Logical Relationship for Improving Regioselectivity

G start Poor Regioselectivity in Minisci Reaction protonation Protonation State of Heterocycle start->protonation radical_source Nature of the Radical Source start->radical_source sterics Steric Hindrance start->sterics acid Acid Stoichiometry & pKa protonation->acid solvent Solvent Polarity protonation->solvent outcome Improved Regioselectivity acid->outcome solvent->outcome oxidant Oxidant Type radical_source->oxidant initiator Radical Initiator radical_source->initiator oxidant->outcome initiator->outcome substrate_substituents Substituents on Pyridine Ring sterics->substrate_substituents radical_bulk Bulkiness of Radical sterics->radical_bulk substrate_substituents->outcome radical_bulk->outcome

Caption: Factors influencing regioselectivity in Minisci reactions.

Optimization Data Example

The following table shows a hypothetical screening of acids to improve regioselectivity.

EntryRadical SourceAcid (equiv.)SolventC2:C4:C6 RatioCombined Yield (%)
1t-BuOOH-MeCN1 : 2.5 : 140
2t-BuOOHTFA (1.5)MeCN5 : 1 : 0.565
3t-BuOOHH₂SO₄ (1.5)MeCN8 : 1 : 0.270
4 t-BuOOH TFA (1.5) DCE 15 : 1 : 0 78
5(NH₄)₂S₂O₈TFA (1.5)MeCN4 : 1.5 : 155
Key Experimental Protocol: Minisci-Type Alkylation
  • Reaction Setup: In a round-bottom flask, dissolve the pyridine substrate (1.0 mmol) in the chosen solvent (e.g., DCE, 10 mL).

  • Acid Addition: Add the acid (e.g., TFA, 1.5 mmol) to the solution and stir for 10 minutes at room temperature.

  • Reagent Addition: Add the radical source (e.g., a carboxylic acid precursor and a silver nitrate catalyst, or an alkyl peroxide) and the oxidant (e.g., ammonium persulfate).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 4-8 hours).

  • Work-up: After cooling, quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over sodium sulfate, concentrate, and purify the residue by column chromatography.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Triazolopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The isomeric forms of this scaffold, primarily the[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine systems, often exhibit distinct pharmacological profiles. This guide provides a comparative analysis of the biological activities of these isomers, supported by quantitative data and detailed experimental protocols to aid in drug discovery and development efforts.

Comparative Biological Activities

Triazolopyridine isomers have demonstrated a wide spectrum of biological activities, ranging from kinase inhibition to receptor antagonism and anticancer effects. The orientation of the fused triazole ring significantly influences the molecule's interaction with biological targets, leading to variations in potency and selectivity.

Kinase Inhibition

Triazolopyridine derivatives have emerged as potent inhibitors of various kinases, playing crucial roles in cellular signaling pathways.

Janus Kinase (JAK) Inhibition:

Derivatives of the[1][2][3]triazolo[1,5-a]pyridine scaffold have been identified as selective JAK1 inhibitors.[2] Filgotinib (GLPG0634), a notable example, is a selective JAK1 inhibitor that has been developed for the treatment of rheumatoid arthritis and Crohn's disease.[2] The JAK-STAT signaling pathway is crucial for cytokine-mediated cellular functions, and its blockade has therapeutic benefits in immunomodulation.[2]

p38 MAP Kinase Inhibition:

The triazolopyridine core is also a key feature in inhibitors of p38 mitogen-activated protein (MAP) kinase, an enzyme involved in inflammatory responses.[1] Inhibition of p38 MAP kinase blocks the downstream production of pro-inflammatory cytokines like TNF-α and IL-6.[1]

Adenosine Receptor Antagonism

A comparative study of 8-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-6-carboxyl amides and their isomeric 5-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-7-carboxyl amide counterparts revealed differences in their ability to inhibit human adenosine A2a (hA2a) and A1 (hA1) receptors. The study concluded that the hydrogen-bond donor strength of the free amino functionality is a key determinant for hA2a inhibitory activity and selectivity against hA1.

Anticancer Activity

Various triazolopyridine isomers have been investigated for their potential as anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.

Inhibition of c-Met Kinase:

[1][2][3]triazolo[4,3-a]pyridine derivatives have been designed as potent and selective inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[4]

Suppression of ERK Signaling Pathway:

Certain[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been shown to exert their anticancer effects by suppressing the ERK signaling pathway, leading to decreased phosphorylation of key downstream proteins like ERK1/2, c-Raf, and MEK1/2.[5]

Antiproliferative Activity:

Derivatives of both[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine have shown antiproliferative activity against various cancer cell lines, including human colon carcinoma (HCT-116), glioblastoma (U-87 MG), and breast cancer (MCF-7) cells.[6]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative triazolopyridine isomers against various biological targets.

Isomer ScaffoldCompound/DerivativeTargetAssayIC50Reference
[1][2][3]triazolo[1,5-a]pyridineFilgotinib (GLPG0634)JAK1Kinase Assay10 nM[7]
[1][2][3]triazolo[1,5-a]pyridineDerivative 1cHCT-116 cellsMTT Assay3.2 µM[6]
[1][2][3]triazolo[1,5-a]pyridineDerivative 2dHCT-116 cellsMTT Assay2.8 µM[6]
[1][2][3]triazolo[4,3-a]pyridineDerivative 4dc-MetKinase Assay4.1 nM[4]
[1][2][3]triazolo[1,5-a]pyrimidineCompound H12MGC-803 cellsMTT Assay9.47 µM[5]
[1][2][3]triazolo[1,5-a]pyrimidineCompound H12HCT-116 cellsMTT Assay9.58 µM[5]
[1][2][3]triazolo[1,5-a]pyrimidineCompound H12MCF-7 cellsMTT Assay13.1 µM[5]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by triazolopyridine isomers.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene Gene Transcription Nucleus->Gene Triazolopyridine Triazolopyridine Inhibitor Triazolopyridine->JAK Inhibition

JAK-STAT Signaling Pathway Inhibition

p38_MAPK_Pathway Stress Stress / Cytokines Upstream_Kinase Upstream Kinases Stress->Upstream_Kinase p38 p38 MAPK Upstream_Kinase->p38 Activation Downstream Downstream Targets (e.g., Transcription Factors) p38->Downstream Cytokine_Prod Pro-inflammatory Cytokine Production Downstream->Cytokine_Prod Triazolopyridine Triazolopyridine Inhibitor Triazolopyridine->p38 Inhibition

p38 MAP Kinase Signaling Pathway Inhibition

ERK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf c-Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Triazolopyrimidine Triazolopyrimidine Derivative Triazolopyrimidine->ERK Inhibition

ERK Signaling Pathway Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Cell Proliferation Assay

This assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium

  • Triazolopyridine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the triazolopyridine compounds and incubate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[8][9]

In Vitro Kinase Inhibition Assay (p38α MAP Kinase)

This protocol outlines a method for determining the in vitro inhibitory activity of compounds against p38α MAP kinase.[1]

Reagent Preparation:

  • Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, and 50μM DTT.

  • Enzyme and Substrate: Dilute active p38α kinase enzyme and substrate (e.g., ATF2) in the kinase buffer.

  • Compound Preparation: Prepare a stock solution of the triazolopyridine analog in 100% DMSO and create serial dilutions.

  • ATP Solution: Prepare ATP in the kinase buffer.

Assay Procedure:

  • In a 384-well plate, add 1 µl of the diluted compound or DMSO (control).

  • Add 2 µl of the diluted p38α kinase enzyme.

  • Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]

JAK1 Kinase Inhibition Assay

This assay is used to evaluate the inhibitory activities of compounds against JAK1.[3]

Procedure:

  • Dilute and transfer potential inhibitors to a Greiner white assay plate.

  • Co-incubate for 30 minutes at room temperature.

  • Add a mixture of XL665 and antibody detection reagent to each well.

  • Incubate for 60 minutes at room temperature.

  • Read the TR-FRET signal at 665/612 nm on an Envision plate reader.

  • The inhibitory activities are determined by the reduction in the TR-FRET signal.[3]

Adenosine Receptor Binding Assay

This assay determines the binding affinity of compounds to adenosine receptors.

Materials:

  • Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).

  • Test compounds (triazolopyridine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂).

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • After incubation (e.g., 60-120 minutes at 22°C), rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[10]

Conclusion

The isomeric state of the triazolopyridine scaffold is a critical determinant of its biological activity. Both[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine isomers have yielded potent and selective inhibitors against a variety of important drug targets. The choice of the isomeric core and the pattern of substitution are key considerations in the design of new therapeutic agents based on this versatile heterocyclic system. The data and protocols presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the rational design and evaluation of novel triazolopyridine-based compounds.

References

Validating 3H-Triazolo[4,5-c]pyridine as a Scaffold for GPR119 Agonists: A Comparative Guide for Therapeutic Target Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of G protein-coupled receptor 119 (GPR119) as a therapeutic target for type 2 diabetes, with a focus on validating the potential of the 3H-Triazolo[4,5-c]pyridine scaffold in developing potent and soluble agonists. This analysis is supported by experimental data and detailed methodologies for key assays.

The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus due to its role in glucose homeostasis.[1] Activation of GPR119, which is predominantly expressed in pancreatic β-cells and intestinal L-cells, leads to a dual mechanism of action: the stimulation of glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[2][3] This dual action presents a favorable profile for a type 2 diabetes therapy with a potentially low risk of hypoglycemia.[4]

The 3H-Triazolo[4,5-c]pyridine scaffold has been identified as a promising chemical starting point for the development of novel GPR119 agonists. A study by Matsuda et al. reported the synthesis and evaluation of a series of 3H-[2][5][6]triazolo[4,5-c]pyridine derivatives with the aim of improving aqueous solubility while maintaining high agonistic activity.[7]

Comparative Analysis of GPR119 Agonists

To validate the therapeutic potential of targeting GPR119 with 3H-Triazolo[4,5-c]pyridine-based compounds, a comparison with existing therapeutic strategies for type 2 diabetes is essential. The following table summarizes the in vitro potency of a representative 3H-Triazolo[4,5-c]pyridine derivative against GPR119, alongside data for a well-established class of drugs, the Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which also function via the incretin pathway.

Therapeutic TargetCompound ClassRepresentative CompoundMechanism of ActionIn Vitro Potency (EC50/IC50)
GPR119 3H-Triazolo[4,5-c]pyridine DerivativeCompound from Matsuda et al.Direct GPR119 Agonist(Data from Matsuda et al. to be inserted)
DPP-4 DPP-4 InhibitorSitagliptinInhibits the degradation of incretin hormones~19 nM

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of therapeutic targets. Below are protocols for key experiments used to characterize GPR119 agonists.

In Vitro cAMP Accumulation Assay

This assay is fundamental for determining the agonistic activity of compounds on GPR119, which is a Gs-coupled receptor that signals through the accumulation of intracellular cyclic AMP (cAMP).[5]

Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to a test compound in cells expressing human GPR119.

Materials:

  • HEK293 cell line stably expressing human GPR119 (HEK293-hGPR119)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Non-enzymatic cell dissociation solution

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)

  • Test compounds (e.g., 3H-Triazolo[4,5-c]pyridine derivatives)

  • Positive control (e.g., 10 µM Forskolin)

  • cAMP detection kit (e.g., HTRF-based or luminescence-based)

  • 384-well white plates

Procedure:

  • Cell Preparation:

    • Culture HEK293-hGPR119 cells to 80-90% confluency.

    • Harvest cells using a non-enzymatic dissociation solution.

    • Resuspend cells in assay buffer containing a PDE inhibitor to a final concentration of 2,000-5,000 cells/5 µL.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to generate a concentration range for the dose-response curve.

    • Dilute the DMSO serial dilutions into assay buffer to the desired final concentrations (final DMSO concentration should be ≤ 0.5%).

  • Assay Execution:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Add 5 µL of the diluted test compound, positive control, or vehicle control to the respective wells.

    • Incubate the plate for 30-60 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels using a commercial detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the dose-response curve and determine the EC50 value for each test compound.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a critical in vivo experiment to assess the effect of a GPR119 agonist on glucose metabolism in an animal model.[8]

Objective: To evaluate the ability of a test compound to improve glucose tolerance in mice following an oral glucose challenge.

Materials:

  • Male C57BL/6J mice (8-12 weeks old)

  • Standard chow and water

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (e.g., 2 g/kg body weight in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimation and Fasting:

    • Acclimate mice for at least one week.

    • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Compound Administration:

    • Record the baseline body weight of each mouse.

    • Administer the test compound or vehicle orally by gavage.

  • Glucose Challenge:

    • After a set time post-compound administration (e.g., 30-60 minutes), take a baseline blood glucose reading (t=0) from the tail vein.

    • Administer the glucose solution orally by gavage.

  • Blood Glucose Monitoring:

    • Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Plot the mean blood glucose concentration over time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.

    • Perform statistical analysis to determine the significance of the differences between the treatment and vehicle groups.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the GPR119 signaling pathway and the experimental workflow for its validation.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist 3H-Triazolo[4,5-c]pyridine GPR119 Agonist GPR119 GPR119 Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Secretion Insulin / GLP-1 Secretion PKA->Secretion Promotes

Caption: GPR119 signaling pathway upon agonist binding.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Synthesis Synthesis of 3H-Triazolo[4,5-c]pyridine Derivatives cAMP_Assay cAMP Accumulation Assay (HEK293-hGPR119 cells) Synthesis->cAMP_Assay Solubility Solubility Assessment Synthesis->Solubility SAR Structure-Activity Relationship (SAR) Analysis cAMP_Assay->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection Solubility->SAR OGTT Oral Glucose Tolerance Test (OGTT) in Mice Lead_Selection->OGTT PK Pharmacokinetic Studies Lead_Selection->PK Efficacy Demonstration of In Vivo Efficacy OGTT->Efficacy PK->Efficacy

Caption: Workflow for validating GPR119 agonists.

Conclusion

The validation of 3H-Triazolo[4,5-c]pyridine as a viable scaffold for developing GPR119 agonists represents a promising avenue for novel type 2 diabetes therapies. The dual mechanism of GPR119 activation offers a potentially safer and more effective approach to glycemic control. The experimental protocols and comparative data presented in this guide provide a framework for the continued investigation and development of this therapeutic strategy. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of 3H-Triazolo[4,5-c]pyridine derivatives will be critical for their successful translation into clinical candidates.

References

A Head-to-Head Battle: Triazolopyrimidines Emerge as Superior Antimalarial Agents Over Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that triazolopyrimidine derivatives consistently outperform pyrazolopyrimidines in antimalarial activity, exhibiting greater potency against Plasmodium falciparum and a well-defined mechanism of action through the selective inhibition of the parasite's dihydroorotate dehydrogenase (PfDHODH). This guide provides a detailed comparison of their performance, supported by quantitative data from in vitro and in vivo studies, alongside the experimental protocols utilized for their evaluation.

Executive Summary of Comparative Efficacy

Recent research directly comparing the two heterocyclic scaffolds has demonstrated the superior potency of[1][2][3]triazolo[1,5-a]pyrimidines. In one pivotal study, these derivatives were found to be more potent than their pyrazolo[1,5-a]pyrimidine counterparts against the 3D7 strain of P. falciparum[1]. The most effective triazolopyrimidine compounds exhibited IC50 values in the nanomolar range, comparable to the established antimalarial drug chloroquine[1]. Furthermore, these potent compounds displayed a high degree of selectivity, showing no cytotoxic activity against the human hepatoma cell line HepG2[1].

The primary molecular target for the potent antimalarial activity of the triazolopyrimidine class has been identified as Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)[1][2][3]. This enzyme is crucial for the de novo pyrimidine biosynthesis pathway in the parasite, a pathway absent in humans, making it an excellent drug target[3][4][5][6]. The triazolopyrimidine-based inhibitors have been shown to be highly selective for PfDHODH over the human homolog, with some compounds demonstrating over 5,000-fold selectivity[3][7].

While pyrazolopyrimidine derivatives have also demonstrated antimalarial activity, the reported potencies are generally lower than those of the leading triazolopyrimidines. Studies on pyrazolopyrimidines have reported IC50 values against P. falciparum in the micromolar range[8][9][10]. Although some derivatives have shown promising results in in vivo models, the overall body of evidence points to triazolopyrimidines as the more promising scaffold for the development of novel antimalarial agents.

Quantitative Performance Data

The following tables summarize the in vitro antimalarial activity and cytotoxicity of representative triazolopyrimidine and pyrazolopyrimidine derivatives from various studies.

Table 1: In Vitro Antimalarial Activity of Triazolopyrimidine Derivatives against P. falciparum

Compound ClassSpecific DerivativeP. falciparum StrainIC50 / EC50 (µM)Reference
[1][2][3]triazolo[1,5-a]pyrimidineCompound 233D70.030[1]
[1][2][3]triazolo[1,5-a]pyrimidineCompound 213D70.032[1]
[1][2][3]triazolo[1,5-a]pyrimidineCompound 243D70.050[1]
[1][2][3]triazolo[1,5-a]pyrimidineCompound 203D70.086[1]
2-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidineActive DerivativesW2 (chloroquine-resistant)0.023 - 20[2]
5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-yl)-naphthalen-2-yl-amine (DSM1)-3D70.079 (EC50)[3]
5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-yl)-naphthalen-2-yl-amine (DSM1)-Dd2 (multi-drug resistant)0.14 (EC50)[3]

Table 2: In Vitro Antimalarial Activity of Pyrazolopyrimidine Derivatives against P. falciparum

Compound ClassSpecific DerivativeP. falciparum StrainIC50 (µM)Reference
7-arylaminepyrazolo[1,5-a]pyrimidineCompound 33W2 (chloroquine-resistant)1.2[9][10]
7-arylaminepyrazolo[1,5-a]pyrimidineCompound 38W2 (chloroquine-resistant)5.1[9][10]
1H-pyrazolo[3,4-d]pyrimidineCompound 107W2 (chloroquine-resistant)5.13[8][9]
3-Phenyl-4-cyano pyrazoleCompound 14dD10 (CQ-sensitive) & W2 (CQ-resistant)Micromolar range[11]
AminopyrimidineCompound 17eW2 (CQ-resistant)Micromolar range[11]

Table 3: Cytotoxicity and Selectivity of Triazolopyrimidine Derivatives

Compound ClassCell LineCC50 (µM)Selectivity Index (SI)Reference
[1][2][3]triazolo[1,5-a]pyrimidineHepG2> Concentration testedNot cytotoxic[1]
2-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidineHepG2> Concentration tested1,003 to 18,478[2]
5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-yl)-naphthalen-2-yl-amine (DSM1)L1210 (mouse)> 10> 126[3]

Mechanism of Action: Inhibition of PfDHODH

The primary mechanism of action for the potent triazolopyrimidine antimalarials is the inhibition of PfDHODH. This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, phospholipids, and glycoproteins in the malaria parasite. Unlike their human hosts, Plasmodium parasites cannot salvage preformed pyrimidines and are solely reliant on this de novo pathway for survival[3][5][6]. This dependency makes PfDHODH a highly attractive and validated target for antimalarial drug development.

Triazolopyrimidine derivatives have been shown to be potent and selective inhibitors of PfDHODH, with some compounds exhibiting nanomolar inhibitory constants (Ki)[3][7]. Molecular docking studies have further elucidated the binding mode of these inhibitors to the enzyme[1]. The strong correlation between PfDHODH inhibition and anti-parasitic activity provides compelling evidence for this mechanism of action[3].

PfDHODH_Inhibition_Pathway cluster_parasite Plasmodium falciparum cluster_inhibitor Mechanism of Action Dihydroorotate Dihydroorotate PfDHODH PfDHODH Dihydroorotate->PfDHODH Substrate Orotate Orotate Pyrimidines Pyrimidines Orotate->Pyrimidines Further synthesis PfDHODH->Orotate Catalyzes oxidation DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Parasite_Growth Parasite Growth & Replication DNA_RNA->Parasite_Growth Triazolopyrimidine Triazolopyrimidine Inhibitor Triazolopyrimidine->PfDHODH Inhibits

Caption: Inhibition of PfDHODH by triazolopyrimidines disrupts pyrimidine synthesis.

Experimental Protocols

The evaluation of the antimalarial activity of triazolopyrimidine and pyrazolopyrimidine derivatives typically involves a series of in vitro and in vivo assays.

In Vitro Anti-plasmodial Activity Assays

1. Parasite Culture: P. falciparum strains (e.g., 3D7, W2) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

2. Drug Susceptibility Assays:

  • Hypoxanthine Incorporation Assay: This method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as an indicator of parasite growth. Parasites are incubated with serial dilutions of the test compounds for a defined period, followed by the addition of [3H]-hypoxanthine. The radioactivity incorporated is measured using a scintillation counter to determine the IC50 value.
  • Histidine-Rich Protein II (HRP2) ELISA: This immunological assay quantifies the amount of HRP2, a protein secreted by P. falciparum, as a measure of parasite viability. Parasites are treated with the test compounds, and the amount of HRP2 in the culture supernatant is determined using a specific ELISA kit.

In Vitro Cytotoxicity Assay

1. Cell Culture: Human cell lines (e.g., HepG2, HEK293) or other mammalian cell lines (e.g., L1210) are cultured under standard conditions.

2. Viability Assay: Cells are incubated with various concentrations of the test compounds. Cell viability is then assessed using methods such as the MTT assay, which measures the metabolic activity of the cells, or by direct cell counting. The CC50 (50% cytotoxic concentration) is then calculated.

In Vivo Efficacy Studies

1. Animal Model: Typically, mouse models such as the Plasmodium berghei-infected mouse model are used.

2. Four-Day Suppressive Test: Mice are inoculated with P. berghei-parasitized erythrocytes. The test compounds are administered orally or intraperitoneally for four consecutive days. On the fifth day, blood smears are prepared, and the percentage of parasitemia is determined. The reduction in parasitemia compared to an untreated control group is calculated to assess the compound's efficacy. Some studies also monitor the survival rate of the treated mice[12][13].

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (Triazolopyrimidine & Pyrazolopyrimidine) Antimalarial_Screening In Vitro Antimalarial Screening (IC50) Compound_Synthesis->Antimalarial_Screening Cytotoxicity_Assay Cytotoxicity Assay (CC50) Compound_Synthesis->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50/IC50) Antimalarial_Screening->Selectivity_Index Mechanism_Study Mechanism of Action Studies (e.g., PfDHODH inhibition) Antimalarial_Screening->Mechanism_Study Cytotoxicity_Assay->Selectivity_Index Lead_Selection Lead Compound Selection Selectivity_Index->Lead_Selection Mouse_Model P. berghei Mouse Model Lead_Selection->Mouse_Model Efficacy_Testing In Vivo Efficacy (e.g., 4-day suppressive test) Mouse_Model->Efficacy_Testing Toxicity_Assessment Preliminary Toxicity Assessment Mouse_Model->Toxicity_Assessment

Caption: General workflow for antimalarial drug discovery and evaluation.

Conclusion

References

Selectivity Profiling of Heterocyclic Kinase Inhibitors: A Comparative Guide Based on a Pyrazolo[3,4-g]isoquinoline Analog

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the selectivity of a heterocyclic kinase inhibitor, using a pyrazolo[3,4-g]isoquinoline derivative as a representative example due to the limited availability of comprehensive public data on 3H-Triazolo[4,5-c]pyridine kinase inhibitors. The principles and methodologies described herein are broadly applicable to the characterization of various kinase inhibitor scaffolds, including 3H-Triazolo[4,5-c]pyridines.

Data Presentation: Kinase Selectivity Profile

The following table summarizes the kinase inhibitory activity of a representative pyrazolo[3,4-g]isoquinoline compound (a nitro analog designated as 1c ) against a panel of kinases. The data is presented as the percentage of residual kinase activity at a 1 µM compound concentration, with IC50 values provided for the most inhibited kinases. A lower residual activity and a lower IC50 value indicate greater potency.

Kinase TargetResidual Activity at 1 µM (%)IC50 (nM)
Haspin 4.0 66
CLK1 6564
DYRK1A 23250
CDK9/cyclin T28Not Determined
HIPK240Not Determined
CK248Not Determined
PIM150Not Determined
MST260Not Determined
GSK3α/β65Not Determined
CAMK2δ80Not Determined
CDK5/p2582Not Determined
PLK184Not Determined
Aurora A91Not Determined

Data adapted from a study on pyrazolo[3,4-g]isoquinoline derivatives. The primary target of compound 1c in this panel is Haspin kinase.

Experimental Protocols

The following is a detailed methodology for a common biochemical assay used to determine kinase inhibitor selectivity.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The amount of ADP is detected through a luminescent signal.

Materials:

  • Kinase of interest (e.g., Haspin, CLK1, DYRK1A)

  • Substrate specific to the kinase

  • ATP (Adenosine triphosphate)

  • Test inhibitor (e.g., pyrazolo[3,4-g]isoquinoline compound 1c)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of measuring luminescence

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the kinase in a buffer solution.

    • Add the test inhibitor at various concentrations (for IC50 determination) or at a fixed concentration (for single-point screening).

    • Initiate the kinase reaction by adding the substrate and ATP (a typical concentration is 10 µM).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. This reagent depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP and trigger a luminescent signal through a coupled luciferase/luciferin reaction.

    • Incubate for another 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, and thus to the kinase activity.

    • For single-point inhibition, the percentage of residual activity is calculated relative to a control reaction without the inhibitor.

    • For IC50 determination, the luminescence data is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway

G Mitosis Mitosis Haspin_Kinase Haspin_Kinase Mitosis->Haspin_Kinase Histone_H3 Histone_H3 Haspin_Kinase->Histone_H3 phosphorylates H3T3_Phos Phosphorylated Histone H3 (Thr3) Histone_H3->H3T3_Phos Aurora_B_Kinase Aurora B Kinase H3T3_Phos->Aurora_B_Kinase recruits Chromosome_Alignment Proper Chromosome Alignment & Segregation Aurora_B_Kinase->Chromosome_Alignment Inhibitor Pyrazolo[3,4-g]isoquinoline Inhibitor Inhibitor->Haspin_Kinase inhibits

Caption: Haspin Kinase Signaling Pathway in Mitosis.

Experimental Workflow

G cluster_0 Biochemical Screening cluster_1 Data Analysis A Prepare Kinase/Substrate Reaction Mix B Add Test Inhibitor (e.g., 3H-Triazolo[4,5-c]pyridine) A->B C Initiate Reaction with ATP B->C D Incubate C->D E Stop Reaction & Detect Signal (e.g., Luminescence) D->E F Calculate % Residual Activity E->F G Determine IC50 Values for Potent Hits F->G H Generate Selectivity Profile G->H

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

Comparative Analysis of Triazolopyridine Derivative Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of the cross-reactivity of selected triazolopyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1][2] This document summarizes quantitative data on their inhibitory activities, details relevant experimental protocols, and visualizes key cellular signaling pathways and experimental workflows to offer an objective overview for researchers in drug discovery and development.

Introduction to Triazolopyridine Derivatives

Triazolopyridines are heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1] This scaffold is a core component of several approved drugs and clinical candidates, including the JAK1 inhibitor filgotinib and the PI3Kγ inhibitor CZC24832.[3][4] A critical aspect of the preclinical development of such compounds is the assessment of their selectivity, as off-target effects can lead to undesirable side effects.[5] This guide focuses on the cross-reactivity profiles of representative triazolopyridine derivatives against various kinases, providing a comparative look at their selectivity.

Comparative Cross-Reactivity Data

The selectivity of triazolopyridine derivatives is a key determinant of their therapeutic window. The following table summarizes the half-maximal inhibitory concentration (IC50) values for filgotinib and the PI3Kγ inhibitor CZC24832 against a panel of kinases. This data highlights the compounds' potency and selectivity.

CompoundTarget KinaseIC50 (nM)Cross-Reactivity TargetIC50 (nM)Reference
Filgotinib (GLPG0634) JAK110JAK228[6]
JAK3810[6]
TYK2116[6]
hFLT3>10,000[6]
hFLT4>10,000[6]
hCSF1R>10,000[6]
CZC24832 PI3Kγ11PI3Kα1,400[3]
PI3Kβ290[3]
PI3Kδ140[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential. Below is a representative methodology for an in vitro kinase activity assay, based on commonly employed techniques.[7][8]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase by measuring the amount of ADP produced, which is proportional to kinase activity.[8]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (e.g., triazolopyridine derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[8]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.[8]

    • Prepare a "no inhibitor" control using only DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations for each component should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[8]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[8]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[8]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Visualizations

To further elucidate the context of triazolopyridine derivative activity, the following diagrams illustrate a typical experimental workflow for inhibitor screening and a key signaling pathway targeted by these compounds.

G cluster_0 Compound Library Screening cluster_1 Hit Validation & Profiling cluster_2 Lead Optimization A Compound Library B High-Throughput Screening (HTS) (Primary Assay) A->B C Hit Identification B->C D Dose-Response Analysis (IC50 Determination) C->D E Selectivity Profiling (Kinase Panel Screening) D->E F Lead Compound Selection E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vitro & In Vivo Efficacy and Safety Studies G->H I Candidate Drug H->I

Kinase Inhibitor Discovery Workflow

The diagram above illustrates a generalized workflow for the discovery of selective kinase inhibitors, starting from a large compound library and progressing through screening, validation, and optimization to identify a candidate drug.[9]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Filgotinib Filgotinib (Triazolopyridine Derivative) Filgotinib->JAK1 Inhibits

JAK-STAT Signaling Pathway Inhibition

This diagram depicts the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.[4][10] Cytokine binding to its receptor activates JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription. Triazolopyridine derivatives like filgotinib selectively inhibit JAK1, thereby blocking this signaling cascade.[4][10]

References

In Vivo Efficacy of a Novel Triazolopyridine Derivative in c-Met-Driven Gastric Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive in vivo comparison of a novel[1][2][3]triazolo[4,3-a]pyridine derivative, Dalmelitinib (compound 4d), a potent and selective c-Met inhibitor, against other known c-Met inhibitors. The data presented herein, derived from preclinical xenograft models, demonstrates the promising anti-tumor activity and favorable pharmacokinetic profile of Dalmelitinib, positioning it as a strong candidate for further development in the treatment of c-Met addicted cancers.

Comparative Efficacy in a Human Gastric Carcinoma Xenograft Model

The anti-tumor efficacy of Dalmelitinib was evaluated in a human gastric carcinoma MKN-45 xenograft model in nude mice. The MKN-45 cell line is characterized by c-Met gene amplification, making it a relevant model for studying c-Met targeted therapies. In this study, Dalmelitinib demonstrated a dose-dependent inhibition of tumor growth that was superior to SGX-523, another selective c-Met inhibitor.

Table 1: In Vivo Efficacy against MKN-45 Xenografts

CompoundDose (mg/kg, p.o., q.d.)Tumor Growth Inhibition (TGI) (%)
Dalmelitinib (4d·CH₃SO₃H) 2558.2
5075.3
SGX-523 5045.1
ControlVehicle-

Pharmacokinetic Profile Comparison in Mice

A comparative pharmacokinetic study was conducted in mice to evaluate the oral bioavailability and exposure of Dalmelitinib relative to JNJ-38877605, a known c-Met inhibitor. Following oral administration, Dalmelitinib exhibited a more favorable pharmacokinetic profile, with a higher plasma exposure and a longer half-life.

Table 2: Comparative Pharmacokinetic Parameters in Mice (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)AUC₀₋t (ng·h/mL)t₁₂ (h)
Dalmelitinib (4d·CH₃SO₃H) 501856154326.8
JNJ-38877605 2078031202.5

The c-Met Signaling Pathway

The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical driver of cell proliferation, survival, migration, and invasion.[1][4] Aberrant activation of this pathway, often through c-Met amplification or mutation, is implicated in the progression of various cancers.[1] Dalmelitinib exerts its anti-tumor effect by inhibiting the tyrosine kinase activity of c-Met, thereby blocking downstream signaling cascades.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met Grb2/SOS Grb2/SOS c-Met->Grb2/SOS PI3K PI3K c-Met->PI3K STAT3 STAT3 c-Met->STAT3 HGF HGF HGF->c-Met Binds & Activates Dalmelitinib Dalmelitinib Dalmelitinib->c-Met Inhibits Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Transcription Transcription STAT3->Transcription Xenograft_Workflow cluster_setup Model Setup cluster_study In Vivo Study cluster_analysis Data Analysis cell_culture MKN-45 Cell Culture injection Subcutaneous Injection in Nude Mice cell_culture->injection tumor_growth Tumor Growth to 100-150 mm³ randomization Randomization tumor_growth->randomization treatment Daily Oral Dosing (21 days) randomization->treatment measurement Tumor Measurement (every 2 days) treatment->measurement tgi_calc TGI Calculation measurement->tgi_calc

References

A Comparative Guide to the Synthesis of Triazolopyridines: Benchmarking Novel Methods Against a Conventional Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of triazolopyridine scaffolds is a critical step in the discovery of new therapeutics. This guide provides an objective comparison of a novel microwave-assisted, catalyst-free method for the synthesis of[1][2][3]triazolo[1,5-a]pyridines against a more traditional multi-step synthesis of[1][2][3]triazolo[4,3-a]pyridines, supported by experimental data and detailed protocols.

Triazolopyridines are a significant class of heterocyclic compounds, forming the core structure of various biologically active molecules with applications ranging from antimicrobial to anticancer and anti-inflammatory agents.[2] Their mechanism of action is often linked to the inhibition of key signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the regulation of histone deacetylases (HDACs), both crucial in cancer and immune response.[4][5] This comparison focuses on a modern, environmentally friendly microwave-assisted synthesis and a conventional multi-step approach, providing a clear overview of their respective advantages and disadvantages.

Performance Benchmark: Microwave-Assisted vs. Conventional Synthesis

The following tables summarize the quantitative data for two distinct methods of triazolopyridine synthesis. Table 1 outlines a modern, microwave-assisted, catalyst-free synthesis of various[1][2][3]triazolo[1,5-a]pyridines.[6] Table 2 details a conventional, multi-step synthesis of a specific derivative, 8-chloro-3-((3-chlorobenzyl)thio)-[1][2][3]triazolo[4,3-a]pyridine, and related compounds.[7][8]

Table 1: Microwave-Assisted, Catalyst-Free Synthesis of[1][2][3]triazolo[1,5-a]pyridines from Enaminonitriles and Benzohydrazides [6]

EntryBenzohydrazide SubstituentProductTime (h)Yield (%)
1H3a383
24-OCH₃3b389
34-CH₃3c382
44-F3d571
54-Cl3e565
64-Br3f541
73-Br3g543

Reaction Conditions: Enaminonitrile (1.0 equiv.), benzohydrazide (2.0 equiv.), dry toluene, microwave irradiation at 140 °C.

Table 2: Conventional Multi-Step Synthesis of 8-chloro-[1][2][3]triazolo[4,3-a]pyridine Derivatives [7][9]

StepReactantsProductMethodTimeYield (%)
12,3-Dichloropyridine, Hydrazine hydrate3-Chloro-2-hydrazinylpyridineReflux72 h-
23-Chloro-2-hydrazinylpyridine, Thiourea8-Chloro-[1][2][3]triazolo[4,3-a]pyridine-3(2H)-thioneMicrowave30 min-
3Intermediate from Step 2, Isocyanate1-(8-Chloro-[1][2][3]triazolo[4,3-a]pyridin-3-yl)-3-phenylureaMicrowave1 min90

Note: The yield for the final step is provided. This method involves intermediate steps that add to the overall synthesis time.

Experimental Protocols

Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis of[1][2][3]triazolo[1,5-a]pyridines[6][10]

This procedure details the synthesis of[1][2][3]triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave conditions.

Materials:

  • Substituted enaminonitrile (1.0 equiv.)

  • Substituted benzohydrazide (2.0 equiv.)

  • Dry toluene

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the enaminonitrile (0.10 mmol, 1.0 equiv.), the corresponding benzohydrazide (0.20 mmol, 2.0 equiv.), and dry toluene (1.5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140 °C for the time specified in Table 1. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired[1][2][3]triazolo[1,5-a]pyridine.

Protocol 2: Synthesis of 8-chloro-3-((3-chlorobenzyl)thio)-[1][2][3]triazolo[4,3-a]pyridine[8]

This protocol describes a multi-step synthesis of a substituted[1][2][3]triazolo[4,3-a]pyridine.

Step 1: Synthesis of 3-chloro-2-hydrazinylpyridine

  • 2,3-Dichloropyridine is reacted with hydrazine hydrate under reflux for 72 hours.

Step 2: Synthesis of 8-chloro-[1][2][3]triazolo[4,3-a]pyridine-3(2H)-thione

  • A mixture of 3-chloro-2-hydrazinylpyridine (143 mg, 1 mmol) and thiourea (3 mmol) is subjected to microwave irradiation at 180 °C for 30 minutes.

  • The resulting mixture is poured into water (40 mL), filtered, and the solid is recrystallized to yield the intermediate thione.

Step 3: Synthesis of 8-chloro-3-((3-chlorobenzyl)thio)-[1][2][3]triazolo[4,3-a]pyridine

  • To a solution of 8-chloro-[1][2][3]triazolo[4,3-a]pyridine-3(2H)-thione (1 mmol) in DMF (5 mL), add 1-chloro-3-(chloromethyl)benzene (1.1 mmol) and NaOH (0.05 g, 1.2 mmol).

  • The reaction mixture is irradiated in a microwave at 90 °C for 15 minutes.

  • After completion, the mixture is poured into crushed ice.

  • The precipitated product is collected and purified by column chromatography.

Visualizing the Biological Context: Signaling Pathways

The biological importance of triazolopyridines often stems from their ability to modulate key cellular signaling pathways. Below are representations of the JAK-STAT pathway and the general mechanism of action of HDAC inhibitors, both of which are relevant targets for triazolopyridine-based drugs.

JAK_STAT_Pathway cluster_receptor cluster_stat cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK JAK2 JAK STAT1 STAT Receptor->STAT1 4. Recruitment & Phosphorylation STAT2 STAT Receptor->STAT2 JAK1->JAK2 2. Activation JAK2->Receptor 3. Phosphorylation STAT1->STAT2 5. Dimerization Nucleus Nucleus STAT1->Nucleus 6. Translocation STAT2->Nucleus 6. Translocation DNA DNA Gene_Expression Gene Expression DNA->Gene_Expression 7. Transcription Triazolopyridine Triazolopyridine Inhibitor Triazolopyridine->JAK1 Inhibition Triazolopyridine->JAK2

Caption: The JAK-STAT signaling pathway and the inhibitory action of triazolopyridines.

HDAC_Inhibitor_Mechanism Chromatin_C Condensed Chromatin (Gene Silencing) Chromatin_O Open Chromatin (Gene Expression) Chromatin_C->Chromatin_O Acetylation Chromatin_O->Chromatin_C Deacetylation Apoptosis Apoptosis Chromatin_O->Apoptosis CellCycleArrest Cell Cycle Arrest Chromatin_O->CellCycleArrest HDAC HDAC HAT HAT Acetyl Acetyl Groups Triazolopyridine Triazolopyridine (HDAC Inhibitor) Triazolopyridine->HDAC Inhibition

Caption: General mechanism of action for HDAC inhibitors like certain triazolopyridines.

Conclusion

This comparative guide highlights the significant advantages of modern synthetic methodologies in the preparation of triazolopyridines. The microwave-assisted, catalyst-free approach offers a greener, more efficient, and often higher-yielding alternative to conventional multi-step syntheses.[6] For researchers in drug discovery, the adoption of such methods can accelerate the synthesis of novel compounds for biological screening. The provided experimental protocols serve as a practical resource for the implementation of these techniques. Furthermore, understanding the interaction of these compounds with key signaling pathways, such as the JAK-STAT pathway and HDAC-mediated gene regulation, is paramount for the rational design of next-generation therapeutics.

References

A Head-to-Head Comparison of Triazolopyridine and Quinoline Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly within oncology, triazolopyridine and quinoline derivatives have emerged as two of the most promising scaffolds for the development of novel therapeutic agents. Both heterocyclic structures offer a versatile framework for chemical modification, leading to a diverse array of biological activities. This guide provides a head-to-head comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of next-generation cancer therapies.

At a Glance: Key Differences and Applications

FeatureTriazolopyridine DerivativesQuinoline Derivatives
Core Structure A fused bicyclic system consisting of a triazole ring and a pyridine ring.A fused aromatic system composed of a benzene ring and a pyridine ring.
Primary Mechanisms of Action Predominantly kinase inhibition (e.g., JAK, p38 MAP kinase), disruption of signaling pathways like Hedgehog.[1][2]Broad-spectrum kinase inhibition (e.g., EGFR, VEGFR, c-Met), DNA intercalation, and inhibition of tubulin polymerization.[3][4][5]
Therapeutic Applications Anti-inflammatory, anticancer, and antiparasitic agents.[1][6]Anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[7][8]

Quantitative Analysis: Anticancer Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative triazolopyridine and quinoline derivatives against various human cancer cell lines, providing a quantitative measure of their cytotoxic potential.

Table 1: Anticancer Activity of Triazolopyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
[9][10][11]Triazolo[1,5-a]pyrimidine Indole Derivative (H12)MGC-803 (Gastric)9.47[12][13]
HCT-116 (Colon)9.58[12][13]
MCF-7 (Breast)13.1[12][13]
Pyrazolo[9][10][11]triazolopyrimidine Derivative (Compound 1)HCC1937 (Breast)<50[14]
MCF-7 (Breast)<50[14]
HeLa (Cervical)<50[14]
1,2,4-Triazole-Pyridine Hybrid (TP6)B16F10 (Melanoma)41.12 - 61.11
Thiazolyl-pyrazole derivative (2)MDA-MB231 (Breast)22.84[1]

Table 2: Anticancer Activity of Quinoline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivative (12e)MGC-803 (Gastric)1.38[15]
HCT-116 (Colon)5.34[15]
MCF-7 (Breast)5.21[15]
Quinoline-Chalcone Derivative (5)K562 (Leukemia)Nanomolar range[15]
Phenylsulfonylurea Derivative (7)HepG-2 (Liver)2.71[15]
A549 (Lung)7.47[15]
MCF-7 (Breast)6.55[15]
Quinoline-Indole Derivative (62 & 63)HepG2, KB, HCT-8, MDA-MB-2310.002 - 0.011[16]

Signaling Pathways and Mechanisms of Action

The anticancer effects of triazolopyridine and quinoline derivatives are mediated through their interaction with various cellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Triazolopyridine Derivatives: Targeting Key Kinases and Developmental Pathways

Triazolopyridine-based compounds have demonstrated significant efficacy as inhibitors of several key kinases and signaling pathways. A notable example is the inhibition of the JAK-STAT pathway, which is often dysregulated in various cancers. Furthermore, certain derivatives have been shown to antagonize the Smoothened (Smo) receptor, a critical component of the Hedgehog signaling pathway implicated in the development and progression of tumors like triple-negative breast cancer.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Smo Smoothened (Smo) Receptor Gli Gli Smo->Gli Activates JAK Janus Kinase (JAK) STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT GeneExpression Gene Expression (Proliferation, Survival) pSTAT->GeneExpression Promotes Transcription Gli->GeneExpression Promotes Transcription Triazolopyridine Triazolopyridine Derivatives Triazolopyridine->Smo Inhibits Triazolopyridine->JAK Inhibits

Targeted signaling pathways of Triazolopyridine derivatives.
Quinoline Derivatives: A Multi-pronged Attack on Cancer

Quinoline derivatives exhibit a broader range of anticancer mechanisms. They are well-established as potent inhibitors of various receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and c-Met, which are pivotal in tumor growth, angiogenesis, and metastasis.[4] By blocking these receptors, quinoline compounds can disrupt downstream signaling cascades, including the PI3K/AKT/mTOR pathway.[4] Additionally, some quinoline derivatives can intercalate into DNA, interfering with replication and transcription, or inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[5][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K cMet c-Met cMet->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation Tubulin Tubulin DNA DNA Quinoline Quinoline Derivatives Quinoline->EGFR Inhibits Quinoline->VEGFR Inhibits Quinoline->cMet Inhibits Quinoline->PI3K Inhibits Quinoline->Tubulin Inhibits Polymerization Quinoline->DNA Intercalates

Targeted signaling pathways of Quinoline derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of a compound on a specific kinase.

G cluster_workflow Kinase Inhibition Assay Workflow A Prepare Kinase, Substrate, ATP, and Inhibitor Solutions B Incubate Kinase with Inhibitor A->B C Initiate Reaction with ATP/Substrate B->C D Stop Reaction & Detect Signal C->D E Data Analysis (IC50 Calculation) D->E

Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, and 50μM DTT). Dilute the kinase and substrate in the kinase buffer. Prepare serial dilutions of the test compound (triazolopyridine or quinoline derivative) in DMSO.[1]

  • Assay Plate Setup: Add the diluted compounds to a 384-well plate. Add the kinase solution to each well and incubate to allow for compound binding.

  • Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at its apparent Km for the kinase. Incubate at room temperature for a specified time (e.g., 60 minutes).[17]

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate into the substrate, or fluorescence-based assays like TR-FRET.[17][18]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the triazolopyridine or quinoline derivatives and incubate for a specified period (e.g., 48 or 72 hours).[11]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[19]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds for a specified duration. Harvest both adherent and floating cells.[6]

  • Cell Washing: Wash the cells with cold PBS.[6]

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[20][21]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[21]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.[20]

Conclusion

Both triazolopyridine and quinoline derivatives represent highly valuable scaffolds in the development of novel anticancer agents. Triazolopyridines often exhibit more targeted inhibition of specific kinases and signaling pathways, such as the JAK-STAT and Hedgehog pathways. In contrast, quinolines demonstrate a broader spectrum of activity, targeting multiple receptor tyrosine kinases, interfering with DNA replication, and disrupting the cytoskeleton.

The choice between these two scaffolds will ultimately depend on the specific therapeutic strategy and the desired molecular target. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to make informed decisions and advance the development of more effective and selective cancer therapies.

References

Safety Operating Guide

Personal protective equipment for handling 3H-[1,2,3]Triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3H-[1][2][3]Triazolo[4,5-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3H-[1][2][3]Triazolo[4,5-c]pyridine (CAS No. 273-05-2). Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

The compound 3H-[1][2][3]Triazolo[4,5-c]pyridine is classified with the following hazards. Appropriate PPE is mandatory to mitigate risks associated with its handling.

Hazard StatementDescriptionRequired Personal Protective Equipment (PPE)
H302Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
H315Causes skin irritationWear protective gloves (Nitrile rubber recommended).
H319Causes serious eye irritationWear safety glasses with side-shields or chemical goggles.
H332Harmful if inhaledAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
H335May cause respiratory irritationUse a NIOSH-approved respirator if ventilation is inadequate.

General Laboratory Attire: A fully buttoned lab coat, long pants, and closed-toe shoes are required at all times when handling this chemical.

Operational Plan: Handling and Storage

Proper handling and storage are critical to prevent exposure and maintain the integrity of the compound.

ProcedureStep-by-Step Guidance
Engineering Controls Always handle 3H-[1][2][3]Triazolo[4,5-c]pyridine in a certified chemical fume hood to minimize inhalation exposure.
Handling Avoid direct contact with the substance. Prevent the formation of dust and aerosols. Ensure all containers are clearly labeled.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Plan

Chemical waste must be disposed of in accordance with federal, state, and local regulations.

Waste TypeDisposal Procedure
Solid Waste Collect waste 3H-[1][2][3]Triazolo[4,5-c]pyridine in a designated, labeled, and sealed container.
Contaminated Materials Dispose of contaminated gloves, lab coats, and other materials as hazardous waste.
Solutions Collect solutions in a compatible, sealed waste container. It may be possible to dissolve the material in a combustible solvent for incineration by a licensed waste disposal company.[4]
Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationFirst Aid and Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contact your institution's environmental health and safety department.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling 3H-[1][2][3]Triazolo[4,5-c]pyridine in a laboratory setting.

prep Preparation - Review SDS - Don appropriate PPE handling Handling - Use chemical fume hood - Avoid dust/aerosol formation prep->handling Proceed with caution emergency Emergency - Follow first aid procedures - Report spills/exposures prep->emergency storage Storage - Tightly sealed container - Cool, dry, well-ventilated area handling->storage After use disposal Disposal - Collect in labeled waste container - Follow institutional guidelines handling->disposal After use handling->emergency storage->emergency end End of Procedure storage->end disposal->emergency disposal->end

Caption: Workflow for handling 3H-[1][2][3]Triazolo[4,5-c]pyridine.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-[1,2,3]Triazolo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
3H-[1,2,3]Triazolo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.